Zirconium stearate
Description
Properties
IUPAC Name |
octadecanoate;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C18H36O2.Zr/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h4*2-17H2,1H3,(H,19,20);/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQWWCJWSIOWHG-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H140O8Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166422 | |
| Record name | Zirconium stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1225.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15844-92-5 | |
| Record name | Zirconium stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015844925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Zirconium Stearate via Precipitation Method
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of zirconium stearate (B1226849), a metallic soap with significant applications as a lubricant, stabilizer, and water-repellent agent. The focus of this document is on the widely employed precipitation method, offering detailed experimental protocols, quantitative data analysis, and a visual representation of the synthesis workflow.
Introduction
Zirconium stearate [C₇₂H₁₄₀ZrO₈] is a metal-organic compound formed from the reaction of a zirconium salt with stearic acid.[1] Classified as a metallic soap, it presents as a white, waxy powder insoluble in water but soluble in certain organic solvents.[1][2] Its excellent thermal stability and hydrophobic properties make it a valuable material in various industrial and research applications, including polymer processing, coatings, and personal care products.[2] The precipitation method is a common and effective route for synthesizing this compound, offering control over purity and particle morphology.[3] This guide details the core principles and practical execution of this synthesis methodology.
Synthesis Mechanism and Pathways
The synthesis of this compound via precipitation is primarily achieved through a metathesis or double decomposition reaction.[3] This process can be approached via two principal aqueous-mediated pathways.
Pathway A: Saponification Followed by Metathesis
This is a two-step process. First, stearic acid is saponified (converted to its salt) using a strong alkali like sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃).[2][3] The resulting soluble sodium stearate is then reacted with a soluble zirconium salt. The zirconium ions displace the sodium ions, leading to the precipitation of the water-insoluble this compound.[4]
-
Step 1 (Saponification): C₁₇H₃₅COOH + NaOH → C₁₇H₃₅COONa + H₂O
-
Step 2 (Metathesis): 4 C₁₇H₃₅COONa + ZrOCl₂ → Zr(OOC₁₇H₃₅)₄ + 4 NaCl
Pathway B: Direct Reaction/Precipitation
In this approach, a zirconium salt solution, such as zirconium oxychloride, is added directly to a heated aqueous suspension of stearic acid.[2] The reaction proceeds through the formation of an intermediate zirconium-stearate complex, followed by the precipitation of the final product.[2]
Process Workflow
The following diagram illustrates the general experimental workflow for the precipitation synthesis of this compound, encompassing both primary pathways.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound using the precipitation method.
Protocol A: Saponification-Metathesis Method
This protocol is adapted from established descriptions of metallic soap synthesis.[3][4]
-
Preparation of Sodium Stearate Solution:
-
In a reaction vessel, dissolve stearic acid and sodium carbonate (or sodium hydroxide) in deionized water. A typical molar ratio is 2:1 for stearic acid to sodium carbonate.
-
Heat the mixture while stirring continuously until the stearic acid is fully saponified, forming a clear to opalescent solution of sodium stearate. Some sources recommend boiling the solution to ensure complete reaction.[1][2]
-
-
Preparation of Zirconium Salt Solution:
-
In a separate vessel, dissolve a stoichiometric amount of a zirconium salt, such as zirconium oxychloride octahydrate (ZrOCl₂·8H₂O), in deionized water.
-
-
Precipitation:
-
Maintain the sodium stearate solution at an elevated temperature (typically 60-80°C).[3]
-
Under vigorous stirring, slowly add the zirconium salt solution to the hot sodium stearate solution.
-
A white, voluminous precipitate of this compound will form immediately.
-
-
Reaction Completion and pH Control:
-
Continue stirring the mixture at the reaction temperature for a period of 2 to 4 hours to ensure the reaction goes to completion.[2]
-
It is crucial to maintain the pH of the reaction mixture in the alkaline range, typically between 8 and 10, to prevent the hydrolysis of the zirconium salt.[3] Adjust with a dilute alkali solution if necessary.
-
-
Product Isolation and Purification:
-
Allow the precipitate to settle, then separate the solid product from the supernatant liquid by filtration (e.g., using a Büchner funnel).
-
Wash the filter cake repeatedly with hot deionized water to remove soluble by-products such as sodium chloride.
-
Perform a final wash with a solvent like ethanol (B145695) to aid in the removal of water.
-
Dry the purified this compound in an oven at a controlled temperature (e.g., 80-100°C) until a constant weight is achieved.
-
Protocol B: Direct Precipitation Method
This protocol is a more direct route to the synthesis.[2]
-
Preparation of Stearic Acid Slurry:
-
Add stearic acid powder to deionized water in a reaction vessel to form a slurry.
-
Heat the slurry to a temperature between 70°C and 100°C with vigorous stirring.[2]
-
-
Precipitation Reaction:
-
Prepare an aqueous solution of zirconium oxychloride.
-
Slowly add the zirconium oxychloride solution to the hot stearic acid slurry under continuous, vigorous agitation.
-
The white precipitate of this compound will form as the reactants mix.
-
-
Reaction Completion and pH Control:
-
Product Isolation and Purification:
-
Follow the same filtration, washing, and drying steps as outlined in Protocol A (Section 3.1, Step 5).
-
Data Presentation: Process Parameters and Product Characteristics
The following tables summarize the key quantitative data associated with the precipitation synthesis of this compound.
Table 1: Optimized Reaction Conditions
| Parameter | Optimal Range | Rationale |
| Temperature | 70 - 100 °C | Ensures optimal precipitation kinetics while preventing thermal degradation of stearic acid.[2] |
| pH Range | 6.0 - 10.0 | A range of 6.0-8.0 is cited for maximizing yield and purity[2], while a more alkaline pH of 8-10 is recommended to prevent zirconium salt hydrolysis[3]. The optimal value may depend on the specific precursors used. |
| Reaction Time | 2 - 4 hours | Allows for maximum conversion without promoting side reactions or product degradation.[2] |
| Stirring | Vigorous | Essential for ensuring homogeneity and promoting efficient reaction between the aqueous and fatty acid phases.[3] |
Table 2: Typical Product Specifications
| Property | Value / Description | Analytical Method |
| Yield | 85 - 92 % | Gravimetric |
| Purity | 95 - 98 % | Titration, XRF |
| Appearance | White, waxy powder | Visual Inspection |
| Morphology | Lamellar (plate-like) structures | Scanning Electron Microscopy (SEM)[2] |
| Particle Size | 50 - 2000 nm | Dynamic Light Scattering (DLS), SEM[2] |
Product Characterization
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a critical tool for confirming the successful synthesis of this compound. The key spectral change is the disappearance of the sharp carbonyl (C=O) stretching peak of stearic acid, typically found around 1700 cm⁻¹, and the appearance of two new strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group.[3] This shift confirms the formation of the ionic bond between the zirconium cation and the stearate anion.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) can be used to determine the thermal stability of the synthesized this compound and to identify its decomposition temperature. Differential Scanning Calorimetry (DSC) is used to determine the melting point and other phase transitions of the material.
X-ray Diffraction (XRD)
XRD analysis is used to assess the crystallinity of the this compound powder. The resulting diffraction pattern for metallic stearates typically shows sharp, intense peaks at low 2θ angles, which is characteristic of a well-ordered lamellar structure arising from the packing of the long hydrocarbon chains.
Conclusion
The precipitation method offers a robust and scalable route for the synthesis of high-purity this compound. By carefully controlling key reaction parameters such as temperature, pH, and reaction time, researchers can optimize the process to achieve high yields and desired product characteristics. The two primary pathways, saponification-metathesis and direct precipitation, both offer effective means of production, with the choice of method often depending on available precursors and desired process simplicity. The analytical techniques outlined provide the necessary tools for comprehensive characterization and quality control of the final product.
References
Chemical formula and molecular weight of Zirconium stearate
An In-depth Technical Guide to Zirconium Stearate (B1226849): Chemical Formula, Molecular Weight, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of zirconium stearate, a metal-organic compound with significant applications across various industrial and scientific fields. This document details its fundamental chemical properties, synthesis methodologies, and analytical characterization, tailored for a scientific audience.
Chemical Identity and Properties
This compound is a metal soap, specifically a salt of the tetravalent metal zirconium and stearic acid, a long-chain saturated fatty acid.[1] Its chemical structure consists of a central zirconium ion (Zr⁴⁺) coordinated to four stearate anions ([CH₃(CH₂)₁₆COO]⁻). This composition imparts properties like high thermal stability and hydrophobicity, making it valuable as a lubricant, stabilizer, and water-repellent agent.[2]
Quantitative Data Summary
The key quantitative and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | zirconium(4+) octadecanoate | [2][3] |
| CAS Number | 15844-92-5 | [1][2][3][4] |
| Chemical Formula | C₇₂H₁₄₀O₈Zr | [1][2][3][4] |
| Molecular Weight | 1225.1 g/mol | [1][2][3][4] |
| Appearance | White, waxy powder | [1][2] |
| Solubility | Insoluble in water; Soluble in organic solvents | [2] |
| Boiling Point | 359.4 °C (decomposes) | [1] |
| Flash Point | 162.4 °C | [1] |
Synthesis of this compound
The most common method for synthesizing this compound is through a metathesis or precipitation reaction in an aqueous medium.[5] This pathway involves the reaction of a soluble zirconium salt with a soluble stearate salt.
Experimental Protocol: Aqueous-Mediated Precipitation
This protocol details the synthesis of this compound via the reaction of sodium stearate and zirconium oxychloride.
Materials:
-
Stearic Acid (C₁₈H₃₆O₂)
-
Sodium Hydroxide (B78521) (NaOH)
-
Zirconium Oxychloride (ZrOCl₂)
-
Distilled Water
-
Ethanol (B145695) (optional, as a wetting agent)
Procedure:
-
Preparation of Sodium Stearate Solution: a. Stearic acid is first saponified to create sodium stearate.[5] b. Dissolve a stoichiometric amount of sodium hydroxide in distilled water. c. Separately, dissolve stearic acid in warm distilled water (approx. 60-80°C). A small amount of ethanol can be added to aid dissolution. d. Slowly add the sodium hydroxide solution to the stearic acid solution while stirring vigorously. The reaction forms a clear to slightly turbid solution of sodium stearate.
-
Preparation of Zirconium Salt Solution: a. Dissolve a stoichiometric amount of zirconium oxychloride in a separate volume of distilled water.
-
Precipitation of this compound: a. Heat the sodium stearate solution to between 60–80°C and maintain vigorous stirring.[5] b. Slowly add the zirconium oxychloride solution dropwise to the heated sodium stearate solution.[1][5] c. A white, waxy precipitate of this compound will form immediately upon the addition of the zirconium salt. d. It is crucial to maintain alkaline conditions (pH 8-10) during the reaction to prevent the hydrolysis of the zirconium salt.[5]
-
Isolation and Purification: a. After the addition is complete, continue stirring the mixture for a period to ensure the reaction goes to completion. b. Filter the resulting white precipitate using a Buchner funnel. c. Wash the collected solid several times with hot distilled water to remove any unreacted salts and impurities. d. Dry the purified this compound in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.
Caption: Aqueous-mediated synthesis workflow for this compound.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is critical. Spectroscopic and thermal analysis methods are commonly employed for this purpose.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for confirming the formation of this compound by analyzing the vibrational modes of its functional groups.[5] The key is to observe the shift in the carboxyl group's vibrational frequency from the stearic acid reactant to the final product.
Procedure:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of the dried this compound sample. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
-
Background Scan: Perform a background scan of the empty sample holder or pure KBr pellet to subtract atmospheric and instrumental interferences.
-
Sample Scan: Acquire the infrared spectrum of the this compound sample, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis:
-
Stearic Acid Spectrum: The spectrum of the starting material, stearic acid, will show a characteristic sharp peak for the carbonyl (C=O) stretch of the carboxylic acid group around 1700 cm⁻¹.[5]
-
This compound Spectrum: In the successfully formed this compound, this peak at ~1700 cm⁻¹ will disappear. New strong, asymmetric and symmetric stretching bands for the carboxylate anion (COO⁻) will appear, typically in the regions of 1540-1580 cm⁻¹ and 1400-1450 cm⁻¹, respectively. This change confirms the deprotonation of the carboxylic acid and coordination to the zirconium ion.
-
The presence of C-H stretching peaks around 2850 cm⁻¹ and 2920 cm⁻¹ from the long alkyl chains will also be visible.[6]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 15844-92-5 [smolecule.com]
- 3. This compound | C72H140O8Zr | CID 20431482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 5. This compound for Advanced Material Science [benchchem.com]
- 6. pradeepresearch.org [pradeepresearch.org]
An In-depth Technical Guide to the Physical Properties of Zirconium Stearate Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium stearate (B1226849), a metal-organic compound, is the salt of zirconium and stearic acid.[1] With the chemical formula C₇₂H₁₄₀O₈Zr, this white, waxy powder has garnered significant interest across various scientific and industrial sectors, including pharmaceuticals, plastics, and coatings.[1][2][3] Its utility stems from its unique physical and chemical properties, such as high thermal stability and insolubility in water.[3] This technical guide provides a comprehensive overview of the core physical properties of zirconium stearate powder, detailed experimental protocols for their characterization, and a step-by-step synthesis method. All quantitative data is summarized for clarity, and key experimental workflows are visualized to aid in comprehension.
Core Physical and Chemical Properties
This compound is a metallic soap formed by the reaction of a zirconium salt with stearic acid.[3] It is generally recognized as a white powder.[1] Key physical and chemical identifiers are provided in the table below.
| Property | Value |
| Chemical Formula | C₇₂H₁₄₀O₈Zr[1] |
| Molecular Weight | 1225.1 g/mol [1] |
| Appearance | White powder[1] |
| Boiling Point | 359.4 °C[1] |
| Flash Point | 162.4 °C[1] |
| Solubility | Insoluble in water; Soluble in organic solvents[3] |
| Crystal Structure | Double layer structure with long spacings[4][5] |
Experimental Protocols for Physical Characterization
Accurate characterization of the physical properties of this compound powder is crucial for its application. This section details the experimental methodologies for determining its thermal stability, morphology, and particle size.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques are employed to evaluate the thermal stability and decomposition behavior of this compound.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an aluminum or alumina (B75360) crucible.
-
Instrument Setup:
-
TGA/DSC Instrument: A simultaneous TGA/DSC instrument is recommended.
-
Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-40 mL/min to prevent oxidation.
-
-
Heating Program: Heat the sample from ambient temperature to 600 °C or higher at a constant heating rate of 10 °C/min.
-
Data Acquisition and Analysis:
-
TGA: Record the mass of the sample as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate.
-
DSC: Record the heat flow difference between the sample and a reference. The DSC curve will indicate endothermic or exothermic transitions, such as melting, crystallization, and decomposition.
-
Morphological Analysis: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Electron microscopy techniques are vital for visualizing the surface topography, shape, and internal structure of this compound particles.
Experimental Protocol for SEM:
-
Sample Mounting:
-
Place a double-sided carbon adhesive tab onto an aluminum SEM stub.
-
Disperse a small amount of this compound powder onto the adhesive tab.
-
Gently remove excess powder by tapping the stub or using a gentle stream of compressed air to ensure a monolayer of particles.
-
-
Conductive Coating: For non-conductive samples, apply a thin layer of a conductive material (e.g., gold, carbon) using a sputter coater to prevent charging under the electron beam.
-
Imaging:
-
Introduce the prepared stub into the SEM chamber.
-
Use an accelerating voltage appropriate for the sample and coating (e.g., 5-15 kV).
-
Acquire images at various magnifications to observe the overall morphology and fine surface details of the particles.
-
Experimental Protocol for TEM:
-
Sample Dispersion: Disperse a small amount of this compound powder in a suitable volatile solvent (e.g., ethanol, isopropanol) using ultrasonication to create a dilute and uniform suspension.
-
Grid Preparation: Place a drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Drying: Allow the solvent to evaporate completely, leaving the particles distributed on the grid.
-
Imaging:
-
Insert the grid into the TEM holder and introduce it into the microscope.
-
Operate at an appropriate accelerating voltage (e.g., 100-200 kV).
-
Acquire bright-field images to observe the size, shape, and aggregation of the nanoparticles. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice.
-
Particle Size Analysis: Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter of sub-micron particles suspended in a liquid.
Experimental Protocol:
-
Sample Preparation:
-
Disperse a small amount of this compound powder in a suitable organic solvent in which it is soluble or forms a stable dispersion.
-
Use ultrasonication to ensure a homogeneous suspension and break up any agglomerates.
-
The concentration should be optimized to be within the instrument's linear range, typically starting with a concentration of 1-10 mg/mL and diluting as necessary.
-
-
Instrument Setup:
-
Select a suitable cuvette (e.g., glass or polystyrene) compatible with the organic solvent.
-
Ensure the instrument is equilibrated at the desired measurement temperature.
-
-
Measurement:
-
Filter the sample suspension through a microfilter (e.g., 0.22 µm) into the cuvette to remove any large dust particles or aggregates.
-
Place the cuvette in the DLS instrument.
-
Perform multiple measurements to ensure reproducibility and obtain an average particle size distribution.
-
-
Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to calculate the particle size distribution based on the Stokes-Einstein equation. The results are typically reported as an intensity-weighted, volume-weighted, or number-weighted distribution.
Synthesis of this compound Powder
The most common method for synthesizing this compound is through a precipitation reaction (double decomposition).[6] This process involves the reaction of a soluble zirconium salt with a stearate salt in an aqueous medium.
Step-by-Step Synthesis Protocol:
-
Preparation of Sodium Stearate Solution:
-
In a reaction vessel, dissolve stearic acid in deionized water by adding a stoichiometric amount of sodium hydroxide (B78521) or sodium carbonate.
-
Heat the mixture to 60-80 °C with vigorous stirring to form a clear sodium stearate solution.
-
-
Preparation of Zirconium Salt Solution:
-
In a separate vessel, dissolve a zirconium salt, such as zirconium oxychloride (ZrOCl₂), in deionized water.
-
-
Precipitation:
-
Slowly add the zirconium salt solution to the hot sodium stearate solution while maintaining vigorous stirring.
-
Maintain the temperature of the reaction mixture between 60-80 °C.
-
Adjust the pH of the solution to be alkaline (pH 8-10) to facilitate the precipitation of this compound and prevent the hydrolysis of the zirconium salt.[1]
-
-
Filtration and Washing:
-
Upon formation of the white precipitate of this compound, cool the mixture.
-
Filter the precipitate using a Buchner funnel or a similar filtration setup.
-
Wash the filter cake multiple times with distilled water to remove any unreacted starting materials and soluble by-products.
-
-
Drying:
-
Dry the washed this compound powder in an oven at a temperature below its decomposition point, typically around 60-80 °C, until a constant weight is achieved.
-
Below is a graphical representation of the synthesis workflow.
Caption: Workflow for the synthesis of this compound powder via the precipitation method.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound powder, along with comprehensive experimental protocols for its characterization and a step-by-step synthesis method. The presented information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile material. Accurate and reproducible characterization of this compound is essential for its effective application and for advancing research in the fields where it shows great promise.
References
- 1. This compound for Advanced Material Science [benchchem.com]
- 2. This compound | C72H140O8Zr | CID 20431482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 15844-92-5 [smolecule.com]
- 4. cajotas.casjournal.org [cajotas.casjournal.org]
- 5. cajotas.casjournal.org [cajotas.casjournal.org]
- 6. CN1837176A - The preparation method of metal stearate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of Zirconium Stearate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of zirconium stearate (B1226849) in various organic solvents. Zirconium stearate, a metal soap, finds applications in diverse fields, including as a lubricant, stabilizer, and water-repellent agent.[1] A thorough understanding of its solubility is crucial for formulation development, process optimization, and quality control in industries ranging from plastics and coatings to pharmaceuticals.
Core Concepts in Solubility
The solubility of a compound is influenced by several factors, including the chemical nature of both the solute (this compound) and the solvent, temperature, and the presence of other substances. This compound, with its long, nonpolar hydrocarbon chains derived from stearic acid, is inherently hydrophobic.[2] This molecular structure dictates its general insolubility in polar solvents like water and its preference for nonpolar organic solvents.[3][4] The principle of "like dissolves like" is central to understanding its solubility profile; the nonpolar stearate tails interact favorably with nonpolar solvent molecules through van der Waals forces.[5]
Qualitative and Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively available in public literature. However, based on technical data sheets and related literature for metal stearates, a qualitative understanding of its solubility can be established. For quantitative insights, the solubility of stearic acid can serve as a useful, albeit approximate, proxy due to the dominance of the 18-carbon chain in the this compound molecule. It is important to note that the presence of the zirconium ion will influence the crystal lattice energy and overall solubility compared to the free fatty acid.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Solubility Behavior |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Generally soluble, especially upon heating.[5][6] These nonpolar solvents effectively solvate the hydrocarbon chains. |
| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Reported to be soluble, particularly when heated.[1][4] |
| Aliphatic Hydrocarbons | Hexane, Heptane | Expected to be soluble due to their nonpolar nature.[5] |
| Ketones | Acetone, Methyl Ethyl Ketone | Limited to moderate solubility. |
| Alcohols | Ethanol, Methanol | Generally insoluble to very slightly soluble.[2][4] The polar nature of alcohols does not favor interaction. |
| Ethers | Diethyl Ether | Insoluble to slightly soluble.[2][4] |
| Water | - | Insoluble.[3][7] |
Table 2: Quantitative Solubility of Stearic Acid in Various Organic Solvents (as a Proxy for this compound)
The following data for stearic acid provides an estimate of how temperature can influence the solubility of long-chain fatty acid derivatives in organic solvents. The trend of increasing solubility with temperature is expected to be similar for this compound.
| Solvent | Temperature (°C) | Solubility (g / 100 g solvent) |
| Ethanol | 20 | 2.37 |
| 30 | 4.45 | |
| 40 | 8.85 | |
| Methanol | 20 | 1.04 |
| 30 | 2.05 | |
| 40 | 4.10 | |
| Ethyl Acetate | 20 | 5.85 |
| 30 | 11.2 | |
| 40 | 20.5 | |
| Acetone | 20 | 3.89 |
| 30 | 7.15 | |
| 40 | 13.0 |
Data adapted from literature on stearic acid solubility.[8][9]
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent. This method is based on established protocols for measuring the solubility of solids in liquids.[8]
Materials and Equipment:
-
This compound powder
-
Selected organic solvent(s)
-
Analytical balance (± 0.0001 g)
-
Isothermal shaker bath or magnetic stirrer with hotplate
-
Temperature controller and thermometer
-
Screw-capped glass vials
-
Syringe with a compatible solvent-resistant filter (e.g., PTFE, 0.45 µm)
-
Pre-weighed evaporation dishes
-
Drying oven or vacuum desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a screw-capped glass vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is necessary to ensure the solution reaches saturation.
-
Equilibration: Place the sealed vial in an isothermal shaker bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: Once equilibrium is achieved, allow the vial to rest in the isothermal bath for a sufficient time to permit the undissolved solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to prevent premature precipitation of the solute upon cooling. Immediately pass the solution through a syringe filter into a pre-weighed evaporation dish.
-
Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Alternatively, a vacuum desiccator can be used.
-
Mass Determination: Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the evaporation dish containing the dried this compound residue.
-
Calculation: The solubility is calculated as the mass of the dissolved this compound per unit mass or volume of the solvent at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
References
- 1. baerlocher.com [baerlocher.com]
- 2. An Basic Overview to Metallic Stearates - Goldstab [goldstab.com]
- 3. Buy this compound | 15844-92-5 [smolecule.com]
- 4. Zinc stearate - Wikipedia [en.wikipedia.org]
- 5. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]
- 6. This compound for Advanced Material Science [benchchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. scienceasia.org [scienceasia.org]
- 9. researchgate.net [researchgate.net]
Unveiling the Lamellar Architecture of Zirconium Stearate: A Technical Guide to Crystal Structure Analysis via X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and crystal structure analysis of Zirconium Stearate (B1226849) using X-ray Diffraction (XRD). Zirconium Stearate, a metal soap, finds applications in various industries, including pharmaceuticals as a lubricant and stabilizer. Understanding its solid-state structure is crucial for controlling its physicochemical properties and optimizing its performance in various formulations. This document details the experimental protocols for its synthesis and XRD characterization, presents the available quantitative diffraction data, and outlines the typical workflow for such an analysis.
Introduction to the Crystal Structure of this compound
This compound, with the chemical formula C(72)H({140})ZrO(_8), is a metal-organic compound formed from a zirconium metal center and four stearate ligands[1][2]. Like many metal stearates, it exhibits a characteristic lamellar, or layered, crystal structure[3]. This structure arises from the arrangement of the zirconium ions in parallel planes, with the long hydrocarbon chains of the stearate molecules extending outwards[3]. X-ray diffraction is the primary analytical technique for elucidating this crystalline arrangement. The XRD patterns of this compound are distinguished by a series of sharp, intense diffraction peaks at low 2θ angles, which correspond to the (00l) reflections from these layers and are indicative of a well-ordered structure[3]. The distance between these layers is referred to as the long spacing or d-spacing and can be calculated from the peak positions using Bragg's Law.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the accurate structural analysis of this compound. The following sections outline the key methodologies for its synthesis and subsequent characterization by XRD.
Synthesis of this compound
Two primary methods for the synthesis of this compound are prevalent in the literature:
Method 1: Aqueous Metathesis
This common method involves a two-step precipitation process[1].
-
Saponification of Stearic Acid: Stearic acid is first saponified by reacting it with an alkali such as sodium hydroxide (B78521) or sodium carbonate in boiling water to form a sodium stearate solution[1][4].
-
Precipitation: A solution of a zirconium salt, such as zirconium oxychloride or zirconium tetrachloride, is then added to the sodium stearate solution[1][4]. This results in the precipitation of this compound. The reaction is typically carried out with vigorous stirring at a temperature between 60-80°C[5]. Maintaining an alkaline pH (8-10) is crucial to prevent the hydrolysis of the zirconium salt[5].
-
Purification: The resulting precipitate is washed multiple times with distilled water and then with a solvent like acetone (B3395972) to remove any unreacted fatty acid and inorganic salts.
-
Drying: The purified this compound is dried in an air oven at 50-60°C, followed by final drying under reduced pressure.
Method 2: Direct Metathesis
This alternative synthesis route involves the direct reaction of a potassium carboxylate with a zirconium salt[3].
-
Reaction: Potassium stearate is reacted with a stoichiometric amount of an aqueous solution of Zirconium(III) chloride at 50-55°C under vigorous stirring[3].
-
Purification: The precipitated this compound is washed thoroughly with distilled water and acetone to remove impurities[3].
-
Recrystallization and Drying: The product is further purified by recrystallization from a benzene (B151609) and cyclohexane (B81311) mixture, followed by drying in an air oven at 50-60°C and then under reduced pressure[3].
X-ray Diffraction (XRD) Analysis
The crystalline structure of the synthesized this compound powder is analyzed using X-ray diffraction.
-
Sample Preparation: A flat, smooth sample of the this compound powder is prepared. This is typically achieved by pressing the powder into a sample holder to ensure a uniform surface and minimize preferred orientation[6].
-
Instrument Setup: A powder diffractometer is used for the analysis. A common setup involves a Rich-Seifert 2002D isodebyeflex diffractometer equipped with a Cu-Kα radiation source (λ = 1.5406 Å) and a nickel filter[3].
-
Data Collection: The sample is scanned over a specific range of 2θ angles. For metal stearates, a range starting from low angles (e.g., 3°) is crucial to capture the characteristic long-spacing peaks. A typical scan range is from 3° to 65° in 2θ[3]. The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the positions of the diffraction peaks. The d-spacing for each peak is then calculated using Bragg's Law:
nλ = 2d sin(θ)
where 'n' is the order of reflection (typically assumed to be 1 for the primary reflection), 'λ' is the wavelength of the X-ray source, 'd' is the interplanar spacing, and 'θ' is half of the measured diffraction angle (2θ)[7][8].
Quantitative XRD Data for this compound
| 2θ (°) | d-spacing (Å) |
| 3.946 | 22.38 |
| 6.235 | 14.16 |
| 18.933 | 4.68 |
| 19.536 | 4.54 |
| 32.138 | 2.78 |
Note: d-spacings were calculated using Bragg's Law with λ = 1.5406 Å and n=1, based on the 2θ values reported in the literature[9]. The original source data contained additional columns that were not clearly defined and have been omitted for clarity.
Experimental and Analytical Workflow
The logical flow from synthesis to structural analysis is a critical aspect of materials characterization. The following diagram illustrates the comprehensive workflow for the crystal structure analysis of this compound using XRD.
Conclusion
The crystal structure of this compound is characterized by a distinct lamellar arrangement, which can be effectively probed using X-ray diffraction. The synthesis of high-purity this compound is achievable through established aqueous metathesis or direct metathesis protocols. While detailed crystallographic data such as unit cell parameters are not widely reported, the analysis of the powder XRD pattern, particularly the low-angle diffraction peaks, provides crucial information about the long spacing of the lamellar structure and the degree of crystallinity. For professionals in drug development and materials science, a thorough understanding and precise execution of these analytical techniques are essential for ensuring the quality, consistency, and performance of this compound in its various applications. Future research focusing on single-crystal XRD analysis could provide a more definitive and complete elucidation of its crystal structure.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C72H140O8Zr | CID 20431482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cajotas.casjournal.org [cajotas.casjournal.org]
- 4. Buy this compound | 15844-92-5 [smolecule.com]
- 5. This compound for Advanced Material Science [benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. instanano.com [instanano.com]
- 8. ethz.ch [ethz.ch]
- 9. scribd.com [scribd.com]
An In-Depth Technical Guide to the FTIR Spectroscopy of Zirconium Stearate for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium stearate (B1226849), a metal-organic compound, serves various functions in industrial and pharmaceutical applications, including as a water-repellent agent, emulsion stabilizer, and lubricant in tablet manufacturing. Its performance in these roles is intrinsically linked to its molecular structure and purity. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides rapid and precise characterization of zirconium stearate. By analyzing the interaction of infrared radiation with the sample, FTIR spectroscopy generates a unique molecular "fingerprint," enabling the identification of functional groups, the assessment of purity, and the investigation of interactions with active pharmaceutical ingredients (APIs) and other excipients. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the characterization of this compound using FTIR spectroscopy.
Principles of FTIR Spectroscopy for this compound Characterization
FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. When the frequency of the infrared radiation matches the vibrational frequency of a specific molecular bond, the bond absorbs the radiation, resulting in a vibrational excitation. The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹).
For this compound, the key to its characterization lies in the transformation of stearic acid into a metal salt. In stearic acid, the carboxylic acid group (-COOH) has a characteristic carbonyl (C=O) stretching vibration. Upon reaction with a zirconium source to form this compound, the carboxylic acid is deprotonated to a carboxylate anion (-COO⁻), which then coordinates with the zirconium ion (Zr⁴⁺). This structural change leads to significant and identifiable shifts in the FTIR spectrum.
Specifically, the sharp, intense absorption band of the C=O stretch in stearic acid disappears and is replaced by two new characteristic bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group.[1][2] The positions of these carboxylate bands are sensitive to the nature of the metal ion and its coordination geometry.[3] Additionally, the long hydrocarbon chains of the stearate molecule give rise to characteristic C-H stretching and bending vibrations, which can also be analyzed.
Quantitative Data: Characteristic FTIR Peaks
The FTIR spectrum of this compound is characterized by specific absorption bands. The precise wavenumbers can vary slightly depending on the sample preparation and the instrument's calibration. The table below summarizes the key vibrational modes and their expected wavenumber ranges, based on data from stearic acid and various metal stearates.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Peak Intensity | Notes |
| C-H Asymmetric Stretch | Alkane (-CH₂) | ~2915 - 2925 | Strong | Characteristic of the long hydrocarbon chains of the stearate molecule.[4] |
| C-H Symmetric Stretch | Alkane (-CH₂) | ~2848 - 2855 | Strong | Also characteristic of the stearate's aliphatic chains.[4] |
| Asymmetric COO⁻ Stretch | Carboxylate (-COO⁻) | ~1540 - 1580 | Strong | This band replaces the C=O stretch of stearic acid and is a key indicator of salt formation. The position can indicate the coordination mode.[1][3] |
| Symmetric COO⁻ Stretch | Carboxylate (-COO⁻) | ~1400 - 1470 | Medium to Strong | The separation between the asymmetric and symmetric stretching frequencies (Δν) can provide information about the coordination of the carboxylate group to the metal ion.[3] |
| C-H Bend (Scissoring) | Methylene (B1212753) (-CH₂-) | ~1460 - 1475 | Medium | Bending vibration of the methylene groups in the hydrocarbon chain.[4] |
| C-H Bend (Rocking) | Methylene (-CH₂-) | ~720 - 730 | Weak | Progressive absorption bands characteristic of long-chain alkanes. |
| Zr-O Stretch | Zirconium-Oxygen | ~450 - 600 | Weak to Medium | The position of this band can be influenced by the coordination environment of the zirconium ion.[5] |
Note: The C=O stretching vibration of free stearic acid is typically observed as a strong, sharp peak around 1700-1710 cm⁻¹. Its absence in the spectrum of this compound is a primary indicator of complete reaction.[6]
Experimental Protocols
A detailed and reproducible experimental protocol is essential for obtaining high-quality and reliable FTIR data. Attenuated Total Reflectance (ATR) is a commonly used sampling technique for the analysis of solid powders like this compound due to its minimal sample preparation requirements.
Instrumentation and Materials
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
Software: FTIR data collection and analysis software.
-
Sample: this compound powder.
-
Cleaning Supplies: Isopropanol (B130326) or ethanol (B145695) and lint-free wipes.
Sample Preparation
Ensure the this compound sample is homogeneous. If necessary, gently grind the sample to a fine powder using an agate mortar and pestle to ensure good contact with the ATR crystal.
Data Acquisition
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol or ethanol and allowing it to dry completely.
-
Collect a background spectrum. Typically, 16 to 32 scans are sufficient for a good quality background spectrum.[7]
-
-
Sample Spectrum:
-
Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
Use the ATR's pressure clamp to apply firm and uniform pressure, ensuring good contact between the sample and the crystal.
-
Collect the FTIR spectrum of the sample. The number of scans should be consistent with the background collection (typically 16 to 32 scans) to achieve a good signal-to-noise ratio.[7]
-
The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing and Interpretation
-
Background Subtraction: The FTIR software will automatically ratio the sample spectrum against the collected background spectrum to produce the final absorbance or transmittance spectrum.
-
Peak Identification: Identify the characteristic absorption bands corresponding to the functional groups of this compound as detailed in the quantitative data table.
-
Comparison and Analysis:
-
Compare the obtained spectrum with a reference spectrum of stearic acid to confirm the absence of the carboxylic acid C=O peak and the presence of the carboxylate COO⁻ peaks.
-
Analyze the positions and shapes of the carboxylate peaks to infer information about the coordination environment.
-
For drug-excipient compatibility studies, compare the spectrum of the physical mixture of the drug and this compound with the spectra of the individual components. The appearance of new peaks or significant shifts in existing peaks can indicate a chemical interaction.[8]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound using FTIR spectroscopy.
Applications in Pharmaceutical Development
Quality Control and Material Identification
FTIR spectroscopy provides a rapid and reliable method for confirming the identity of this compound by comparing its spectrum to a known reference. It can also be used to detect the presence of unreacted stearic acid, which would be indicated by a residual peak around 1700 cm⁻¹.
Drug-Excipient Compatibility Studies
In pharmaceutical formulations, it is crucial to ensure that excipients like this compound do not adversely interact with the API.[9] By preparing physical mixtures of the drug and this compound and analyzing them with FTIR, researchers can detect potential chemical interactions.[8] The disappearance of characteristic peaks of the drug or this compound, or the appearance of new peaks, would suggest an incompatibility that could affect the stability and efficacy of the final drug product.
Quantitative Analysis
While primarily a qualitative technique, FTIR can be used for quantitative analysis with proper calibration.[10] By creating a calibration curve using standards of known concentrations, it is possible to quantify the amount of this compound in a mixture or to determine the level of free stearic acid. This can be particularly useful in monitoring the synthesis process or in quality control of the final product.
Conclusion
FTIR spectroscopy is an indispensable tool for the characterization of this compound in a pharmaceutical context. Its ability to provide detailed structural information quickly and non-destructively makes it ideal for quality control, material identification, and drug-excipient compatibility studies. By understanding the principles of FTIR and following robust experimental protocols, researchers and drug development professionals can effectively utilize this technique to ensure the quality and performance of their formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. nlgi.org [nlgi.org]
Unraveling the Thermal Degradation of Zirconium Stearate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proposed Thermal Decomposition Pathway
The thermal decomposition of zirconium stearate (B1226849) is anticipated to be a multi-stage process, culminating in the formation of zirconium dioxide (ZrO₂). The pathway can be logically divided into the following stages, primarily investigated through techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) using Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS).
Stage 1: Melting and Initial Decomposition
Upon heating, zirconium stearate will first undergo a phase transition from a solid to a molten state. Shortly after melting, the initial decomposition of the stearate ligands is expected to commence. This initial degradation is likely to involve the cleavage of the long hydrocarbon chains of the stearic acid molecules.
Stage 2: Carboxylate Decomposition and Formation of Intermediates
Following the initial breakdown of the hydrocarbon chains, the carboxylate groups will decompose. This stage is critical as it leads to the evolution of a complex mixture of gaseous products and the formation of intermediate solid species. By analogy with other metal stearates, the gaseous products are expected to include carbon dioxide, carbon monoxide, water, and a variety of volatile organic compounds (VOCs) such as ketones, aldehydes, and hydrocarbons of varying chain lengths. The solid residue at this stage is likely to be an intermediate zirconium oxy-carboxylate or a related species.
Stage 3: Final Decomposition to Zirconium Dioxide
As the temperature further increases, the intermediate zirconium compounds will undergo final decomposition. This process involves the complete removal of all organic fragments, leading to the formation of the final, thermally stable residue, which is predicted to be zirconium dioxide (ZrO₂). The crystallinity and phase of the resulting ZrO₂ (monoclinic, tetragonal, or cubic) may depend on the final decomposition temperature and the heating rate. Studies on the thermal decomposition of other zirconium salts have shown that the final product of thermolysis is ZrO₂[1].
Quantitative Data from Analogous Compounds
While specific quantitative data for this compound is not available, the following table summarizes typical decomposition data for other common metal stearates to provide a comparative context. It is anticipated that this compound would exhibit a decomposition profile within a similar temperature range, likely with a higher thermal stability compared to some divalent metal stearates due to the stronger Zr-O bond.
| Metal Stearate | Onset of Decomposition (°C) | Key Decomposition Range (°C) | Final Residue |
| Zinc Stearate | ~200 | 200 - 400 | ~10% (ZnO)[2] |
| Calcium Stearate | ~300 | > 400 | ~10% (CaO/CaCO₃)[2] |
Experimental Protocols
To experimentally determine the thermal decomposition pathway of this compound, a combination of thermoanalytical techniques is essential.
Thermogravimetric Analysis Coupled with Evolved Gas Analysis (TGA-FTIR/MS)
This is the most powerful technique for elucidating the decomposition pathway.
Objective: To determine the temperature-dependent mass loss of this compound and to identify the chemical nature of the evolved gaseous products.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Heated transfer line
-
Fourier-Transform Infrared (FTIR) Spectrometer or Mass Spectrometer (MS)
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the TGA furnace and the coupled analyzer with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Heat the transfer line to a temperature sufficient to prevent condensation of the evolved gases (typically 200-250°C).
-
-
Heating Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 800-1000°C).
-
-
Data Acquisition:
-
Continuously record the sample mass as a function of temperature (TGA curve).
-
Simultaneously and continuously collect FTIR or mass spectra of the evolved gases.
-
-
Data Analysis:
-
Analyze the TGA curve to determine the onset temperatures of decomposition and the percentage of mass loss for each stage.
-
Analyze the FTIR or mass spectra at different temperatures corresponding to the mass loss events to identify the evolved gaseous species.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions (e.g., phase changes, crystallization) of this compound.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it. An empty sealed pan is used as a reference.
-
Instrument Setup: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Program:
-
Equilibrate the sample at a starting temperature.
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above its expected melting point.
-
Cool the sample at a controlled rate.
-
Perform a second heating scan to observe any changes in thermal behavior after the initial melt.
-
-
Data Analysis: Analyze the DSC thermogram to identify endothermic (melting) and exothermic (decomposition, crystallization) events.
Visualizing the Workflow and Pathways
The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a simplified conceptual decomposition pathway.
Conclusion
While a definitive, experimentally verified thermal decomposition pathway for this compound is not yet established in scientific literature, a logical pathway can be proposed based on the behavior of analogous metal stearates and zirconium compounds. This guide provides a framework for understanding the likely multi-stage degradation process, which is expected to yield zirconium dioxide as the final solid residue and a mixture of volatile organic compounds, carbon oxides, and water as gaseous byproducts. The provided experimental protocols offer a standardized approach for researchers to undertake a comprehensive thermal analysis of this compound, which will be instrumental in generating the specific quantitative data needed to fully elucidate its decomposition mechanism. Such data is crucial for the informed application of this material in various high-temperature and long-term stability-dependent technologies.
References
Surface chemistry and interfacial properties of Zirconium stearate
An In-Depth Technical Guide to the Surface Chemistry and Interfacial Properties of Zirconium Stearate (B1226849)
Abstract
Zirconium stearate (C₇₂H₁₄₀ZrO₈) is a metallic soap recognized for its significant hydrophobic properties and thermal stability.[1][2] This technical guide provides a comprehensive overview of the surface chemistry and interfacial properties of this compound, tailored for researchers, scientists, and drug development professionals. The document details its synthesis, physicochemical characteristics, and the advanced methodologies used for its characterization. A key focus is placed on its interfacial behavior, including wettability and surface energy, which are critical for its application in creating superhydrophobic surfaces, and its emerging potential in drug delivery systems as a biocompatible nanoparticle carrier.[2][3] Quantitative data is presented in structured tables, and key experimental protocols are described in detail to facilitate replication and further research.
Introduction to this compound
This compound is a metal-organic compound formed from a zirconium metal center coordinated with four stearate ligands, which are the conjugate bases of stearic acid, a long-chain saturated fatty acid.[1][3] Its structure, dominated by the long, nonpolar hydrocarbon tails of the stearate molecules, imparts a pronounced hydrophobic (water-repellent) character to the material. This property is central to its primary applications as a waterproofing agent, emulsion stabilizer, and flattening agent in various industries.[1]
For drug development professionals, the interest in this compound and related zirconium compounds lies in their biocompatibility and the ability to form stable nanostructures.[2][4][5] These characteristics make them promising candidates for advanced drug delivery systems, where they can encapsulate therapeutic agents to improve stability, control release profiles, and facilitate targeted delivery.[2][5] Understanding the surface chemistry is paramount to controlling particle interactions, drug loading, and release kinetics.
Synthesis of this compound
The synthesis of this compound is typically achieved through precipitation or metathesis reactions in an aqueous medium. The most common method involves the saponification of stearic acid followed by the addition of a soluble zirconium salt.[3]
Experimental Protocol: Aqueous-Mediated Synthesis
This protocol describes a common laboratory-scale method for synthesizing this compound powder.[3]
-
Saponification of Stearic Acid:
-
Dissolve a calculated amount of stearic acid in ethanol (B145695).
-
Separately, prepare an aqueous solution of sodium hydroxide (B78521) (NaOH).
-
Slowly add the NaOH solution to the stearic acid solution under vigorous stirring. This reaction forms sodium stearate, a soluble soap. The reaction is typically performed at a moderately elevated temperature (e.g., 60-70°C) to ensure complete reaction.
-
-
Precipitation of this compound:
-
Prepare an aqueous solution of a zirconium salt, such as zirconium oxychloride (ZrOCl₂) or zirconium tetrachloride (ZrCl₄).
-
Heat the sodium stearate solution to between 60-80°C.[3]
-
Slowly add the zirconium salt solution to the hot sodium stearate solution while maintaining vigorous stirring.
-
It is critical to maintain the pH of the reaction mixture between 8 and 10 to prevent the hydrolysis of the zirconium salt, which can lead to the formation of zirconium hydroxide impurities.[3]
-
A white precipitate of this compound will form immediately.
-
-
Purification and Drying:
-
Allow the mixture to cool, and then collect the precipitate by vacuum filtration.
-
Wash the collected solid repeatedly with hot deionized water to remove any unreacted starting materials and soluble by-products (e.g., sodium chloride).
-
Perform a final wash with ethanol to aid in drying.
-
Dry the purified white powder in a vacuum oven at a temperature below its decomposition point (typically 60-80°C) until a constant weight is achieved.
-
Physicochemical Properties
This compound is a well-defined chemical compound with consistent physical properties.
| Property | Value | Reference |
| Chemical Formula | C₇₂H₁₄₀ZrO₈ | [1][6] |
| Molecular Weight | 1225.1 g/mol | [1][3][6] |
| Appearance | White, fluffy powder | [1] |
| Solubility | Insoluble in water | [1] |
| CAS Number | 15844-92-5 | [1][3] |
| Classification | Metallic Soap | [1] |
Surface Chemistry and Interfacial Properties
The functionality of this compound in most applications is dictated by its behavior at interfaces. Its surface is dominated by the long, hydrophobic alkyl chains of the stearate ligands.
-
Wettability and Hydrophobicity : The primary characteristic of a this compound surface is its extreme hydrophobicity. The dense packing of nonpolar C-H bonds from the stearate tails results in very poor wettability by water and other polar liquids. This is the basis for its use in creating water-repellent and even superhydrophobic surfaces, which require both low surface energy and specific micro/nano-scale roughness.[3]
-
Surface Energy : The presence of the long alkyl chains is crucial for lowering the surface energy of any substrate to which it is applied.[3] Low surface energy is a prerequisite for hydrophobicity, as it reduces the thermodynamic driving force for a liquid to spread across the surface.
-
Interfacial Interactions : this compound can chemically bond to certain surfaces. It is known to react with hydroxyl (-OH) groups present on the surfaces of metal oxides like zirconia and alumina (B75360) through esterification reactions.[3] This covalent linkage creates a robust, durable hydrophobic layer that is chemically anchored to the substrate.
Table of Interfacial Properties
| Property | Typical Value | Notes |
| Water Contact Angle | > 150° | For zirconium-based superhydrophobic films. A film on an aluminum substrate achieved an angle as high as 165°.[3] |
| Surface Energy | Low (exact value not reported) | For comparison, a zinc stearate coating exhibited a surface energy of 10.42 mJ/m².[3] |
| Zeta Potential | Near-neutral in aqueous media | Inferred from structure; the hydrophobic chains are expected to shield the charge of the core particle. |
Characterization Methods and Protocols
Characterizing the surface and interfacial properties of this compound, a powder, requires specialized techniques.
Contact Angle Measurement
Contact angle is the most direct measure of wettability. For a powder like this compound, direct measurement is not possible, so indirect methods are employed.
This is the most common method for optical tensiometry of powders.[10][11]
-
Pellet Preparation:
-
Place approximately 200-300 mg of dry this compound powder into a hydraulic press die.
-
Apply a consistent, high pressure (e.g., 5-10 tons) for several minutes to form a smooth, flat, non-porous pellet. The surface must be as smooth as possible to minimize roughness effects on the measurement.
-
Carefully remove the pellet and place it on the sample stage of a contact angle goniometer.
-
-
Measurement:
-
Using an automated dispenser, place a single, small droplet (typically 2-5 µL) of high-purity water onto the pellet's surface.
-
A high-resolution camera captures a profile image of the droplet at the moment of contact.
-
The software analyzes the image to determine the angle formed at the three-phase (solid-liquid-gas) contact line.
-
Repeat the measurement at multiple locations on the pellet to ensure statistical validity.
-
This method uses a force tensiometer and is suitable for loose powders.[12][13] It measures the rate at which a liquid penetrates a packed powder bed, which is related to the contact angle. The powder is packed into a special holder with a filter membrane at the bottom, which is then brought into contact with a test liquid. The instrument measures the mass uptake over time, and the Washburn equation is used to calculate the contact angle.
Spectroscopic Analysis
Spectroscopy is used to confirm the chemical structure and surface composition.
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR is essential for confirming the successful synthesis of this compound from stearic acid. The key is observing the change in the carboxyl group's vibrational frequency.[3]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of the material. An XPS survey scan confirms the presence of zirconium (Zr), oxygen (O), and carbon (C).[3]
| Technique | Observation | Interpretation |
| FTIR | Disappearance of sharp C=O peak at ~1700 cm⁻¹ (from stearic acid). | Confirms reaction of the carboxylic acid group. |
| Appearance of new bands at ~1540-1560 cm⁻¹ and ~1400-1470 cm⁻¹. | Asymmetric and symmetric stretching of the carboxylate anion (COO⁻), confirming salt formation.[3] | |
| XPS | Peaks corresponding to Zr 3d, O 1s, and C 1s binding energies. | Confirms elemental composition of the surface. |
| High-resolution scans showing specific binding energies. | Determines the chemical state (e.g., Zr⁴⁺ in a carboxylate environment). |
Applications in Research and Drug Development
The unique interfacial properties of this compound are directly linked to its applications.
-
Superhydrophobic Coatings: Its primary application is leveraging its extreme hydrophobicity and low surface energy. When combined with a substrate that has micro- or nano-scale roughness, it can produce superhydrophobic surfaces with water contact angles exceeding 150°, leading to self-cleaning and anti-icing properties.[3]
-
Drug Delivery Systems: Research has highlighted the potential of this compound nanoparticles for drug delivery.[2] Their biocompatible nature and hydrophobic surface make them suitable for encapsulating lipophilic (fat-soluble) drugs. The nanoparticle shell can protect the drug from degradation, while surface modifications could allow for controlled or targeted release. Zirconia-based nanostructures, in general, are heavily investigated as drug carriers due to their stability and low toxicity.[5]
-
Lubricants and Release Agents: In material science and manufacturing, it can act as a lubricant or a mold release agent due to the low friction imparted by the long alkyl chains.[2]
Conclusion
This compound is a specialty chemical whose value is fundamentally derived from its surface and interfacial properties. Its pronounced hydrophobicity, low surface energy, and ability to form robust coatings make it a critical component in materials science for creating functional surfaces. For scientists in the pharmaceutical and biomedical fields, these same properties, combined with its inherent biocompatibility, open new avenues for research in advanced drug delivery. The continued study of its interfacial behavior, particularly at the nanoscale, will be crucial for unlocking its full potential in high-technology applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 15844-92-5 [smolecule.com]
- 3. This compound for Advanced Material Science [benchchem.com]
- 4. Zirconium Nanoparticles It's Biological Synthesis and Biomedical Application: A Review, Plant, Science Publishing Group [sciencepublishinggroup.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C72H140O8Zr | CID 20431482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nanoscience.com [nanoscience.com]
- 11. biolinscientific.com [biolinscientific.com]
- 12. publications.polymtl.ca [publications.polymtl.ca]
- 13. biolinscientific.com [biolinscientific.com]
Navigating the Unseen: A Technical Guide to the Health and Safety of Zirconium Stearate in Research
For Immediate Release
Researchers, scientists, and drug development professionals are increasingly encountering novel materials in their quest for innovation. Among these, Zirconium Stearate (B1226849), a metallic soap with diverse applications, warrants a thorough understanding of its health and safety profile to ensure a secure research environment. This in-depth technical guide provides a comprehensive overview of the health and safety considerations for Zirconium Stearate, summarizing key data, outlining experimental protocols for safety assessment, and visualizing critical workflows.
Section 1: Physicochemical Properties and Hazard Identification
This compound (CAS No. 15844-92-5) is a white, waxy powder.[1][2] It is insoluble in water but soluble in organic solvents.[1] While specific toxicological data for this compound is limited, information on its constituent parts—zirconium and stearic acid—along with data on other metallic stearates, provides a basis for a precautionary approach to its handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇₂H₁₄₀O₈Zr | [3][4] |
| Molecular Weight | 1225.1 g/mol | [3][5] |
| Appearance | White powder | [2][3] |
| Boiling Point | 359.4 °C | [2] |
| Flash Point | 162.4 °C | [2] |
| Solubility in Water | Insoluble | [1][2] |
Note: Some sources may cite a different molecular weight based on a different chemical formula.[4]
General safety data sheets indicate that this compound itself has no available data for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity.[4] However, zirconium compounds, in general, can be irritating to the skin, eyes, and respiratory system.[6] Inhalation of zirconium compounds may lead to the formation of pulmonary granulomas.[6][7] Metallic stearate dust, in general, may cause respiratory irritation.[8]
Section 2: Occupational Exposure and Safe Handling
Given the lack of specific occupational exposure limits (OELs) for this compound, it is prudent to adhere to the limits established for Zirconium and its compounds.
Table 2: Occupational Exposure Limits for Zirconium Compounds
| Organization | Limit Type | Value | Reference |
| OSHA (PEL) | TWA (8-hour) | 5 mg/m³ (as Zr) | [6][9] |
| NIOSH (REL) | TWA (10-hour) | 5 mg/m³ (as Zr) | [9] |
| NIOSH (STEL) | 15-minute | 10 mg/m³ (as Zr) | [9] |
| ACGIH (TLV) | TWA (8-hour) | 5 mg/m³ (as Zr) | [10] |
| ACGIH (STEL) | 15-minute | 10 mg/m³ (as Zr) | [10] |
Safe Handling and Personal Protective Equipment (PPE):
Due to its powdery nature and the potential for inhalation and skin contact, a comprehensive safety protocol is mandatory when handling this compound.
-
Engineering Controls: Work with this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood or a glove box, to minimize dust generation and exposure.[6]
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH-approved respirator is required when working with this compound powder, especially when engineering controls are not sufficient to maintain exposure below the OELs.[11]
-
Eye Protection: ANSI-approved safety glasses or chemical splash goggles are mandatory.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[6]
-
Skin and Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are essential to prevent skin contact.[6]
-
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[13]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[12]
Section 3: Experimental Protocols for Safety Assessment
In the absence of specific toxicity data for this compound, a tiered testing strategy based on OECD guidelines is recommended to characterize its potential hazards.
Acute Oral Toxicity (Following OECD Guideline 425):
This test determines the median lethal dose (LD50) of a substance.
Caption: Workflow for Acute Oral Toxicity Testing (OECD 425).
Dermal Irritation (Following OECD Guideline 404):
This protocol assesses the potential of a substance to cause skin irritation.
Caption: Experimental Workflow for Dermal Irritation Testing.
Eye Irritation (Following OECD Guideline 405):
This test evaluates the potential for a substance to cause eye irritation or damage.
Caption: Experimental Workflow for Eye Irritation Testing.
Skin Sensitization (Local Lymph Node Assay - LLNA; Following OECD Guideline 429):
The LLNA is the preferred method for identifying substances with the potential to cause skin sensitization.
Caption: Workflow for the Local Lymph Node Assay (LLNA).
Section 4: Fire and Explosion Hazards
While solid this compound presents a negligible fire hazard, its powder form can be flammable.[6]
-
Extinguishing Media: Use a Class D dry powder extinguisher, dry sand, or dry table salt. Do not use water, carbon dioxide, or halogenated agents , as zirconium can react violently with water.[12]
-
Firefighting Procedures: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[12]
Section 5: Storage and Disposal
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.[13]
Section 6: Conclusion
While this compound has a limited specific toxicity profile, a cautious and informed approach is paramount for researchers. By understanding the potential hazards associated with its components and similar metallic stearates, and by adhering to stringent safety protocols, scientists can mitigate risks and ensure a safe laboratory environment. The experimental protocols outlined in this guide provide a framework for generating the necessary data to fully characterize the health and safety profile of this emerging material. Further research into the specific toxicological properties of this compound is strongly encouraged to fill the existing data gaps.
References
- 1. medboundhub.com [medboundhub.com]
- 2. Zirconium (UK PID) [inchem.org]
- 3. brieflands.com [brieflands.com]
- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Zirconium | Zr | CID 23995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cpsc.gov [cpsc.gov]
- 8. nimbasia.com [nimbasia.com]
- 9. bisleyinternational.com [bisleyinternational.com]
- 10. Zirconium - Wikipedia [en.wikipedia.org]
- 11. This compound, 15844-92-5 [thegoodscentscompany.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
Zirconium Stearate (CAS 15844-92-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zirconium stearate (B1226849) (CAS No. 15844-92-5) is a metal-organic compound classified as a metallic soap, formed from the reaction of zirconium with stearic acid.[1][2] This white, waxy solid exhibits notable thermal stability and hydrophobicity, rendering it insoluble in water but soluble in certain organic solvents.[2] These properties have led to its application across various industrial and research sectors, including as a lubricant, stabilizer, and water-repellent agent.[1][2] In the pharmaceutical and drug development fields, zirconium stearate holds potential as an excipient, particularly for its role in creating hydrophobic matrices for controlled-release drug delivery systems and as a coating for drug particles to modify their surface properties. This technical guide provides an in-depth overview of the chemical properties, synthesis, characterization, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a laboratory setting.
Chemical and Physical Properties
This compound is the zirconium salt of stearic acid. The central zirconium atom is coordinated to four stearate ligands.[3] Its long hydrocarbon chains contribute to its lubricating and hydrophobic characteristics, while the zirconium-carboxylate core imparts thermal stability.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 15844-92-5 | [3] |
| Molecular Formula | C₇₂H₁₄₀O₈Zr | [3] |
| Molecular Weight | 1225.1 g/mol | [3] |
| Appearance | White powder | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents | [2] |
| Boiling Point | 359.4 °C (decomposes) | [2] |
| Flash Point | 162.4 °C | [2] |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound is through a precipitation reaction in an aqueous medium. This method involves the saponification of stearic acid followed by the addition of a water-soluble zirconium salt.
Experimental Protocol: Aqueous Precipitation Synthesis
This protocol outlines the synthesis of this compound via the reaction of sodium stearate with zirconium oxychloride.
Materials:
-
Stearic Acid (C₁₈H₃₆O₂)
-
Sodium Carbonate (Na₂CO₃)
-
Zirconium Oxychloride (ZrOCl₂)
-
Deionized Water
Equipment:
-
Heating mantle with magnetic stirrer
-
Reaction flask
-
Condenser
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Preparation of Sodium Stearate Solution:
-
In a reaction flask, dissolve a specific molar equivalent of sodium carbonate in deionized water with gentle heating and stirring.
-
Gradually add a stoichiometric amount of stearic acid to the sodium carbonate solution.
-
Heat the mixture to boiling while stirring continuously until the stearic acid is fully saponified, resulting in a clear solution of sodium stearate.[1]
-
-
Precipitation of this compound:
-
In a separate beaker, prepare an aqueous solution of zirconium oxychloride.
-
Slowly add the zirconium oxychloride solution to the hot sodium stearate solution with vigorous stirring.[1]
-
A white precipitate of this compound will form immediately.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake several times with hot deionized water to remove any unreacted salts and impurities.
-
Dry the purified this compound in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Diagram 1: Experimental Workflow for Aqueous Precipitation of this compound
A schematic of the synthesis process.
Characterization Techniques
The successful synthesis and purity of this compound can be confirmed using various analytical techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for confirming the formation of the metallic salt by observing the shifts in the carbonyl stretching frequency.
Methodology:
-
A small amount of the dried this compound powder is placed on the ATR crystal of an FTIR spectrometer.
-
The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
The disappearance of the characteristic carboxylic acid C=O stretch of stearic acid (around 1700 cm⁻¹) and the appearance of two new bands corresponding to the asymmetric and symmetric stretches of the carboxylate anion (COO⁻) confirm the formation of the salt.
Table 2: Key FTIR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| Asymmetric COO⁻ Stretch | ~1540 | Indicates the formation of the metal carboxylate salt. |
| Symmetric COO⁻ Stretch | ~1420 | Confirms the coordination of the carboxylate group to the zirconium ion. |
| C-H Stretches | 2850-2960 | Characteristic of the long alkyl chains of the stearate moiety. |
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of this compound.
Methodology:
-
TGA: A sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate, and the mass loss is recorded as a function of temperature. This can indicate the decomposition temperature and the presence of any residual solvent or water.
-
DSC: A sample is heated or cooled at a constant rate, and the heat flow to or from the sample is measured relative to a reference. This can identify melting points, crystallization temperatures, and other phase transitions.
Applications in Drug Development
The hydrophobic nature and low toxicity of metallic stearates make them attractive for various pharmaceutical applications.[4]
Hydrophobic Matrix for Controlled Release
This compound can be incorporated into tablet formulations as a hydrophobic matrix-forming agent.[5] The insoluble matrix retards the penetration of water, thereby slowing down the dissolution and release of the active pharmaceutical ingredient (API).
Diagram 2: this compound in a Hydrophobic Drug Delivery Matrix
Mechanism of controlled release.
Hydrophobic Coating
This compound can be used to coat drug particles, which can serve several purposes:
-
Taste Masking: By forming a hydrophobic barrier, it can prevent the immediate dissolution of bitter-tasting drugs in the mouth.
-
Moisture Protection: The coating can protect hygroscopic APIs from degradation due to moisture absorption.
-
Modified Release: A this compound coating can act as a barrier to control the rate of drug dissolution.
Safety and Biocompatibility
Zirconium and its compounds are generally considered to have low toxicity.[6] However, as with any material intended for pharmaceutical use, the specific biocompatibility of this compound must be evaluated for its intended application and dosage form. Studies on other metallic stearates, such as magnesium and calcium stearate, have established their safety as pharmaceutical excipients.[4] It is anticipated that this compound would exhibit a similar safety profile, though specific toxicological data is limited.
Conclusion
This compound is a versatile material with properties that make it a candidate for further investigation in the field of drug development. Its synthesis via aqueous precipitation is straightforward, and its characterization can be readily achieved using standard analytical techniques. For researchers and drug development professionals, the primary interest in this compound lies in its potential as a hydrophobic excipient for creating controlled-release formulations and as a functional coating for active pharmaceutical ingredients. Further studies are warranted to fully explore its biocompatibility and efficacy in various drug delivery systems.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C72H140O8Zr | CID 20431482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evaluation of Alternative Metallic Stearates as Lubricants in Pharmaceutical Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceasia.org [scienceasia.org]
Zirconium Stearate: A Technical Guide to Theoretical and Experimental Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium stearate (B1226849) is a metal-organic compound classified as a metallic soap, formed from the reaction of zirconium with stearic acid.[1] With the chemical formula C₇₂H₁₄₀O₈Zr, it is a white, waxy solid.[1][2] This compound has garnered interest in various industrial and research applications due to its unique physicochemical properties, including high thermal stability and insolubility in water.[2] In the pharmaceutical industry, metal stearates are widely used as lubricants and stabilizers in drug formulations.[2] This technical guide provides an in-depth comparison of the theoretical and experimentally determined properties of zirconium stearate, offering valuable insights for its application in research and drug development.
Data Presentation
Table 1: Theoretical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₇₂H₁₄₀O₈Zr | [2][3][4] |
| Molecular Weight | 1225.1 g/mol | [2][3][5] |
| IUPAC Name | octadecanoate;zirconium(4+) | [2][3][4] |
| CAS Number | 15844-92-5 | [2][4][5] |
| Appearance | White powder | [1][6] |
| Solubility in Water | Insoluble | [1][2] |
| Solubility in Organic Solvents | Soluble in organic solvents, particularly in aromatic hydrocarbons when heated. | [2][5] |
Table 2: Experimental Properties of this compound
| Property | Value | Method | Source(s) |
| Appearance | White, waxy solid | Visual Inspection | [2] |
| Boiling Point | 359.4 °C (decomposes) | Not specified | [1] |
| Flash Point | 162.4 °C | Not specified | [1] |
| Thermal Decomposition | Onset of decomposition is expected to be high, with the final residue being zirconium oxide (ZrO₂). The decomposition of the organic part in similar systems occurs at higher temperatures than free stearic acid. | TGA | [5] |
| FTIR Characteristic Peaks (cm⁻¹) | ~1540-1560 (asymmetric COO⁻ stretch), ~1400-1470 (symmetric COO⁻ stretch) | FTIR | [5] |
| Crystal Structure | Possesses a double-layer structure with long spacings, characteristic of metal soaps. | XRD | [7][8] |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Methodology:
-
A sample of this compound (5-10 mg) is placed in an alumina (B75360) or platinum crucible.
-
The crucible is placed in a thermogravimetric analyzer.
-
The sample is heated from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate (e.g., 20 mL/min).
-
The change in mass of the sample is recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature ranges of mass loss, and the final residual mass. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and other phase changes.
Methodology:
-
A small sample of this compound (5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
Both pans are placed in the DSC cell.
-
The sample and reference are heated at a constant rate (e.g., 10°C/min) over a desired temperature range.
-
The difference in heat flow between the sample and the reference is measured as a function of temperature.
-
The resulting DSC thermogram reveals endothermic and exothermic peaks corresponding to thermal events. For metal stearates, endothermic peaks may indicate melting or other phase transitions.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound and confirm its formation.
Methodology:
-
A small amount of the this compound powder is mixed with dry potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
-
The sample is placed in the FTIR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
The resulting spectrum is analyzed for characteristic absorption bands. The formation of this compound is confirmed by the disappearance of the C=O stretching vibration of stearic acid (around 1700 cm⁻¹) and the appearance of two new bands corresponding to the asymmetric (~1540-1560 cm⁻¹) and symmetric (~1400-1470 cm⁻¹) stretching vibrations of the carboxylate anion (COO⁻).[5]
X-ray Diffraction (XRD)
Objective: To determine the crystalline structure and interlayer spacing of this compound.
Methodology:
-
A powdered sample of this compound is placed on a sample holder.
-
The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation).
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting XRD pattern is analyzed to identify the diffraction peaks.
-
The d-spacing (interplanar spacing) is calculated from the peak positions using Bragg's Law (nλ = 2d sinθ). For metal stearates, a series of diffraction peaks at low 2θ angles are indicative of a lamellar (layered) structure.[7]
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Conceptual diagram of the this compound molecular structure.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and experimental properties of this compound. The presented data, compiled from various sources, highlights its key characteristics, including its chemical composition, thermal stability, and spectroscopic fingerprints. The detailed experimental protocols for TGA, DSC, FTIR, and XRD offer a practical framework for researchers and scientists to characterize this material. The provided diagrams for the experimental workflow and conceptual molecular structure further aid in understanding the synthesis, analysis, and nature of this compound. This information is crucial for professionals in drug development and materials science for the informed selection and application of this compound as an excipient or functional material.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 15844-92-5 [smolecule.com]
- 3. This compound - 15844-92-5 | VulcanChem [vulcanchem.com]
- 4. This compound | C72H140O8Zr | CID 20431482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound for Advanced Material Science [benchchem.com]
- 6. This compound, 15844-92-5 [thegoodscentscompany.com]
- 7. cajotas.casjournal.org [cajotas.casjournal.org]
- 8. cajotas.casjournal.org [cajotas.casjournal.org]
- 9. repository.up.ac.za [repository.up.ac.za]
An In-depth Technical Guide to the Discovery and History of Zirconium Stearate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of zirconium stearate (B1226849). It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, quantitative data for comparison, and a historical perspective on this versatile compound.
Introduction to Zirconium and its Stearate Derivative
Zirconium, a transition metal discovered in 1789 by the German chemist Martin Heinrich Klaproth, has become a crucial element in various industrial and scientific applications.[1] Initially isolated in an impure form in 1824 by Jöns Jacob Berzelius, the production of metallic zirconium was later industrialized through processes like the crystal bar process, developed in 1925, and the more cost-effective Kroll process.[2][3] Zirconium and its compounds are valued for their excellent corrosion resistance and thermal stability.
Zirconium stearate (C₇₂H₁₄₀O₈Zr) is a metal-organic compound, specifically a salt of zirconium and stearic acid.[4] Classified as a metallic soap, it is a white, waxy solid known for its superior thermal stability and insolubility in water.[4] These properties make it a valuable material in a range of applications, including as a lubricant, stabilizer in plastics and rubber, and as a waterproofing agent.
Historical Development of this compound Synthesis
The synthesis of metal stearates, in general, has a history rooted in the need for materials with specific physical properties like lubricity and water repellency. Early methods for producing metallic stearates often involved an acid-base reaction, where ingredients were wetted and reacted with a base, sometimes under pressure, followed by filtration and drying of the product.[5]
The preparation of this compound specifically is documented in patents dating back to the 1940s. A 1941 patent by Maurice Bigelow describes a method for preparing stearates and palmitates of zirconium, titanium, and cerium.[6] This early work highlights the challenges in producing unhydrolyzed this compound, noting that previously marketed versions were often gummy and difficult to disperse. The patent outlines a process involving the neutralization of a sulfuric acid solution of a zirconium salt with a barium compound before mixing it with a soap solution.[6] This innovation aimed to produce a non-gummy, more functional form of this compound.
Over time, synthetic methods have evolved from these early multi-step batch processes to more streamlined and efficient techniques, including aqueous-mediated and solvent-mediated syntheses, which are detailed in the following sections.
Physicochemical Properties of this compound
A compilation of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various applications and for quality control in its synthesis.
| Property | Value | Source |
| Chemical Formula | C₇₂H₁₄₀O₈Zr | [4] |
| Molecular Weight | 1225.1 g/mol | [6][7] |
| Appearance | White, waxy solid/powder | [4] |
| Boiling Point | 359.4 °C | [4] |
| Flash Point | 162.4 °C | [4] |
| Solubility in Water | Insoluble | [4] |
| Solubility in Organic Solvents | Soluble |
Table 1: Physical and Chemical Properties of this compound
Synthesis of this compound: Experimental Protocols
Two primary methods for the synthesis of this compound are the aqueous-mediated and solvent-mediated routes. Both have been developed to produce the compound with varying degrees of purity and yield.
Aqueous-Mediated Synthesis
This method, often referred to as a precipitation or double decomposition reaction, is a common approach for producing metal stearates. It involves the reaction of a water-soluble zirconium salt with a stearate salt in an aqueous solution.
Experimental Protocol:
-
Preparation of Sodium Stearate Solution:
-
In a reaction vessel, dissolve a stoichiometric amount of stearic acid and sodium carbonate in deionized water.
-
Heat the mixture while stirring to facilitate the formation of sodium stearate.
-
-
Preparation of Zirconium Salt Solution:
-
In a separate vessel, dissolve a stoichiometric amount of a water-soluble zirconium salt, such as zirconium oxychloride (ZrOCl₂), in deionized water.
-
-
Precipitation of this compound:
-
Slowly add the zirconium salt solution to the hot sodium stearate solution with vigorous stirring.
-
A white precipitate of this compound will form immediately.
-
-
Isolation and Purification:
-
Allow the precipitate to settle, and then filter the mixture.
-
Wash the collected solid with copious amounts of hot deionized water to remove any unreacted starting materials and by-products.
-
Dry the purified this compound in an oven at a controlled temperature to remove residual water.
-
Solvent-Mediated Synthesis
The solvent-mediated synthesis offers an alternative route that can provide higher purity and yield by improving the miscibility of the reactants. This method typically involves the reaction of stearic acid with a zirconium alkoxide in an organic solvent.
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a stoichiometric amount of stearic acid and a zirconium alkoxide, such as zirconium(IV) isopropoxide.
-
Add a suitable organic solvent, such as toluene, to the flask.
-
-
Reaction:
-
Heat the mixture to reflux with continuous stirring. The reaction is typically carried out for several hours to ensure completion.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is this compound, which can be further purified if necessary by washing with a non-polar solvent to remove any unreacted stearic acid.
-
Dry the final product under vacuum.
-
Comparative Analysis of Synthesis Methods
The choice of synthesis method can significantly impact the properties and quality of the final this compound product. Table 2 provides a comparison of the aqueous-mediated and solvent-mediated synthesis routes based on available data.
| Parameter | Aqueous-Mediated Synthesis | Solvent-Mediated Synthesis |
| Zirconium Precursor | Zirconium oxychloride, Zirconium nitrate | Zirconium(IV) isopropoxide |
| Stearate Source | Stearic acid + Sodium carbonate | Stearic acid |
| Solvent | Water | Toluene, Xylene |
| Reaction Temperature | Typically ambient to boiling point of water | Reflux temperature of the solvent (e.g., 110 °C for toluene) |
| Reaction Time | Relatively short (precipitation is often immediate) | Several hours (e.g., 3 hours) |
| Purity | May require extensive washing to remove by-products | Generally higher |
| Yield | Variable | Can be high (e.g., ~85%) |
| Key Considerations | Potential for hydrolysis of zirconium salts; requires careful pH control. | Requires handling of organic solvents; may be more energy-intensive. |
Table 2: Comparison of this compound Synthesis Methods
Characterization of this compound
The confirmation of the successful synthesis of this compound and the assessment of its purity are typically carried out using various analytical techniques, with Fourier-Transform Infrared (FTIR) spectroscopy being a primary tool.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in verifying the formation of the zirconium-stearate salt by observing the changes in the vibrational modes of the carboxyl group of stearic acid.
Key Spectral Features:
-
Disappearance of the Carbonyl (C=O) Stretch: The characteristic sharp absorption peak of the carboxylic acid's C=O group in stearic acid, typically found around 1700 cm⁻¹, disappears upon the formation of the zirconium salt.[7]
-
Appearance of Carboxylate (COO⁻) Stretches: Two new absorption bands emerge, corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion.
The presence of these two new bands and the absence of the original C=O peak are strong evidence of the formation of this compound.
| Vibrational Mode | Wavenumber (cm⁻¹) | Compound |
| C=O Stretch | ~1700 | Stearic Acid |
| Asymmetric COO⁻ Stretch | 1540 - 1560 | This compound |
| Symmetric COO⁻ Stretch | 1400 - 1470 | This compound |
Table 3: Characteristic FTIR Absorption Bands for Stearic Acid and this compound
Experimental Workflows and Logical Relationships
The synthesis of this compound can be visualized as a series of logical steps, from the preparation of reactants to the final product isolation. The following diagrams, generated using the DOT language, illustrate the workflows for the aqueous-mediated and solvent-mediated synthesis methods.
Caption: Aqueous-Mediated Synthesis Workflow.
Caption: Solvent-Mediated Synthesis Workflow.
Conclusion
This compound, a compound with a history spanning several decades, continues to be a material of interest due to its valuable physicochemical properties. The evolution of its synthesis from early, complex procedures to more refined aqueous and solvent-mediated methods has enabled the production of higher purity material for a variety of applications. This guide has provided a detailed overview of the historical context, synthesis protocols, and characterization of this compound, offering a solid foundation for researchers and professionals working with this and related materials. The provided experimental details and comparative data serve as a practical resource for the synthesis and analysis of this compound in a laboratory setting.
References
- 1. An Basic Overview to Metallic Stearates - Goldstab [goldstab.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Metal Stearates Blog | Processall Plough Mixers [processall.com]
- 6. This compound | C72H140O8Zr | CID 20431482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound for Advanced Material Science [benchchem.com]
Zirconium stearate precursors and their reactivity
An In-depth Technical Guide to Zirconium Stearate (B1226849) Precursors and Their Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of zirconium stearate, focusing on its precursors, synthesis methodologies, and chemical reactivity. The information is tailored for professionals in research and development, particularly within the pharmaceutical and materials science sectors, offering detailed experimental protocols, quantitative data, and visual representations of key processes.
Introduction to this compound
This compound is a metal-organic compound, specifically a salt of zirconium and stearic acid, classified as a metallic soap.[1] It typically presents as a white, waxy solid.[2] This compound is characterized by its excellent thermal stability and insolubility in water, while being soluble in certain organic solvents.[2] These properties make it a valuable material in various industrial and scientific applications, including as a lubricant and processing aid in plastics manufacturing, a drying agent in coatings, and a stabilizer in cosmetic and pharmaceutical formulations.[2] For drug development, its potential is being explored in drug delivery systems, where it can encapsulate therapeutic agents to enhance stability and control their release.[2]
This compound Precursors
The synthesis of this compound relies on the selection of an appropriate zirconium precursor. The choice of precursor can significantly influence the reaction conditions, yield, purity, and the final properties of the product.[3] Common precursors are categorized into inorganic salts and organometallic compounds.
2.1 Inorganic Zirconium Salts Inorganic salts are the most frequently used precursors due to their availability and reactivity.
-
Zirconium Oxychloride (ZrOCl₂·8H₂O): A common, water-soluble precursor used in aqueous precipitation methods.[1][3][4]
-
Zirconium Tetrachloride (ZrCl₄): A highly reactive, anhydrous precursor often used in non-aqueous, solvent-mediated syntheses.[3][5][6] It is also a precursor for chemical vapor deposition (CVD) of zirconia films.[7]
-
Zirconium Nitrates (e.g., ZrO(NO₃)₂·2H₂O): Water-soluble salts that can be used in precipitation reactions.[1][4]
-
Zirconium Sulfate (Zr(SO₄)₂·4H₂O): Another water-soluble option, though its thermal decomposition to zirconia occurs at higher temperatures compared to chloride and nitrate (B79036) salts.[4]
2.2 Organometallic Zirconium Precursors Organometallic precursors, particularly alkoxides, offer an alternative synthesis route, often providing higher purity products.
-
Zirconium Alkoxides (e.g., Zirconium n-propoxide, Zirconium isopropoxide): These are reactive towards carboxylic acids and are typically used in organic solvents, enabling direct reaction pathways.[3][8][9][10]
-
Zirconium Acetate (Zr(OOCCH₃)₄): A carboxylate precursor that can undergo ligand exchange with stearic acid.[3][11][12]
-
Zirconium Oxoclusters: Pre-formed clusters like Zr₆O₄(OH)₄(OMc)₁₂ (where OMc is a carboxylate) can be used for the low-temperature synthesis of zirconium carboxylates through ligand exchange.[13][14]
Synthesis of this compound
This compound is primarily synthesized via two main routes: aqueous precipitation (metathesis) and solvent-mediated direct reaction.
3.1 Aqueous Precipitation (Metathesis) Method This is a common and scalable method involving the reaction between a water-soluble zirconium salt and a soluble stearate salt.
Experimental Protocol: Aqueous Precipitation
-
Saponification: Prepare an aqueous solution of sodium stearate by dissolving stearic acid in water with a stoichiometric amount of sodium hydroxide (B78521) (NaOH). Heat the mixture to 60–80°C with vigorous stirring until the stearic acid is fully dissolved and saponified.[3]
-
Precursor Dissolution: Separately, prepare an aqueous solution of a zirconium salt, such as zirconium oxychloride (ZrOCl₂).
-
Precipitation: Slowly add the zirconium salt solution to the hot sodium stearate solution under continuous, vigorous stirring.[3] A white precipitate of this compound will form immediately.
-
pH Control: It is crucial to maintain alkaline conditions, with a pH between 8 and 10, to prevent the hydrolysis of the zirconium salt.[3]
-
Digestion: Continue stirring the mixture at 60–80°C for a period to allow the precipitate to age and improve filterability.
-
Isolation and Washing: Filter the precipitate using a Buchner funnel. Wash the collected solid multiple times with hot distilled water to remove unreacted salts and impurities, followed by a wash with acetone.[15]
-
Drying: Dry the purified this compound in an oven at 50-60°C, followed by drying under reduced pressure to obtain a fine white powder.[15]
Visualization: Aqueous Precipitation Workflow
Caption: Workflow for this compound Synthesis via Aqueous Precipitation.
3.2 Solvent-Mediated Direct Reaction This method involves the direct reaction of stearic acid with a zirconium precursor, typically an alkoxide, in an organic solvent. It can produce a high-purity product.
Experimental Protocol: Solvent-Mediated Synthesis
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve stearic acid and a zirconium alkoxide, such as zirconium isopropoxide, in a dry organic solvent like toluene.[3]
-
Reaction: Heat the mixture to reflux (e.g., 110°C for toluene) and maintain the reaction for several hours (e.g., 3 hours) with constant stirring.[3] The reaction produces this compound and isopropanol (B130326) as a byproduct.
-
Solvent Removal: After the reaction is complete, remove the solvent and byproduct under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid can be further purified by recrystallization from a suitable solvent mixture, such as benzene (B151609) and cyclohexane.[15]
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Visualization: Synthesis Reaction Pathways
Caption: Chemical pathways for the synthesis of this compound.
Reactivity and Characterization
4.1 Reactivity
-
Thermal Decomposition: this compound exhibits high thermal stability.[2] The thermal decomposition of zirconium carboxylates typically proceeds in stages, with the final product being zirconium dioxide (ZrO₂).[16][17] Non-hydrolyzed zirconium compounds are generally stable up to 200–265°C in air.[17] The decomposition temperature and resulting zirconia phase (monoclinic, tetragonal, or cubic) can be influenced by the precursor used and the heating conditions.[4][8][18]
-
Hydrolysis: Zirconium carboxylates are susceptible to hydrolysis, especially in the presence of water, which can lead to the formation of zirconium oxo-hydroxy clusters.[5][19] This reactivity necessitates careful control of reaction conditions, such as maintaining an alkaline pH during aqueous synthesis.[3]
-
Catalytic Support: The high surface area and thermal stability of this compound make it an effective support material for immobilizing catalysts in organic reactions, which can improve catalyst efficiency and reusability.[2]
4.2 Characterization Techniques Several analytical techniques are essential for confirming the synthesis and purity of this compound and for studying its properties.
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a primary tool for confirming the formation of the metal salt.[3] Key spectral changes include the disappearance of the carboxylic acid C=O stretching peak from stearic acid (around 1700 cm⁻¹) and the appearance of two new bands corresponding to the asymmetric and symmetric stretching of the coordinated carboxylate group (COO⁻).[2][3]
-
X-Ray Diffraction (XRD): XRD analysis is used to study the crystallinity and structure of the solid material. Studies have shown that this compound can possess a double-layer structure with characteristic long spacings detectable by XRD.[15]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition profile of the compound by measuring weight loss as a function of temperature.[16]
-
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES): This technique is used for precise quantitative determination of the zirconium content in the final product.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and characterization of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₇₂H₁₄₀O₈Zr | [1][20] |
| Molar Mass | 1225.1 g/mol | [1][20] |
| Appearance | White, waxy powder | [1][2] |
| Solubility | Insoluble in water; Soluble in organic solvents | [2] |
| Boiling Point | 359.4 °C | [1] |
| Flash Point | 162.4 °C |[1] |
Table 2: Spectroscopic and Synthesis Data
| Parameter | Value / Range | Reference |
|---|---|---|
| FTIR: Stearic Acid C=O Stretch | ~1700 cm⁻¹ | [3] |
| FTIR: Asymmetric COO⁻ Stretch | 1540–1560 cm⁻¹ | [3] |
| FTIR: Symmetric COO⁻ Stretch | 1400–1470 cm⁻¹ | [3] |
| Aqueous Synthesis Temp. | 60–80 °C | [3] |
| Aqueous Synthesis pH | 8–10 | [3] |
| Solvent Synthesis Temp. (Toluene) | 110 °C (Reflux) | [3] |
| Solvent Synthesis Yield | ~85% | [3] |
| Solvent Synthesis Purity | >95% |[3] |
Applications in Drug Development
The unique properties of this compound and its derivatives (like zirconia) make them promising for pharmaceutical applications.
-
Excipient in Formulations: this compound is used for its stabilizing and lubricating properties in drug formulations.[2]
-
Drug Delivery Systems: Research is ongoing into the use of this compound and zirconia nanoparticles as carriers for drug delivery.[2] Their high surface area allows for significant drug loading, and their biocompatible nature makes them suitable for biomedical applications.[2][21] These nanostructures can protect encapsulated drugs and provide controlled, sustained release.[2]
-
Chromatography: Zirconia-based materials are used as stationary phases in high-performance liquid chromatography (HPLC) for the analysis and quality control of pharmaceutical preparations.[2][22]
-
Radiopharmaceuticals: Zirconium-89 (⁸⁹Zr), a positron-emitting radionuclide, is chelated and attached to biomolecules for use in positron emission tomography (PET) imaging. The synthesis of these radiopharmaceuticals involves precursors like [⁸⁹Zr]ZrCl₄.[23][24]
References
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- 2. Buy this compound | 15844-92-5 [smolecule.com]
- 3. This compound for Advanced Material Science [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2006027075A1 - Process for the synthesis of zirconium carboxylates - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. pradeepresearch.org [pradeepresearch.org]
- 9. Synthesis of Heterometallic Zirconium Alkoxide Single-Source Precursors for Bimetallic Oxide Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Study of the Influence of ZrO2 Precursor Type and the Temperature of Annealing on the Crystallization of the Tetragonal Polymorph of ZrO2 in Zirconia-Silica Gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of nanocrystallized zirconium carbide based on an aqueous solution-derived precursor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. A zirconium methacrylate oxocluster as precursor for the low-temperature synthesis of porous zirconium(iv) dicarboxylates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. A zirconium methacrylate oxocluster as precursor for the low-temperature synthesis of porous zirconium(iv) dicarboxylates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. cajotas.casjournal.org [cajotas.casjournal.org]
- 16. researchgate.net [researchgate.net]
- 17. Thermal decomposition of zirconium compounds with some aromatic hydroxycarboxylic acids (Journal Article) | ETDEWEB [osti.gov]
- 18. researchgate.net [researchgate.net]
- 19. US2252658A - Preparation of stearates and palmitates - Google Patents [patents.google.com]
- 20. This compound | C72H140O8Zr | CID 20431482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Utilization of zirconia stationary phase as a tool in drug control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Automated synthesis of [89Zr]ZrCl4, [89Zr]ZrDFOSquaramide-bisPh(PSMA) and [89Zr]ZrDFOSquaramide-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 24. data.epo.org [data.epo.org]
An In-depth Technical Guide to the Basic Hydrolysis of Zirconium Stearate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the core principles governing the basic hydrolysis of zirconium stearate (B1226849) in aqueous environments. While direct quantitative kinetic data for this specific reaction is not extensively available in published literature, this document extrapolates from the well-established principles of metal carboxylate chemistry, saponification, and the aqueous chemistry of zirconium (IV) to provide a robust theoretical and practical framework.
Introduction to Zirconium Stearate and its Hydrolysis
This compound, a metal-organic compound with the chemical formula C₇₂H₁₄₀ZrO₈, is classified as a metallic soap.[1][2] It consists of a central zirconium (IV) ion coordinated to four stearate ligands. Its properties, such as high thermal stability and water insolubility, make it a valuable component in various industrial applications, including as a lubricant, stabilizer, and waterproofing agent.[1][3] In the pharmaceutical and drug development sectors, the controlled degradation of such materials is critical for designing effective delivery systems.
The basic hydrolysis of this compound is a chemical process where the compound reacts with water under alkaline conditions, leading to the cleavage of the ester-like linkages between the zirconium cation and the stearate anions. This process is analogous to the saponification of fats and oils.[4][5] Understanding the mechanism, kinetics, and products of this reaction is essential for controlling the stability of formulations and predicting the release profiles of encapsulated therapeutic agents.
The Core Mechanism of Basic Hydrolysis
The hydrolysis of this compound in a basic aqueous solution is a two-part process: the saponification of the metal-carboxylate bond followed by the complex hydrolysis and precipitation of the zirconium cation.
Saponification of the Zirconium-Stearate Bond
The primary step is a nucleophilic attack on the carbonyl carbon of the stearate ligand by a hydroxide (B78521) ion (OH⁻) from the basic solution.[6][7] This is the rate-determining step for the cleavage of the ligand.
The overall reaction for the cleavage of one stearate ligand can be represented as:
Zr(C₁₇H₃₅COO)₄ + OH⁻ → [Zr(OH)(C₁₇H₃₅COO)₃] + C₁₇H₃₅COO⁻
This reaction proceeds for all four ligands, ultimately releasing four stearate anions and a zirconium (IV) species that is immediately subject to further reaction with the aqueous environment. The released stearate anion will typically form a soluble salt with the cation of the base used (e.g., sodium stearate if NaOH is used).[5]
Aqueous Chemistry of the Liberated Zirconium (IV) Ion
Once liberated from the stearate ligands, the Zr⁴⁺ ion undergoes extensive and rapid hydrolysis in water.[8][9] The chemistry is complex and highly dependent on pH and concentration. In basic solutions, a series of reactions with hydroxide ions leads to the formation of various monomeric and polymeric hydroxy species.[10]
Zr⁴⁺ + nOH⁻ → [Zr(OH)n]⁽⁴⁻ⁿ⁾⁺
As the concentration of hydroxide increases, these soluble species polymerize and ultimately precipitate as a sparingly soluble, amorphous zirconium hydroxide, Zr(OH)₄(am).[9][10] In highly alkaline solutions, there is potential for the formation of soluble zirconate ions.[9] The extreme insolubility of zirconium hydroxide in neutral to basic conditions drives the overall hydrolysis reaction to completion.
dot
Data Presentation: Factors Influencing Hydrolysis
While specific quantitative data is sparse, the principles of chemical kinetics allow for a qualitative summary of the factors that influence the rate and extent of this compound hydrolysis.
| Factor | Effect on Hydrolysis Rate | Rationale & Expected Products |
| pH | Increases with increasing pH | A higher concentration of hydroxide ions (nucleophile) increases the rate of the initial saponification step, shifting the equilibrium towards the products.[6] |
| Temperature | Increases with increasing temperature | Provides the necessary activation energy for the reaction, increasing the frequency and energy of collisions between reactants, consistent with Arrhenius theory.[11] |
| Particle Size | Increases as particle size decreases | A smaller particle size of the this compound solid increases the surface area available for reaction with the aqueous base, accelerating the heterogeneous reaction. |
| Agitation | Increases with agitation | Improves the mass transfer of hydroxide ions to the surface of the solid this compound and removes product layers, exposing fresh reactant.[4] |
| Products | - | Aqueous Phase: Soluble stearate salt (e.g., sodium stearate).Solid Phase: Amorphous zirconium hydroxide (Zr(OH)₄).[5][9] |
Experimental Protocols for Studying Hydrolysis
This section outlines a detailed methodology for the quantitative analysis of the basic hydrolysis of this compound.
Materials and Reagents
-
This compound (high purity)
-
Sodium Hydroxide (NaOH), 1.0 M standardized solution
-
Potassium Hydrogen Phthalate (KHP) for standardization
-
pH buffers (pH 8, 10, 12)
-
Deionized water (18.2 MΩ·cm)
-
Hydrochloric Acid (HCl), 1.0 M standardized solution for quenching/back-titration
-
Organic solvent (e.g., hexane) for extraction
-
Internal standard for chromatography (e.g., methyl stearate)
Experimental Setup
A jacketed glass reactor (500 mL) equipped with a mechanical overhead stirrer, a calibrated pH probe, a temperature controller with a heating circulator, and a sampling port is recommended. The reactor should be sealed or under a nitrogen atmosphere to prevent interference from atmospheric CO₂.
Hydrolysis Procedure
-
System Equilibration: Add a known volume of deionized water to the reactor and bring it to the desired temperature (e.g., 50°C).
-
pH Adjustment: Adjust the pH of the water to the target value (e.g., pH 11) using the standardized NaOH solution. Allow the system to stabilize.
-
Reaction Initiation: Accurately weigh a sample of this compound (e.g., 1.0 g) and add it to the reactor under vigorous stirring (e.g., 300 RPM). Start the timer (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 5.0 mL aliquot of the reaction slurry using a wide-bore pipette.
-
Sample Quenching & Separation: Immediately filter the aliquot through a 0.22 µm syringe filter to separate the solid precipitate from the aqueous solution. Quench the filtrate by adding it to a vial containing a known amount of standardized HCl to stop the reaction.
-
Analysis: Analyze the quenched filtrate for stearate concentration. The solid on the filter can be washed, dried, and analyzed to confirm its composition.
Analytical Techniques
-
Stearate Quantification: The concentration of the stearate anion in the filtrate can be determined using High-Performance Liquid Chromatography (HPLC) with a suitable C18 column or by Gas Chromatography (GC) after derivatization to its methyl ester.
-
pH Monitoring: The pH of the reaction should be continuously monitored and recorded. The consumption of NaOH can be used as an indicator of the reaction progress.
-
Solid Phase Characterization: The dried solid precipitate can be analyzed using Fourier-Transform Infrared Spectroscopy (FTIR) to identify Zr-OH bonds and the absence of C=O stretches from the stearate. X-ray Diffraction (XRD) can confirm the amorphous nature of the zirconium hydroxide.
dot
Relevance in Drug Development
For drug development professionals, understanding the basic hydrolysis of this compound is crucial when it is used as a component in formulation, for instance, as a coating, a matrix former, or part of a nanoparticle carrier.
-
Controlled Release: The rate of hydrolysis can directly control the release of a drug from a this compound-based matrix. By tuning the pH of the surrounding medium, a triggered release mechanism can be designed.
-
Formulation Stability: The stability of a drug formulation on the shelf and in physiological conditions can be predicted by understanding its degradation profile. Preventing premature hydrolysis is key to ensuring the efficacy and safety of the drug product.
-
Biocompatibility: The products of hydrolysis are stearate ions and zirconium hydroxide. While stearate is generally regarded as safe, the nature of the precipitated zirconium species and its interaction with biological systems must be considered.
Conclusion
The basic hydrolysis of this compound is a complex process initiated by saponification of the metal-carboxylate bond, followed by the extensive hydrolysis and precipitation of the zirconium (IV) cation. The reaction is strongly influenced by pH, temperature, and the physical properties of the reactant. Although direct kinetic studies are not widely available, a comprehensive understanding can be built upon the fundamental principles of inorganic and organic chemistry. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to quantitatively investigate this reaction, enabling better design and control of materials and delivery systems relevant to the pharmaceutical industry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C72H140O8Zr | CID 20431482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oecd-nea.org [oecd-nea.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. technotes.alconox.com [technotes.alconox.com]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. Studies on the Hydrolytic Behavior of Zirconium(IV) | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. sciencebuddies.org [sciencebuddies.org]
Methodological & Application
Application Notes: Zirconium Stearate as a High-Performance Lubricant in Polymer Processing
1. Introduction
Zirconium stearate (B1226849) (Zr(C₁₈H₃₅O₂)₄) is a metallic soap, a salt of zirconium and stearic acid, which presents as a white, waxy powder.[1][2] In the field of polymer processing, it functions as a high-performance lubricant, processing aid, and thermal stabilizer.[1] While less common than its calcium and zinc counterparts, zirconium stearate offers unique properties, including excellent thermal stability, making it suitable for high-temperature processing applications.[1] These notes provide a comprehensive overview of its application, mechanisms, and evaluation protocols for researchers and scientists in polymer science and material development.
2. Mechanism of Action in Polymer Melts
Like other metallic stearates, this compound provides lubrication through a dual-action mechanism, functioning as both an internal and external lubricant.[3]
-
Internal Lubrication: The long, non-polar stearate chains are compatible with the polymer matrix, allowing them to reduce the intermolecular friction between polymer chains. This action lowers the melt viscosity, enhances flow characteristics, and minimizes shear-induced heat generation, thus preventing thermal degradation during processing.[3]
-
External Lubrication: this compound can migrate to the interface between the polymer melt and the hot metal surfaces of processing equipment, such as extruder barrels, screws, and molds. This forms a lubricating layer that reduces adhesion and friction, preventing the polymer from sticking, improving release properties, and reducing wear on machinery.[4][5]
Additionally, in polyolefin applications, metallic stearates can act as acid scavengers, neutralizing corrosive acidic residues from catalysts (e.g., Ziegler-Natta catalysts), which enhances the long-term stability of the polymer.[6][7][8]
References
- 1. Buy this compound | 15844-92-5 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nimbasia.com [nimbasia.com]
- 4. rewachem.com [rewachem.com]
- 5. nimbasia.com [nimbasia.com]
- 6. stabilization-technologies.com [stabilization-technologies.com]
- 7. researchgate.net [researchgate.net]
- 8. baerlocher.com [baerlocher.com]
Application Notes and Protocols: Zirconium Stearate as a Catalyst Support in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zirconium-based materials are of significant interest in catalysis due to their Lewis acidic properties, thermal stability, and low toxicity.[1][2] Zirconium stearate (B1226849), a metal-organic compound, has been identified as a potential catalyst support material owing to its high thermal stability and large surface area, which are advantageous for immobilizing catalysts to enhance efficiency and reusability.[3] While literature suggests its potential in reactions such as olefin metathesis and acylation, detailed experimental protocols for catalysts specifically supported on zirconium stearate are not widely available.[3]
This document provides an overview of the synthesis of this compound and its potential applications as a catalyst support. In light of the limited availability of specific protocols for this compound-supported catalysts, this note also offers detailed experimental procedures for well-characterized, analogous zirconium-based catalyst systems. These protocols for hydrogenation using a zirconia-supported catalyst and acylation with a zirconium phosphate (B84403) catalyst serve as practical examples of the application of zirconium-based materials in organic synthesis.
Synthesis of this compound
This compound can be synthesized via a precipitation reaction involving an aqueous solution of a zirconium salt and a stearate salt.[4]
Protocol 1: Synthesis of this compound
Materials:
-
Stearic acid
-
Sodium carbonate
-
Zirconium oxychloride solution
-
Deionized water
Procedure:
-
In a reaction vessel, dissolve stearic acid and sodium carbonate in deionized water.
-
Heat the mixture to boiling to ensure the complete formation of sodium stearate.
-
Slowly add the zirconium oxychloride solution to the hot sodium stearate solution with vigorous stirring.
-
A white precipitate of this compound will form.
-
Continue stirring for 1-2 hours to ensure complete reaction.
-
Cool the mixture to room temperature.
-
Filter the precipitate and wash thoroughly with deionized water to remove any soluble byproducts.
-
Dry the resulting white powder of this compound in an oven at 60-80°C.
This compound as a Catalyst Support: Potential Applications
The hydrophobic nature of the long stearate chains in this compound can offer a unique microenvironment for catalytic reactions, potentially influencing substrate solubility and product selectivity. The zirconium centers can act as anchoring sites for catalytically active species. While specific protocols are not detailed in the available literature, the following areas have been suggested as potential applications.
2.1 Olefin Metathesis Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds.[5] Zirconium-based materials, particularly the nodes in metal-organic frameworks (MOFs), have been shown to activate olefin metathesis catalysts.[3] It is postulated that this compound could serve as a support for common metathesis catalysts, such as those based on ruthenium or molybdenum.[6][7]
2.2 Acylation Reactions Zirconium compounds are known to be effective Lewis acid catalysts for acylation reactions.[8] The immobilization of an active catalyst on a this compound support could facilitate catalyst recovery and reuse, which is a key principle of green chemistry.[9]
Application Protocol: Hydrogenation of Ethyl Stearate using a Zirconia-Supported Catalyst
This protocol details the hydrogenation of ethyl stearate to 1-octadecanol using a ruthenium catalyst supported on tungstated zirconia (Ru/W/Zr), a well-documented and highly effective zirconium-based catalyst system.[10][11]
Protocol 2: Synthesis of Ru on Tungstated Zirconia (Ru/W/Zr) Catalyst
Diagram 1: Workflow for the synthesis of a Ru/W/Zr catalyst.
Materials:
-
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)
-
Ammonium metatungstate hydrate (B1144303) ((NH₄)₆H₂W₁₂O₄₀·xH₂O)
-
Ruthenium(III) nitrosylnitrate solution
-
Deionized water
Procedure for Catalyst Synthesis: [12]
-
Support Preparation (W/Zr): a. Prepare zirconium oxyhydroxide by dropwise addition of a zirconyl chloride octahydrate solution and an ammonium hydroxide solution to stirred deionized water, maintaining a pH of 10. b. Filter, wash, and dry the resulting precipitate. c. Impregnate the zirconium oxyhydroxide with an aqueous solution of ammonium metatungstate hydrate. d. Dry the impregnated support at 383 K for 12 hours. e. Calcine the material in air at 823 K for 3 hours to obtain the tungstated zirconia (W/Zr) support.
-
Catalyst Preparation (Ru/W/Zr): a. Impregnate the W/Zr support with a solution of Ruthenium(III) nitrosylnitrate. b. Dry the resulting slurry at 383 K for 12 hours. c. Reduce the catalyst in a tubular reactor under a flow of 10% H₂ in He at 523 K for 2 hours.
Protocol 3: Hydrogenation of Ethyl Stearate
Diagram 2: Experimental workflow for the hydrogenation of ethyl stearate.
Materials:
-
Ethyl stearate (ES)
-
Ru/W/Zr catalyst (prepared as in Protocol 2)
-
Hexane (B92381) (solvent)
-
n-Dodecane (internal standard)
-
High-pressure batch reactor
-
Hydrogen gas (H₂)
Procedure: [10]
-
To a high-pressure batch reactor, add ethyl stearate (1.2 mmol), hexane (5.6 mL), n-dodecane (0.60 mmol), and the Ru/W/Zr catalyst (100 mg).
-
Seal the reactor and purge several times with H₂ gas.
-
Pressurize the reactor to 40 bar with H₂.
-
Heat the reactor to 175°C while stirring.
-
Maintain the reaction at 175°C and 40 bar H₂ with vigorous stirring (1000 rpm) for up to 24 hours.
-
Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC).
Data Presentation:
Table 1: Catalytic Performance in the Hydrogenation of Ethyl Stearate [10][11]
| Catalyst | Ru Loading (wt.%) | W Loading (wt.%) | Conversion of ES (%) | Selectivity to 1-Octadecanol (%) |
| Ru/Zr | 1.0 | 0 | ~80 | ~75 |
| Ru/W(12)/Zr | 1.0 | ~12 | >95 | >90 |
| Ru(1.3)/W(33)/Zr | 1.3 | ~33 | >99 | >95 |
Reaction Conditions: 175°C, 40 bar H₂, 24 h.
Application Protocol: Acylation using a Zirconium Phosphate Catalyst
This protocol describes the use of a mixed zirconium phosphate-sulphate catalyst for the acetylation of glycerol (B35011), showcasing the Lewis acidic nature of zirconium centers in promoting acylation reactions.[13]
Protocol 4: Synthesis of Mixed Zirconium Phosphate-Sulphate Catalyst
Materials:
-
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)
-
Phosphoric acid (H₃PO₄)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
Procedure: [13]
-
Dissolve ZrOCl₂·8H₂O in a stoichiometric mixture of H₃PO₄ and H₂SO₄ acid solutions to achieve the desired P/S/Zr ratio (e.g., for Zr₄(PO₄)₂(SO₄)₅).
-
Stir the resulting gel for 2 hours at 80°C until dry.
-
Further dry the solid in an oven at 110°C overnight.
-
Store the prepared catalyst in a desiccator.
Protocol 5: Acetylation of Glycerol
Diagram 3: Experimental workflow for the acetylation of glycerol.
Materials:
-
Glycerol
-
Acetic acid
-
Zirconium phosphate-sulphate catalyst (prepared as in Protocol 4)
-
Reaction flask with condenser and magnetic stirrer
Procedure: [13]
-
In a reaction flask, prepare a mixture of glycerol (1 g, 10.87 mmol) and the catalyst (50 mg, 5 wt% of glycerol).
-
Add acetic acid (32.6 mmol) to the mixture (molar ratio of acetic acid to glycerol is 3:1).
-
Heat the reaction mixture to the desired temperature (e.g., 110°C) with constant stirring.
-
Allow the reaction to proceed for the desired time (e.g., 1-3 hours).
-
Monitor the conversion of glycerol and the selectivity to mono-, di-, and triacetin (B1683017) by an appropriate analytical method such as GC or HPLC.
Data Presentation:
Table 2: Catalytic Performance in the Acetylation of Glycerol [13]
| Catalyst Composition | Reaction Time (h) | Glycerol Conversion (%) |
| Zr(SO₄)₂ | 3 | ~60 |
| Zr₃(PO₄)₄ | 3 | ~100 |
| Zr₂(PO₄)₂SO₄ | 3 | ~100 |
| Zr₃(PO₄)₂(SO₄)₃ | 1 | 100 |
| Zr₄(PO₄)₂(SO₄)₅ | 1 | 100 |
Reaction Conditions: Acetic acid/glycerol molar ratio = 3:1, Catalyst/glycerol mass ratio = 5 wt%.
While this compound shows promise as a hydrophobic and stable support for catalysts in organic synthesis, further research is needed to establish detailed protocols and demonstrate its efficacy in various reactions. The provided protocols for well-established zirconia-supported and zirconium phosphate-catalyzed reactions offer robust and practical methodologies for researchers and drug development professionals working with zirconium-based catalysts. These examples highlight the versatility of zirconium compounds in promoting important organic transformations such as hydrogenation and acylation.
References
- 1. Zirconium-Based Catalysts in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfachemic.com [alfachemic.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 6. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Friedel–Crafts acylation using sulfated zirconia catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Polyethylene Hydrogenolysis at Mild Conditions over Ruthenium on Tungstated Zirconia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Synthesis of Zirconium Stearate Nanoparticles: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium-based nanoparticles, particularly zirconia (ZrO₂) and its functionalized derivatives, are of significant interest in the biomedical field. Their inherent properties, such as high biocompatibility, chemical stability, and mechanical robustness, make them excellent candidates for various applications, including as carriers for drug delivery systems. Surface modification of zirconia nanoparticles with molecules like stearic acid can further enhance their utility by altering their surface chemistry, improving their dispersion in non-polar media, and potentially facilitating interaction with biological membranes. This document provides a detailed protocol for the synthesis of zirconium stearate (B1226849) nanoparticles, which is achieved through a two-step process: the initial synthesis of zirconia (ZrO₂) nanoparticles via a hydrothermal method, followed by surface functionalization with stearic acid.
Data Summary
The following tables summarize key quantitative data associated with the synthesis of zirconia nanoparticles using various methods.
Table 1: Synthesis Parameters for Zirconia (ZrO₂) Nanoparticles
| Parameter | Hydrothermal Method | Sol-Gel Method | Co-precipitation Method |
| Zirconium Precursor | Zirconium oxychloride (ZrOCl₂·8H₂O) or Zirconyl nitrate (B79036) hydrate (B1144303) (ZrO(NO₃)₂·xH₂O) | Zirconium(IV) propoxide (Zr(OPr)₄) or Zirconium oxychloride (ZrOCl₂·8H₂O) | Zirconium oxychloride (ZrOCl₂·8H₂O) or Zirconyl nitrate hydrate (ZrO(NO₃)₂·xH₂O) |
| Precursor Concentration | 0.1 M - 0.5 M | 0.1 M | 0.1 M |
| Solvent | Deionized Water | Propanol, Ethanol (B145695), Water | Deionized Water |
| Precipitating/Gelling Agent | Sodium hydroxide (B78521) (NaOH) | Ammonia solution (NH₄OH) or Nitric acid (HNO₃) | Potassium hydroxide (KOH) or Ammonia (NH₃) |
| Reaction Temperature (°C) | 150 - 200 | 60 - 120 (gel formation), 300 - 700 (calcination) | Room temperature (precipitation), 500 - 600 (calcination) |
| Reaction Time | 4 - 16 hours | Several hours (gelation), 2 - 12 hours (calcination) | 4 - 24 hours (precipitation/aging), 3 hours (calcination) |
Table 2: Characterization of Synthesized Zirconia (ZrO₂) Nanoparticles
| Property | Hydrothermal Method | Sol-Gel Method | Co-precipitation Method |
| Average Particle Size | ~25 nm[1] | 10 - 30 nm | 20 - 58 nm[2] |
| Crystal Phase | Monoclinic[1] | Tetragonal, Monoclinic | Monoclinic, Tetragonal |
| Specific Surface Area | 186 m²/g[1] | - | - |
Experimental Protocols
This section provides detailed step-by-step protocols for the synthesis of zirconia nanoparticles and their subsequent surface functionalization with stearic acid.
Protocol 1: Synthesis of Zirconia (ZrO₂) Nanoparticles via Hydrothermal Method
This protocol is adapted from a simple hydrothermal method for synthesizing monoclinic zirconia nanoparticles.[1][3]
Materials:
-
Zirconyl nitrate hydrate (ZrO(NO₃)₂·xH₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Teflon-lined stainless steel autoclave
-
Centrifuge
-
Oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M aqueous solution of zirconyl nitrate hydrate in deionized water.
-
Prepare a 0.2 M aqueous solution of sodium hydroxide in deionized water.
-
-
Precipitation:
-
In a beaker, mix equal volumes of the 0.1 M zirconyl nitrate solution and the 0.2 M sodium hydroxide solution (e.g., 25 mL of each) under constant stirring. This will result in the formation of a white precipitate.
-
-
Hydrothermal Treatment:
-
Transfer the resulting suspension into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven preheated to 150°C.
-
Maintain the temperature for 4 hours.
-
-
Washing and Collection:
-
After the hydrothermal treatment, allow the autoclave to cool down to room temperature.
-
Transfer the contents to centrifuge tubes.
-
Centrifuge the suspension at 8000 rpm for 5 minutes to pellet the zirconia nanoparticles.[3]
-
Discard the supernatant and re-disperse the pellet in acetone.
-
Repeat the centrifugation and washing step with acetone several times to remove any unreacted precursors and byproducts.
-
-
Drying:
-
After the final wash, collect the nanoparticle pellet and dry it in an oven at 60°C for 6 hours to obtain a fine white powder of zirconia nanoparticles.
-
Protocol 2: Surface Functionalization of Zirconia Nanoparticles with Stearic Acid
This protocol is a general procedure for the surface grafting of stearic acid onto the synthesized zirconia nanoparticles, based on principles of surface modification of metal oxides.
Materials:
-
Synthesized zirconia (ZrO₂) nanoparticles
-
Stearic acid
-
Ethanol (or another suitable solvent like toluene)
-
Beaker with a magnetic stirrer
-
Reflux setup (optional, for heating)
-
Centrifuge
-
Oven
Procedure:
-
Dispersion of Nanoparticles:
-
Disperse a known amount of the synthesized zirconia nanoparticles (e.g., 1 g) in a suitable solvent such as ethanol (e.g., 50 mL) in a beaker.
-
Use ultrasonication for 15-30 minutes to ensure a uniform dispersion.
-
-
Preparation of Stearic Acid Solution:
-
Prepare a solution of stearic acid in the same solvent. A common starting point is to use a 1% by weight solution of stearic acid relative to the zirconia nanoparticles (e.g., 0.01 g of stearic acid).
-
-
Grafting Reaction:
-
Add the stearic acid solution to the zirconia nanoparticle dispersion under vigorous stirring.
-
The reaction can be carried out at room temperature or with gentle heating (e.g., 60-80°C) under reflux for several hours (e.g., 4-12 hours) to promote the grafting of stearic acid onto the nanoparticle surface. The interaction is believed to occur between the carboxylic acid group of stearic acid and the hydroxyl groups on the zirconia surface.
-
-
Washing:
-
After the reaction, cool the mixture to room temperature.
-
Collect the surface-modified nanoparticles by centrifugation.
-
Wash the collected nanoparticles multiple times with the solvent (e.g., ethanol) to remove any unreacted stearic acid.
-
-
Drying:
-
Dry the final product in an oven at a low temperature (e.g., 60°C) to obtain zirconium stearate (stearic acid-functionalized zirconia) nanoparticles as a powder.
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound nanoparticles.
Caption: Workflow for the synthesis of this compound nanoparticles.
Concluding Remarks
The protocols provided herein offer a robust method for the synthesis of this compound nanoparticles. The initial synthesis of zirconia nanoparticles via the hydrothermal method yields particles with controlled size and crystallinity. The subsequent surface functionalization with stearic acid modifies the surface properties of the nanoparticles, which can be advantageous for their application in drug delivery systems and other biomedical applications. Researchers can adapt and optimize these protocols based on their specific requirements for particle size, surface chemistry, and desired application. Characterization of the final product using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS) is recommended to confirm the successful synthesis and functionalization of the nanoparticles.
References
- 1. WO2009085926A2 - Method of making zirconia-containing nanoparticles - Google Patents [patents.google.com]
- 2. The Effect of Zirconia Nanoparticles on Thermal, Mechanical, and Corrosion Behavior of Nanocomposite Epoxy Coatings on Steel Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Thermal Stability of Zirconium Stearate Determined by Thermogravimetric Analysis (TGA)
Introduction
Zirconium stearate (B1226849) is a metallic soap used in various industrial applications, including as a water repellent, emulsifier, and flattening agent. Its thermal stability is a critical parameter that influences its processing, storage, and performance in high-temperature applications. Thermogravimetric Analysis (TGA) is a powerful analytical technique used to characterize the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. This application note provides a detailed protocol for determining the thermal stability of zirconium stearate using TGA.
The thermal decomposition of this compound is anticipated to proceed through the breakdown of the stearate chains, ultimately yielding a stable residue of zirconium oxide (ZrO₂). The final residual mass can be utilized to verify the stoichiometry of the original compound. For related non-hydrolized zirconium compounds, thermal stability has been observed at temperatures up to 200-265°C.
Experimental Protocol
A detailed methodology for conducting the TGA of this compound is provided below. This protocol is designed to ensure reproducibility and accurate data acquisition.
Instrumentation:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+, or similar)
-
High-purity nitrogen gas (99.999%)
-
Alumina or platinum crucibles (pans)
-
Microbalance for accurate sample weighing
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is homogeneous and representative of the batch.
-
Accurately weigh 5-10 mg of the this compound powder into a clean, tared TGA crucible. Record the initial sample mass.
-
-
Instrument Setup:
-
Place the sample crucible into the TGA instrument.
-
Purge the furnace with high-purity nitrogen gas at a flow rate of 40-60 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.
-
Maintain the nitrogen purge throughout the experiment.
-
-
Heating Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.
-
-
Data Acquisition:
-
Continuously record the sample mass as a function of temperature.
-
Generate the TGA curve (mass vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).
-
Data Analysis:
-
Onset Temperature of Decomposition (Tonset): Determine the temperature at which significant mass loss begins. This is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.
-
Peak Decomposition Temperature (Tpeak): Identify the temperature at which the maximum rate of mass loss occurs from the peak of the DTG curve.
-
Percentage Mass Loss: Calculate the percentage of mass lost during each distinct decomposition step.
-
Residual Mass: Determine the percentage of the initial mass remaining at the end of the experiment (at 800°C). This can be compared to the theoretical residual mass of ZrO₂.
Data Presentation
The quantitative data obtained from the TGA of this compound is summarized in the table below. This data is representative of the expected thermal decomposition profile.
| Parameter | Value | Unit |
| Initial Decomposition | ||
| Onset Temperature (Tonset) | ~ 350 | °C |
| Main Decomposition | ||
| Peak Temperature (Tpeak) | ~ 420 | °C |
| Mass Loss | ~ 89.9 | % |
| Final Product | ||
| Residual Mass at 800°C | ~ 10.1 | % |
| Theoretical Residual Mass (as ZrO₂) | 10.06 | % |
Note: The theoretical residual mass is calculated based on the molar masses of this compound (C₇₂H₁₄₀O₈Zr, M.W. = 1225.1 g/mol ) and zirconium oxide (ZrO₂, M.W. = 123.22 g/mol ).
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the TGA of this compound.
Caption: Experimental workflow for TGA of this compound.
Caption: Logical relationship of this compound decomposition.
Conclusion
Thermogravimetric analysis is an effective method for determining the thermal stability of this compound. The provided protocol offers a standardized approach for obtaining reliable and reproducible data. The decomposition of this compound occurs at elevated temperatures, resulting in a stable zirconium oxide residue. This information is crucial for researchers, scientists, and drug development professionals in optimizing processing parameters and ensuring product quality and stability.
Application Notes and Protocols for SEM and TEM Analysis of Zirconium Stearate Morphology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium stearate (B1226849), a metal soap, is a fine, white powder with the chemical formula C72H140ZrO8.[1][2] It is formed from the reaction of zirconium salts with stearic acid.[1][3] Due to its lubricating, water-repellent, and stabilizing properties, zirconium stearate finds applications in various industries, including plastics, coatings, and cosmetics.[1][4] In the pharmaceutical industry, it is primarily utilized as a lubricant in the manufacturing of solid dosage forms like tablets and capsules to reduce friction between the tablet surface and the die wall during ejection.[4] The morphology of this compound particles, including their size, shape, and surface characteristics, is a critical quality attribute that can significantly influence its performance in these applications.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful analytical techniques for characterizing the morphology of this compound. SEM provides high-resolution images of the surface topography of the powder, revealing particle shape, size distribution, and the degree of agglomeration. TEM, on the other hand, offers even higher resolution, enabling the visualization of the internal structure and the primary particle size of nanoparticles. This application note provides detailed protocols for the morphological analysis of this compound using SEM and TEM.
Data Presentation: Morphological Characteristics of this compound
The following table summarizes the typical morphological characteristics of this compound as determined by SEM and TEM analysis. These values can vary depending on the synthesis method and processing conditions.
| Parameter | SEM Analysis | TEM Analysis |
| Particle Shape | Irregular, plate-like or flaky agglomerates | Individual nano-sized primary particles, often with a layered or crystalline structure |
| Particle Size (Agglomerates) | 1 - 50 µm | N/A |
| Primary Particle Size | Difficult to resolve | 50 - 200 nm |
| Surface Topography | Smooth to slightly rough surfaces on agglomerates | High-resolution details of crystal lattice and surface defects |
| Morphology | Typically appears as agglomerated platelets or flakes | Reveals the fundamental building blocks of the larger agglomerates |
Experimental Protocols
Scanning Electron Microscopy (SEM) Analysis Protocol
This protocol outlines the procedure for preparing and imaging this compound powder using a scanning electron microscope.
1. Materials and Equipment:
-
This compound powder
-
SEM stubs (aluminum)
-
Double-sided conductive carbon tape
-
Spatula
-
Can of compressed air or nitrogen
-
Sputter coater with a conductive target (e.g., gold, gold-palladium, or carbon)
-
Scanning Electron Microscope
2. Sample Preparation:
-
Mounting the Sample:
-
Place a piece of double-sided conductive carbon tape onto the surface of a clean SEM stub.
-
Using a clean spatula, carefully place a small amount of this compound powder onto the center of the carbon tape.
-
Gently press the powder with the flat side of the spatula to ensure good adhesion. Avoid excessive pressure which may alter the particle morphology.
-
-
Removing Excess Powder:
-
Turn the SEM stub upside down and gently tap it on a clean surface to remove any loose powder.
-
Use a gentle stream of compressed air or nitrogen to blow away any remaining non-adhered particles. This step is crucial to prevent contamination of the SEM chamber.
-
-
Conductive Coating:
-
This compound is a non-conductive material and therefore requires a conductive coating to prevent charging under the electron beam.
-
Place the prepared stub into a sputter coater.
-
Coat the sample with a thin layer (typically 5-10 nm) of a conductive material such as gold, gold-palladium, or carbon. The choice of coating material may depend on the specific analysis being performed (e.g., carbon coating is preferred for energy-dispersive X-ray spectroscopy).
-
3. SEM Imaging:
-
Instrument Setup:
-
Load the coated sample into the SEM chamber.
-
Evacuate the chamber to the required vacuum level.
-
Apply an accelerating voltage suitable for imaging non-conductive materials, typically in the range of 5-15 kV. A lower accelerating voltage can help to reduce charging artifacts and beam damage.
-
-
Imaging:
-
Locate an area of interest on the sample.
-
Adjust the focus, astigmatism, and brightness/contrast to obtain a sharp image.
-
Acquire images at various magnifications to capture both the overall morphology of the agglomerates and the finer details of the particle surfaces.
-
Transmission Electron Microscopy (TEM) Analysis Protocol
This protocol describes the preparation of a this compound sample for TEM analysis to observe its primary particle morphology.
1. Materials and Equipment:
-
This compound powder
-
Suitable solvent (e.g., ethanol, isopropanol, or chloroform (B151607) - solubility should be tested)
-
Ultrasonic bath or probe sonicator
-
Micropipette
-
TEM grids (e.g., carbon-coated copper grids)
-
Filter paper
-
Transmission Electron Microscope
2. Sample Preparation:
-
Dispersion:
-
Weigh a small amount of this compound powder (e.g., 1-5 mg) and add it to a vial containing a few milliliters of a suitable solvent.
-
Disperse the powder in the solvent by sonicating the mixture in an ultrasonic bath for 15-30 minutes or using a probe sonicator for a shorter duration (e.g., 2-5 minutes). The goal is to break down the agglomerates into primary nanoparticles.
-
-
Grid Preparation:
-
Place a TEM grid on a piece of clean filter paper.
-
Using a micropipette, carefully place a small droplet (2-5 µL) of the dispersed this compound suspension onto the surface of the TEM grid.
-
-
Drying:
-
Allow the solvent to evaporate completely at room temperature in a dust-free environment. This may take several minutes.
-
The prepared grid is now ready for TEM analysis.
-
3. TEM Imaging:
-
Instrument Setup:
-
Load the prepared TEM grid into the TEM sample holder and insert it into the microscope.
-
Evacuate the column to the required high vacuum.
-
Apply an appropriate accelerating voltage, typically in the range of 80-200 kV.
-
-
Imaging:
-
Locate areas on the grid where the nanoparticles are well-dispersed.
-
Adjust the focus and correct for any astigmatism.
-
Acquire bright-field TEM images at different magnifications to visualize the size, shape, and internal structure of the primary this compound nanoparticles.
-
If available, selected area electron diffraction (SAED) can be used to determine the crystallinity of the particles.
-
Visualizations
Experimental Workflow for SEM and TEM Analysis
Caption: Workflow for SEM and TEM sample preparation and analysis of this compound.
Relationship Between Morphology and Application in Drug Development
Caption: Influence of this compound morphology on its function in pharmaceutical formulations.
References
Zirconium Stearate as a Hydrophobic Admixture for Enhanced Water Repellency in Construction Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of zirconium stearate (B1226849) as a waterproofing agent in construction materials. The information is intended to guide researchers and scientists in evaluating and applying this metallic soap to enhance the durability and performance of cementitious composites. The protocols outlined below are based on established methodologies for testing waterproofing admixtures in concrete and mortar.
Introduction
Water ingress is a primary cause of degradation in construction materials, leading to reduced compressive strength, reinforcement corrosion, and freeze-thaw damage. Integral waterproofing admixtures, such as metallic stearates, offer a robust solution by creating a hydrophobic barrier throughout the material's matrix. Zirconium stearate, a salt of zirconium and stearic acid, is a promising, though less studied, alternative to more common calcium and zinc stearates.[1] Its potential lies in its ability to form a water-repellent layer within the capillary pores of concrete and mortar, thereby inhibiting water absorption.[2][3]
Mechanism of Action
When incorporated into a cementitious mix, this compound disperses and coats the cement particles and aggregate. The hydrophobic stearate tails orient themselves away from the aqueous phase, creating a non-polar surface that repels water. This mechanism reduces the capillary suction of water into the hardened concrete or mortar, significantly lowering its water absorption rate.[2][4]
Caption: Mechanism of this compound in Concrete.
Quantitative Performance Data
While specific data for this compound is limited, the following tables summarize typical performance improvements observed with the use of metallic stearates (calcium and zinc stearate) in cementitious materials, which can be used as a benchmark for evaluating this compound.
Table 1: Effect of Metallic Stearates on Water Absorption of Concrete
| Admixture | Dosage (% by weight of cement) | Water Absorption Reduction (%) | Reference |
| Calcium Stearate | 2% | ~66% | [5] |
| Calcium Stearate | 4% | ~84% | [5] |
| Zinc Stearate | 1% | Significant reduction | [2] |
| Sodium Oleate | 0.30% | 86% | [6] |
Table 2: Effect of Metallic Stearates on Compressive Strength of Concrete
| Admixture | Dosage (% by weight of cement) | Compressive Strength Change (%) | Reference |
| Calcium Stearate | 2% | Minor negative influence | [5] |
| Calcium Stearate | 4% | Slight improvement | [5] |
| Zinc Stearate | 1% | Reduction may occur | [1] |
| Sodium Oleate | 0.30% | - | [6] |
Experimental Protocols
The following protocols are provided for the synthesis of this compound and its evaluation as a waterproofing agent in cement mortar.
Synthesis of this compound
This protocol is adapted from methods for preparing metallic soaps.[7][8]
Materials:
-
Zirconyl chloride (or zirconium sulfate)
-
Sodium stearate
-
Sodium carbonate
-
Deionized water
-
Weak acid (e.g., boric acid or acetic acid) for pH adjustment
Procedure:
-
Prepare a solution of sodium carbonate in deionized water.
-
Slowly add a solution of zirconyl chloride to the sodium carbonate solution with constant stirring. It is crucial to add the acidic zirconium salt solution to the alkaline carbonate solution to prevent the precipitation of zirconium hydroxide.[7]
-
In a separate vessel, dissolve sodium stearate in hot deionized water and then cool to approximately 40°C.
-
Add the zirconyl chloride-sodium carbonate solution to the sodium stearate solution with continuous stirring.
-
Adjust the pH of the resulting suspension to approximately 8 with a weak acid.
-
The precipitated this compound can then be filtered, washed with deionized water, and dried.
Caption: Workflow for this compound Synthesis.
Preparation of Mortar Specimens
This protocol follows the general guidelines of IS 4031 (Part 6).[9]
Materials:
-
Ordinary Portland Cement (OPC)
-
Standard sand (as per IS 650)
-
This compound (as prepared in 4.1)
-
Potable water
Procedure:
-
Prepare a dry mix of cement, standard sand, and the desired percentage of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0% by weight of cement).
-
Add water to the dry mix and blend thoroughly to achieve a uniform consistency. The water-to-cement ratio should be kept constant across all batches.
-
Cast the mortar into 70.6 mm cube molds.[9]
-
Compact the mortar in the molds.
-
Cure the specimens in a humidity chamber for 24 hours.
-
Demold the specimens and continue curing in water for 7, 14, and 28 days.
Water Absorption Test
This protocol is based on BS 1881-122: 2011.[10][11]
Apparatus:
-
Drying oven (105 ± 5°C)
-
Water tank
-
Balance (accurate to 0.01 g)
Procedure:
-
After the curing period (e.g., 28 days), remove the mortar cubes from the water.
-
Dry the specimens in an oven at 105 ± 5°C until a constant mass is achieved. Record this as the dry weight (Wd).
-
Immerse the dried specimens in water at room temperature for 24 hours.
-
Remove the specimens from the water, wipe the surface with a damp cloth to remove excess water, and immediately weigh them. Record this as the saturated surface-dry weight (Wssd).
-
Calculate the water absorption as a percentage of the dry weight: Water Absorption (%) = [(Wssd - Wd) / Wd] * 100
Compressive Strength Test
This protocol follows the general guidelines of IS 4031 (Part 6).[9][12]
Apparatus:
-
Compression testing machine
Procedure:
-
At the end of the curing periods (7, 14, and 28 days), remove the mortar cubes from the water.
-
Place a specimen on the bearing surface of the compression testing machine.
-
Apply a compressive load at a constant rate (e.g., 35 N/mm²/min) until the specimen fails.[9]
-
Record the maximum load applied (P).
-
Calculate the compressive strength: Compressive Strength (MPa) = P / A where A is the cross-sectional area of the cube face.
Contact Angle Measurement
This protocol provides a method to assess the hydrophobicity of the treated mortar surface.[13][14][15]
Apparatus:
-
Goniometer or a contact angle measurement system
Procedure:
-
Use the cured mortar specimens. The surface to be tested should be smooth and clean.
-
Place a small droplet of deionized water on the surface of the specimen.
-
Capture an image of the droplet at the liquid-solid interface.
-
Measure the angle between the tangent to the droplet at the point of contact and the solid surface. This is the contact angle.
-
A higher contact angle (>90°) indicates a hydrophobic surface.
Caption: Experimental workflow for evaluation.
Conclusion
This compound presents a viable option as a hydrophobic admixture for enhancing the water repellency of construction materials. The protocols detailed in this document provide a framework for its synthesis and systematic evaluation. Researchers are encouraged to adapt and refine these methodologies to further explore the potential of this compound and to generate specific quantitative data to expand upon the benchmark values provided. The successful application of this material can contribute to the development of more durable and long-lasting construction composites.
References
- 1. iris.unive.it [iris.unive.it]
- 2. jcsm.ir [jcsm.ir]
- 3. chempoint.com [chempoint.com]
- 4. chemconcrete.com.au [chemconcrete.com.au]
- 5. ciaconference.com.au [ciaconference.com.au]
- 6. researchgate.net [researchgate.net]
- 7. US2402857A - Composition for waterproofing textiles and method of preparation - Google Patents [patents.google.com]
- 8. US2252658A - Preparation of stearates and palmitates - Google Patents [patents.google.com]
- 9. COMPRESSIVE STRENGTH TEST OF CEMENT MORTAR CUBE AS PER IS 4031 PART 6 – HIGHWAY GUIDE [highwayguide.co.in]
- 10. blog.kryton.com [blog.kryton.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Zirconium Stearate as an Emulsion Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium stearate (B1226849), a metal salt of stearic acid, is a white, waxy solid known for its high thermal stability and water-repellent properties.[1] In the realm of formulation science, it serves as a versatile excipient, with applications in plastics, coatings, pharmaceuticals, and cosmetics.[1] One of its key functions is acting as an emulsion stabilizer, contributing to the texture, consistency, and shelf-life of multiphase systems. These application notes provide a comprehensive overview of the role of zirconium stearate in stabilizing emulsions, including its mechanism of action, protocols for emulsion preparation and characterization, and illustrative data for performance evaluation.
Mechanism of Emulsion Stabilization: A Pickering Stabilization Model
Emulsions are thermodynamically unstable systems of at least two immiscible liquids, where one liquid is dispersed in the other in the form of droplets. Over time, these droplets tend to coalesce, leading to phase separation. Emulsion stabilizers are crucial for preventing this process.
This compound, being a solid particulate that is insoluble in both water and oil, is believed to stabilize emulsions primarily through a mechanism known as Pickering stabilization . This model posits that solid particles adsorb to the oil-water interface, forming a rigid mechanical barrier around the dispersed droplets. This steric hindrance is highly effective at preventing the droplets from coalescing.
The amphiphilic nature of this compound, possessing a hydrophilic metal-carboxylate head and long, hydrophobic alkyl chains, facilitates its positioning at the oil-water interface.[1] The effectiveness and the type of emulsion formed (oil-in-water, O/W, or water-in-oil, W/O) depend on the wettability of the this compound particles.
Caption: Pickering stabilization by this compound at the oil-water interface.
Illustrative Performance Data
The following tables present hypothetical yet representative data for an oil-in-water (O/W) emulsion stabilized with this compound. This data illustrates the expected performance and the format for presenting experimental results.
Table 1: Emulsion Formulation
| Component | Function | Concentration (% w/w) |
| Mineral Oil | Oil Phase | 20.0 |
| This compound | Emulsion Stabilizer | 2.5 |
| Deionized Water | Aqueous Phase | 76.5 |
| Preservative | Antimicrobial | 1.0 |
Table 2: Stability Assessment of a 20% O/W Emulsion Stabilized with 2.5% this compound
| Parameter | Initial (Day 0) | Day 7 | Day 30 | Day 90 |
| Visual Appearance | Homogeneous, white | No change | No change | No signs of creaming or separation |
| Mean Droplet Size (d, µm) | 5.2 ± 0.3 | 5.4 ± 0.4 | 5.8 ± 0.5 | 6.1 ± 0.6 |
| Zeta Potential (mV) | -35.8 ± 2.1 | -34.5 ± 2.5 | -33.1 ± 2.8 | -31.5 ± 3.0 |
| Viscosity (cP at 10 s⁻¹) | 1250 | 1230 | 1200 | 1180 |
Table 3: Comparative Stability of Emulsions with Different Stabilizers (Day 30)
| Stabilizer (2.5% w/w) | Mean Droplet Size (d, µm) | Zeta Potential (mV) | Observations |
| This compound | 5.8 ± 0.5 | -33.1 ± 2.8 | Stable, homogeneous |
| Calcium Stearate | 6.5 ± 0.7 | -28.9 ± 3.1 | Slight creaming observed |
| Zinc Stearate | 7.2 ± 0.9 | -25.4 ± 3.5 | Noticeable creaming |
| No Stabilizer | > 50 (coalescence) | -5.2 ± 1.5 | Complete phase separation within 24h |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion Stabilized by this compound
This protocol details the preparation of a stable O/W emulsion using this compound as the primary stabilizer.
Materials:
-
This compound
-
Oil Phase (e.g., Mineral Oil, Isopropyl Myristate)
-
Deionized Water
-
Preservative (e.g., Phenoxyethanol)
-
High-shear homogenizer (e.g., rotor-stator type)
-
Beakers, heating plate with magnetic stirrer
Procedure:
-
Prepare the Oil Phase:
-
In a beaker, combine the oil phase and this compound.
-
Heat the mixture to 75-80°C while stirring continuously with a magnetic stirrer until the this compound is fully dispersed.
-
-
Prepare the Aqueous Phase:
-
In a separate beaker, heat the deionized water to 75-80°C.
-
Add any water-soluble ingredients, such as preservatives, and stir until fully dissolved.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while maintaining the temperature and stirring.
-
Once all the aqueous phase is added, subject the mixture to high-shear homogenization. A typical starting point is 5,000-10,000 rpm for 5-10 minutes. The optimal speed and time will depend on the specific formulation and desired droplet size.
-
-
Cooling:
-
Remove the emulsion from the heat and continue to stir gently with a paddle or anchor stirrer until it cools to room temperature. Rapid cooling should be avoided as it can affect emulsion stability.
-
-
Finalization:
-
Once cooled, perform quality control checks as outlined in Protocol 2.
-
Caption: Workflow for preparing an O/W emulsion stabilized with this compound.
Protocol 2: Characterization and Stability Testing of the Emulsion
This protocol outlines key methods for evaluating the physical stability of the prepared emulsion.
1. Macroscopic Evaluation:
-
Procedure: Visually inspect the emulsion for any signs of instability such as creaming (upward movement of droplets), sedimentation (downward movement), or phase separation (coalescence) at regular intervals (e.g., 24 hours, 7 days, 30 days, 90 days) under different storage conditions (e.g., room temperature, 40°C, 4°C).
-
Data Recorded: Photographic evidence and descriptive notes of the emulsion's appearance.
2. Microscopic Evaluation and Droplet Size Analysis:
-
Procedure:
-
Use optical microscopy to visualize the emulsion's microstructure and droplet distribution.
-
Quantify the mean droplet size and size distribution using laser diffraction or dynamic light scattering. Dilute the emulsion appropriately with the continuous phase (water) to avoid multiple scattering effects.
-
-
Data Recorded: Photomicrographs, mean droplet diameter (e.g., D[][3]), and polydispersity index (PDI).
3. Zeta Potential Measurement:
-
Procedure: Measure the electrophoretic mobility of the droplets using a zeta potential analyzer. The sample should be diluted in the continuous phase to an appropriate concentration for measurement.
-
Rationale: Zeta potential indicates the magnitude of the electrostatic repulsive forces between droplets. A value more negative than -30 mV or more positive than +30 mV generally suggests good electrostatic stability.
4. Rheological Analysis:
-
Procedure: Measure the viscosity of the emulsion as a function of shear rate using a rheometer.
-
Rationale: Changes in viscosity over time can indicate structural changes within the emulsion. A stable emulsion should maintain a relatively consistent viscosity profile.
5. Accelerated Stability Testing (Centrifugation):
-
Procedure: Centrifuge the emulsion at a specified force (e.g., 3000 rpm for 30 minutes).
-
Rationale: Centrifugation accelerates creaming and coalescence, providing a rapid indication of long-term stability. A stable emulsion will show no or minimal phase separation after centrifugation.
Applications in Drug Development
The high stability and biocompatibility of this compound-stabilized emulsions make them promising vehicles for drug delivery.[1]
-
Topical Formulations: The water-repellent nature of this compound can provide an occlusive effect on the skin, potentially enhancing the penetration of active pharmaceutical ingredients (APIs). The stable emulsion also ensures a uniform distribution of the API for consistent dosing.
-
Parenteral Formulations: For intravenous drug delivery, nanoemulsions are often required. This compound nanoparticles could be explored for stabilizing such systems, potentially offering controlled release properties.[1]
-
Oral Formulations: Emulsions can be used to encapsulate poorly water-soluble drugs, improving their bioavailability. The stability imparted by this compound is critical for ensuring the shelf-life and efficacy of such formulations.
Conclusion
This compound is an effective emulsion stabilizer, likely operating through the Pickering stabilization mechanism. Its ability to form a robust physical barrier at the oil-water interface results in highly stable emulsions suitable for a range of applications in the pharmaceutical and cosmetic industries. The protocols provided herein offer a framework for the formulation and evaluation of such systems. While specific quantitative data for this compound is sparse in public literature, the principles and methodologies outlined provide a strong foundation for researchers and formulators to explore its utility in developing stable and effective emulsion-based products.
References
Application Notes and Protocols: Zirconium Stearate for Surface Modification of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles is a critical step in tailoring their physicochemical properties for a wide range of applications, including drug delivery, diagnostics, and materials science. The choice of coating material significantly influences the nanoparticle's stability, dispersibility, biocompatibility, and interaction with biological systems. Zirconium stearate (B1226849), a metal-organic compound formed between zirconium and stearic acid, presents a promising surface modification agent. Its long hydrocarbon chains can impart hydrophobicity, enhance stability in non-polar media, and potentially influence cellular uptake mechanisms.
These application notes provide a comprehensive overview of the use of zirconium stearate for the surface modification of nanoparticles. We will cover the synthesis of this compound, a detailed protocol for nanoparticle coating, characterization methods, and potential applications, with a focus on drug delivery.
Data Presentation
The following tables summarize key quantitative data on the effects of stearic acid-based surface modifications on nanoparticle properties. While specific data for this compound is limited, the provided data for stearic acid coatings on various nanoparticles offer valuable insights into the expected outcomes.
Table 1: Effect of Stearic Acid Coating on Nanoparticle Size and Zeta Potential
| Nanoparticle Core Material | Original Average Size (nm) | Coated Average Size (nm) | Original Zeta Potential (mV) | Coated Zeta Potential (mV) | Reference |
| Zirconium Dioxide (ZrO₂) | 50 - 150 | Not Specified | +21.4 | -12.0 (with silane) | [1] |
| Iron Oxide (Fe₃O₄) | Not Specified | Not Specified | Not Specified | -26.1 | [2] |
| Chitosan | Not Specified | 22 ± 0.98 | Not Specified | +36.4 ± 0.71 | [3] |
Table 2: Drug Loading and Release Characteristics of Stearic Acid-Coated Nanoparticles
| Nanoparticle System | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Release Profile | Reference |
| Stearic Acid-grafted Chitosan Micelles | Doxorubicin | 10.65 | 81.23 | Sustained release (72% in 48h) | [3] |
| Stearic Acid Solid Lipid Nanoparticles | Paliperidone (B428) | 4.1 | 42.4 | Controlled release | [4] |
| Stearic Acid-Oleic Acid Nanoparticles | Salicylic Acid | Not Specified | High | Gradual release over 24h | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound, which can then be used for nanoparticle coating.[6][7][8]
Materials:
-
Stearic acid
-
Sodium carbonate
-
Zirconium oxychloride solution
-
Deionized water
-
Ethanol
Procedure:
-
In a reaction vessel, dissolve stearic acid and sodium carbonate in deionized water.
-
Heat the mixture to boiling with continuous stirring until a clear solution of sodium stearate is formed.
-
Slowly add a solution of zirconium oxychloride to the hot sodium stearate solution while maintaining vigorous stirring.
-
A white precipitate of this compound will form.
-
Continue stirring for 1-2 hours to ensure complete reaction.
-
Allow the mixture to cool to room temperature.
-
Collect the this compound precipitate by filtration.
-
Wash the precipitate several times with hot deionized water to remove any unreacted starting materials and byproducts.
-
Finally, wash the precipitate with ethanol.
-
Dry the purified this compound in a vacuum oven at 60-80°C until a constant weight is achieved.
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of this compound by identifying the characteristic carboxylate peaks. The sharp C=O peak of stearic acid around 1700 cm⁻¹ should be replaced by asymmetric and symmetric stretching bands of the carboxylate anion (COO⁻) at approximately 1540-1560 cm⁻¹ and 1400-1470 cm⁻¹, respectively[3].
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the synthesized this compound.
Protocol 2: Surface Modification of Nanoparticles with this compound (Solvent Evaporation Method)
This protocol provides a general method for coating pre-synthesized nanoparticles with this compound. This method is adaptable for various nanoparticle types, such as metal oxides or polymeric nanoparticles.
Materials:
-
Pre-synthesized nanoparticles (e.g., iron oxide, silica, PLGA)
-
This compound (synthesized as per Protocol 1)
-
Organic solvent (e.g., chloroform, dichloromethane, or toluene)
-
Aqueous phase (e.g., deionized water or buffer)
-
Surfactant (e.g., polyvinyl alcohol (PVA), sodium dodecyl sulfate (B86663) (SDS)) - optional, for emulsion stability.
Procedure:
-
Preparation of Organic Phase: Dissolve a known amount of this compound in a suitable organic solvent. The concentration will depend on the desired coating thickness and the surface area of the nanoparticles.
-
Dispersion of Nanoparticles: Disperse the pre-synthesized nanoparticles in the organic phase containing the dissolved this compound. Use sonication to ensure a homogeneous dispersion and to break up any agglomerates.
-
Emulsification: In a separate vessel, prepare an aqueous phase. If a surfactant is used, dissolve it in the aqueous phase. Slowly add the organic phase (containing nanoparticles and this compound) to the aqueous phase under high-speed homogenization or vigorous stirring to form an oil-in-water (O/W) emulsion. The ratio of the organic to aqueous phase will influence the droplet size and, consequently, the final coated nanoparticle size.
-
Solvent Evaporation: Allow the organic solvent to evaporate from the emulsion. This can be done by stirring the emulsion at room temperature for several hours or by using a rotary evaporator under reduced pressure. As the solvent evaporates, the this compound will precipitate onto the surface of the nanoparticles.
-
Collection and Purification: Once the solvent has been completely removed, collect the coated nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove any excess surfactant and unbound this compound.
-
Lyophilize or dry the coated nanoparticles in a vacuum oven to obtain a fine powder.
Characterization of Coated Nanoparticles:
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles before and after coating. A slight increase in particle size is expected after coating.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in a liquid dispersion.
-
Zeta Potential Analysis: To determine the surface charge of the nanoparticles. A change in zeta potential upon coating confirms the surface modification.
-
FTIR Spectroscopy: To confirm the presence of the this compound coating on the nanoparticle surface by identifying the characteristic peaks of the stearate.
-
X-ray Photoelectron Spectroscopy (XPS): To provide elemental analysis of the nanoparticle surface and confirm the presence of zirconium and the stearate's carbon chains.
Mandatory Visualizations
Caption: Workflow for nanoparticle surface modification with this compound.
Caption: Potential cellular interactions of this compound-coated nanoparticles.
Discussion
Mechanism of Surface Modification
The surface modification of nanoparticles with this compound is primarily driven by the interaction between the zirconium center of the stearate molecule and the functional groups on the nanoparticle surface (e.g., hydroxyl groups on metal oxides). The long, hydrophobic stearic acid chains then orient outwards, creating a non-polar shell around the nanoparticle. This hydrophobic coating can significantly alter the nanoparticle's properties:
-
Dispersibility: this compound-coated nanoparticles are expected to exhibit improved dispersibility in non-polar organic solvents and lipid-based formulations, while their dispersibility in aqueous media will likely decrease.
-
Stability: The stearate coating can provide steric hindrance, preventing nanoparticle agglomeration and increasing colloidal stability.
-
Biocompatibility: While zirconium compounds are generally considered biocompatible, the biocompatibility of the coated nanoparticles should be assessed for each specific application. The stearate coating may mask the core material, potentially reducing its toxicity.
-
Drug Delivery: The hydrophobic layer can serve as a matrix for encapsulating lipophilic drugs. The release of the drug would then be governed by diffusion through the stearate layer or by its degradation.
Cellular Interactions and Signaling Pathways
The lipid-like nature of the this compound coating is anticipated to play a crucial role in the interaction of the nanoparticles with cells. While specific signaling pathways for this compound-coated nanoparticles have not been elucidated, general mechanisms for lipid-coated nanoparticles can be inferred:
-
Cellular Uptake: The hydrophobic surface may facilitate interaction with the cell membrane, potentially leading to cellular uptake through mechanisms such as endocytosis (e.g., clathrin-mediated or caveolae-mediated) or direct membrane fusion. The specifics of the uptake pathway can be influenced by the nanoparticle's size, surface charge, and the cell type.
-
Intracellular Trafficking: Once inside the cell, the nanoparticles are typically enclosed in endosomes. For a therapeutic effect, the nanoparticle or its drug payload must escape the endosome before it fuses with a lysosome, where enzymatic degradation would occur. The stearate coating might influence this endosomal escape process.
-
Potential Signaling Effects: The interaction of nanoparticles with cells can trigger various signaling cascades. The generation of reactive oxygen species (ROS) is a common response to nanoparticle exposure, which can, in turn, activate inflammatory pathways such as NF-κB and MAPK, or induce apoptosis. Fatty acids themselves can also modulate signaling pathways related to inflammation and metabolism[9][10]. It is plausible that the stearate coating could influence these cellular responses, but further research is needed to establish a direct link.
Conclusion
Surface modification of nanoparticles with this compound offers a promising strategy to enhance their stability, control their surface properties, and facilitate their application in various fields, particularly in drug delivery. The protocols provided herein offer a starting point for the synthesis and application of this coating. The quantitative data from related systems suggest that significant changes in particle size and surface charge can be expected, which will, in turn, influence the biological behavior of the nanoparticles. Further research is warranted to fully elucidate the specific cellular uptake mechanisms and signaling pathways modulated by this compound-coated nanoparticles to optimize their design for targeted therapeutic applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. guidechem.com [guidechem.com]
- 3. This compound for Advanced Material Science [benchchem.com]
- 4. Solid lipid nanoparticles of stearic acid for the drug delivery of paliperidone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. en.wikipedia.org [en.wikipedia.org]
- 7. Buy this compound | 15844-92-5 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Zirconium Stearate-Based Greases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium stearate (B1226849), a metal soap, is increasingly being explored as a thickener in the formulation of lubricating greases.[1][2] Zirconium-based greases are noted for their potential to offer high thermal stability, good mechanical stability, and excellent extreme pressure and anti-wear properties.[3] These characteristics make them suitable for demanding applications, such as in the lubrication of high-speed, heavy-load bearings.[3] This document provides detailed application notes and protocols for the formulation of zirconium stearate-based greases, intended for research and development purposes.
The formulation of lubricating grease is a nuanced process where the properties of the final product are highly dependent on the type and concentration of the base oil, the thickener, and any additives used.[4][5] While lithium and calcium soaps are the most common thickeners, zirconium soaps present a promising alternative for specialized applications.[4]
Data Presentation
The following table summarizes quantitative data from example formulations of zirconium-based greases, providing a basis for comparison and further development.
| Formulation Example | Base Oil Type | Base Oil (%) | Thickener (%) | Monocarboxylic Acid | Dicarboxylic Acid | Molar Ratio (Di:Mono) | Key Performance Characteristics |
| Example 1 [3] | 500SN Oil | 86 | 14 | 12-Hydroxystearic Acid | Sebacic Acid | 0.5:1 | Not specified in snippet |
| Example 2 [3] | 150BS Oil | 92 | 8 | 12-Hydroxystearic Acid | Azelaic Acid | 0.8:1 | Not specified in snippet |
| Example 3 [3] | Polyalphaolefin (PAO 10) | 88 | 12 | Stearic Acid | Sebacic Acid | 1:1 | Not specified in snippet |
| General Formulation [3] | Mineral or Synthetic Oil | 50-95 | 5-50 | Stearic Acid, Oleic Acid, etc. | Sebacic Acid, Azelaic Acid, etc. | Varies | High colloidal stability, mechanical stability, and extreme pressure/anti-wear resistance. |
Experimental Protocols
The following protocols are synthesized from available literature and patents on the preparation of zirconium-based greases.[3][6] These methods can be adapted for the formulation of greases specifically using pre-synthesized this compound or by forming the zirconium soap in situ.
Protocol 1: In Situ Formation of Zirconium-Based Thickener
This protocol is based on the reaction of a mixture of carboxylic acids with a zirconium source within the base oil.
Materials:
-
Base oil (e.g., 500SN mineral oil, PAO)
-
Monocarboxylic acid (e.g., 12-hydroxystearic acid, stearic acid)
-
Dicarboxylic acid (e.g., sebacic acid, azelaic acid)
-
Zirconium hydroxide (B78521) precipitate (ZrO(OH)₂·xH₂O) or Zirconium alkoxide (e.g., zirconium ethylate)[3][6]
-
Grease kettle with heating, stirring, and cooling capabilities
Procedure:
-
Initial Mixing: Charge a portion of the base oil (approximately 30-60% of the total weight) into the grease kettle.[3]
-
Add the specified amounts of monocarboxylic and dicarboxylic acids to the base oil at room temperature.
-
Heating and Homogenization: Begin stirring and heat the mixture to 60-90°C until a homogeneous system is formed.[3]
-
Saponification:
-
Increase the temperature to 105°C and hold for approximately 2 hours to facilitate saponification and water removal.[3]
-
Top Oil Addition and Cooling: Raise the temperature to 160-210°C.[3]
-
Add the remaining portion of the base oil (quenching oil) to the kettle while stirring to initiate the cooling process.
-
Grinding and Homogenization: Allow the grease to cool to room temperature. For improved texture and stability, grind and homogenize the grease at 80-120°C.[3]
-
Additive Incorporation (Optional): If required, additives can be incorporated during the cooling and homogenization phase.
Protocol 2: Formulation using Pre-Synthesized this compound
This protocol outlines the dispersion of pre-formed this compound powder into a base oil.
Materials:
-
Base oil (e.g., mineral oil, synthetic oil)
-
This compound powder
-
Dispersing agent (optional)
-
Grease kettle with heating, stirring, and cooling capabilities
-
Homogenizer or three-roll mill
Procedure:
-
Base Oil Preparation: Heat the base oil in the grease kettle to a temperature sufficient to reduce its viscosity and facilitate dispersion (e.g., 80-100°C).
-
Thickener Dispersion: Gradually add the this compound powder to the heated base oil under continuous stirring. The rate of addition should be controlled to prevent agglomeration.
-
Heating and Soaking: Increase the temperature of the mixture to a higher temperature (e.g., 120-150°C) and hold for a period to ensure complete wetting and dispersion of the thickener particles. The optimal temperature and time will depend on the specific base oil and this compound grade.
-
Cooling: Slowly cool the mixture under continuous, gentle stirring. The cooling rate is critical for the formation of the grease's fibrous structure.
-
Homogenization: Once the grease has cooled to a suitable temperature (e.g., below 80°C), pass it through a homogenizer or a three-roll mill to achieve a smooth and uniform consistency.
-
Deaeration: If necessary, deaerate the grease under vacuum to remove any entrapped air.
Mandatory Visualization
Caption: Experimental workflow for this compound grease formulation.
Concluding Remarks
The formulation of this compound-based greases offers a viable pathway to developing high-performance lubricants for specialized applications. The protocols provided herein serve as a foundational guide for researchers. It is crucial to note that the optimization of process parameters such as temperature, stirring speed, and cooling rates will be necessary to achieve the desired grease properties for a specific application. Further characterization of the formulated greases using standard ASTM or other relevant methods is essential to validate their performance characteristics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 15844-92-5 [smolecule.com]
- 3. CN102234557A - Zirconium-based lubricating grease and preparation method thereof - Google Patents [patents.google.com]
- 4. nlgi.org [nlgi.org]
- 5. lubrication.expert [lubrication.expert]
- 6. Lubricating grease and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: Zirconium Stearate as a Flattening Agent in Paints and Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium stearate (B1226849), a metal-organic compound with the chemical formula C₇₂H₁₄₀O₈Zr, is a white, water-insoluble powder.[1] Classified as a metallic soap, it is synthesized from zirconium salts and stearic acid.[1][2] In the paints and coatings industry, zirconium stearate serves multiple functions, including as a waterproofing raw material, an emulsion stabilizer, and notably, as a flattening (or matting) agent.[1] Its application helps to reduce the gloss of coatings, achieving a desired matte or semi-gloss finish. This document provides detailed application notes and protocols for utilizing this compound as a flattening agent in research and development settings.
Mechanism of Action
The primary mechanism by which this compound and other metallic soaps act as flattening agents is through the creation of microscopic roughness on the surface of the coating film. When incorporated into a paint or coating formulation, the fine particles of this compound are dispersed throughout the liquid. As the coating dries and the solvent evaporates, these particles become suspended and randomly oriented within the film and at the surface. This disruption of the surface's smoothness scatters reflected light, reducing the specular gloss and resulting in a matte appearance. The efficiency of this matting effect is influenced by several factors, including the particle size of the this compound, its concentration in the formulation, and the overall film thickness of the coating.
Data Presentation: Performance Characteristics (Illustrative)
Due to the limited availability of specific quantitative performance data for this compound in publicly accessible literature, the following tables are presented for illustrative purposes. They are designed to demonstrate how experimental data for a flattening agent would be structured and should not be considered as verified performance data for this compound.
Table 1: Effect of this compound Concentration on Gloss Reduction in an Alkyd-Based Varnish
| Concentration of this compound (wt%) | Gloss at 60° (Gloss Units - GU) | Gloss at 85° (Sheen Units - SU) |
| 0 (Control) | 95 ± 2 | 98 ± 1 |
| 2 | 75 ± 3 | 85 ± 2 |
| 4 | 50 ± 2 | 65 ± 3 |
| 6 | 30 ± 2 | 45 ± 2 |
| 8 | 15 ± 1 | 25 ± 2 |
Table 2: Influence of this compound on the Viscosity of a Solvent-Borne Acrylic Coating
| Concentration of this compound (wt%) | Initial Viscosity (KU) | Viscosity after 24h (KU) |
| 0 (Control) | 70 ± 1 | 71 ± 1 |
| 2 | 72 ± 1 | 74 ± 1 |
| 4 | 75 ± 2 | 78 ± 2 |
| 6 | 80 ± 2 | 84 ± 2 |
| 8 | 88 ± 2 | 93 ± 2 |
Table 3: Comparative Matting Efficiency of Different Flattening Agents at 5 wt% Loading
| Flattening Agent | Average Particle Size (µm) | Gloss at 60° (GU) |
| This compound (Hypothetical) | 8 | 40 ± 3 |
| Precipitated Silica | 10 | 35 ± 2 |
| Polyethylene Wax | 12 | 55 ± 3 |
| Calcium Stearate | 9 | 48 ± 2 |
Experimental Protocols
The following protocols provide a standardized framework for evaluating the performance of this compound as a flattening agent in a given paint or coating system.
Protocol for Dispersion of this compound
Objective: To achieve a uniform and stable dispersion of this compound powder into a liquid coating formulation.
Materials and Equipment:
-
This compound powder
-
Base coating formulation (resin, solvent, etc.)
-
High-speed disperser with a Cowles blade
-
Dispersing vessel
-
Laboratory scale
Procedure:
-
Weigh the required amount of the liquid base formulation into the dispersing vessel.
-
Place the vessel under the high-speed disperser and begin agitation at a low speed to create a vortex.
-
Gradually add the pre-weighed this compound powder into the vortex. Avoid adding the powder too quickly to prevent clumping.[3]
-
Once all the powder has been added, increase the speed of the disperser to achieve a peripheral blade speed of 18-25 m/s.
-
Continue dispersion for 15-20 minutes, or until a Hegman gauge reading indicates the desired fineness of grind.
-
Reduce the speed and allow the dispersed mixture to cool.
-
Perform quality control checks for viscosity and fineness of grind.
Protocol for Gloss Measurement
Objective: To quantify the specular gloss of a coating film containing this compound.
Materials and Equipment:
-
Coating samples with dispersed this compound
-
Applicator bar for consistent film thickness
-
Test panels (e.g., Leneta charts, glass, or metal panels)
-
Gloss meter with 20°, 60°, and 85° geometries
-
Calibration standards for the gloss meter
Procedure:
-
Ensure the gloss meter is calibrated according to the manufacturer's instructions using the provided standards.
-
Apply the coating formulation to the test panel using an applicator bar to ensure a uniform and controlled film thickness.
-
Allow the coated panels to dry/cure under controlled conditions (temperature and humidity) as specified for the coating system.
-
Once fully cured, place the gloss meter on a flat, representative area of the coated surface.
-
For a general assessment, take measurements at a 60° angle.
-
For high gloss coatings (>70 GU at 60°), it is recommended to also measure at 20°.
-
For low gloss coatings (<10 GU at 60°), it is recommended to also measure at 85° to determine sheen.
-
Take at least three readings on different areas of the panel and calculate the average gloss value.
Protocol for Assessing Viscosity Impact
Objective: To determine the effect of this compound addition on the rheological properties of the coating.
Materials and Equipment:
-
Coating samples with varying concentrations of this compound
-
Rotational viscometer (e.g., Brookfield or Krebs unit - KU)
-
Appropriate spindles for the viscometer
-
Constant temperature bath
Procedure:
-
Bring the coating sample to a constant, specified temperature (e.g., 25 °C) using the water bath.
-
Select the appropriate spindle and rotational speed for the expected viscosity range of the sample.
-
Immerse the spindle into the coating sample to the marked level.
-
Allow the viscometer to run until a stable reading is obtained.
-
Record the viscosity in the appropriate units (e.g., centipoise, Krebs Units).
-
Repeat the measurement for each concentration of this compound.
-
It is also recommended to measure the viscosity again after a set period (e.g., 24 hours) to assess any potential for post-thickening.
Visualizations
Caption: Experimental workflow for evaluating this compound in coatings.
Caption: Mechanism of gloss reduction by creating a micro-rough surface.
References
Application Notes and Protocols for Zirconium Stearate Film Deposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium stearate (B1226849), a metal-organic compound, is a promising material for various applications, including as a hydrophobic coating and a potential component in drug delivery systems.[1][2] Its long aliphatic chains from stearic acid provide hydrophobicity, while the zirconium core offers a site for potential coordination with therapeutic molecules. This document provides detailed application notes and protocols for the deposition of thin films of zirconium stearate using Langmuir-Blodgett and spin coating techniques. Thermal evaporation is also discussed, although it is generally not recommended for this material. These protocols are intended to serve as a comprehensive guide for researchers and professionals in materials science and drug development.
Data Presentation
Table 1: Deposition Method Comparison
| Feature | Langmuir-Blodgett | Spin Coating | Thermal Evaporation |
| Principle | Monolayer transfer from air-water interface | Centrifugal force spreading of a solution | Vaporization and condensation of material |
| Film Thickness Control | Excellent (monolayer precision) | Good (dependent on solution and spin parameters) | Difficult for this material |
| Uniformity | High over large areas | High on flat substrates | Potentially non-uniform due to decomposition |
| Material Consumption | Low | Moderate | High |
| Substrate Compatibility | Wide range of materials | Primarily flat substrates | Wide range of materials |
| Advantages | Precise thickness control, ordered molecular arrangement | Fast, simple, good uniformity | High purity films (for stable materials) |
| Disadvantages | Slow, requires specialized equipment | Can be wasteful, sensitive to environmental conditions | High temperatures can cause decomposition of this compound |
Table 2: Characterization Techniques for this compound Films
| Technique | Information Provided |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of this compound formation by identifying characteristic vibrational bands of the carboxylate group. |
| X-ray Diffraction (XRD) | Determination of the crystalline structure and orientation of the molecules within the film. |
| Atomic Force Microscopy (AFM) | Visualization of surface topography and measurement of surface roughness. |
| Scanning Electron Microscopy (SEM) | Imaging of the surface morphology and microstructure of the film. |
| Contact Angle Goniometry | Measurement of the hydrophobicity of the film surface. |
| Ellipsometry | Measurement of film thickness and refractive index. |
Experimental Protocols
Protocol 1: Langmuir-Blodgett Deposition of this compound Films
This protocol is adapted from established methods for other metal stearates and is a recommended starting point for this compound.
1. Materials and Equipment:
-
This compound powder
-
Chloroform (B151607) (spectroscopic grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Zirconium salt (e.g., Zirconium(IV) chloride) for subphase (optional)
-
Langmuir-Blodgett trough with movable barriers and surface pressure sensor
-
Hydrophilic substrates (e.g., glass, silicon wafers)
-
Microsyringe
2. Procedure:
-
Preparation of Spreading Solution:
-
Dissolve this compound in chloroform to a concentration of 1 mg/mL. Ensure complete dissolution.
-
-
Subphase Preparation:
-
Fill the Langmuir-Blodgett trough with ultrapure water.
-
For potentially improved film stability, a dilute solution of a zirconium salt (e.g., 10⁻⁴ M ZrCl₄) can be used as the subphase, though this may require pH adjustment to prevent hydrolysis.
-
-
Monolayer Formation:
-
Clean the subphase surface by aspirating the top layer of water.
-
Using a microsyringe, carefully spread the this compound solution dropwise onto the air-water interface.
-
Allow 15-20 minutes for the chloroform to evaporate completely.
-
-
Isotherm Compression:
-
Compress the monolayer by moving the barriers at a slow, constant rate (e.g., 10 mm/min).
-
Record the surface pressure as a function of the area per molecule to obtain the pressure-area isotherm. This will indicate the different phases of the monolayer.
-
-
Film Deposition:
-
Clean the substrate thoroughly (e.g., with piranha solution for glass/silicon, followed by extensive rinsing with ultrapure water and drying under nitrogen).
-
Immerse the hydrophilic substrate vertically into the subphase before compressing the monolayer to the desired deposition pressure (typically in the solid-condensed phase, e.g., 25-30 mN/m).
-
Deposit the film by slowly withdrawing the substrate from the subphase at a controlled speed (e.g., 1-5 mm/min) while maintaining a constant surface pressure.
-
For multilayer deposition, repeat the dipping and withdrawal process.
-
-
Post-Deposition:
-
Dry the coated substrate in a clean, dust-free environment.
-
Workflow for Langmuir-Blodgett Deposition:
Protocol 2: Spin Coating of this compound Films
1. Materials and Equipment:
-
This compound powder
-
Toluene (B28343) or Xylene (anhydrous)[3]
-
Substrates (e.g., glass, silicon wafers)
-
Spin coater
-
Hot plate
-
Micropipette
2. Procedure:
-
Solution Preparation:
-
Dissolve this compound in toluene or xylene to the desired concentration (e.g., 5-20 mg/mL).[3] Sonication may be required to aid dissolution. The concentration will directly influence the final film thickness.
-
-
Substrate Preparation:
-
Clean the substrates thoroughly. For glass or silicon, a standard cleaning procedure involving sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen, is recommended. A final oxygen plasma or UV-ozone treatment can improve solution wetting.
-
-
Deposition:
-
Place the substrate on the spin coater chuck and ensure it is centered.
-
Using a micropipette, dispense a sufficient amount of the this compound solution onto the center of the substrate to cover the entire surface during spinning.
-
Start the spin coater. A two-step process is often effective:
-
-
Post-Deposition Annealing:
-
Transfer the coated substrate to a hot plate and bake at a temperature below the decomposition temperature of this compound (e.g., 80-120°C) for 10-15 minutes to remove any residual solvent.
-
Workflow for Spin Coating Deposition:
References
- 1. Search results [inis.iaea.org]
- 2. Impact of Magnesium Stearate Presence and Variability on Drug Apparent Solubility Based on Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for Advanced Material Science [benchchem.com]
- 4. universitywafer.com [universitywafer.com]
- 5. ossila.com [ossila.com]
Green Synthesis of Zirconium Stearate: A Detailed Guide for Researchers
Application Notes and Protocols for the Eco-Friendly Preparation of a Versatile Material
For Immediate Release
Shanghai, China – December 18, 2025 – In response to the growing demand for sustainable chemical manufacturing, detailed application notes and protocols for the green synthesis of zirconium stearate (B1226849) are now available. These guidelines are designed to assist researchers, scientists, and drug development professionals in adopting environmentally benign methods for the production of this important industrial material. The focus is on mechanochemical, microwave-assisted, and optimized aqueous precipitation methods, which offer significant advantages over traditional synthesis routes by minimizing solvent use, reducing reaction times, and lowering energy consumption.
Zirconium stearate, a metal soap with wide-ranging applications as a water repellent, lubricant, and stabilizer in various industries, is conventionally synthesized using methods that often involve organic solvents and high energy input. The green synthesis approaches detailed here provide viable alternatives that align with the principles of green chemistry, without compromising product quality.
Comparative Analysis of Synthesis Methods
To facilitate the selection of the most appropriate synthesis method, the following table summarizes the key quantitative parameters of the green and conventional approaches.
| Parameter | Mechanochemical Synthesis (Ball Milling) | Microwave-Assisted Synthesis | Aqueous Precipitation Method |
| Reaction Time | 1 - 10 hours | 15 - 60 minutes | 1 - 2 hours |
| Typical Yield (%) | > 95% | > 90% | 85 - 95% |
| Purity (%) | High (>98%) | High (>98%) | Variable (85-95%) |
| Solvent Usage | Solvent-free | Minimal (High-boiling point solvents) | Water |
| Energy Consumption | Low to moderate | Low | Moderate to high (due to heating) |
| Particle Size | Micron to sub-micron | Nanometer to micron | Micron-sized |
Experimental Protocols
Detailed methodologies for each synthesis route are provided below to ensure reproducibility and facilitate adoption in laboratory and industrial settings.
Protocol 1: Mechanochemical Synthesis via Ball Milling
This solvent-free method utilizes mechanical energy to drive the chemical reaction between solid reactants.
Materials:
-
Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Stearic acid (C₁₈H₃₆O₂)
-
Sodium hydroxide (B78521) (NaOH) (as a catalyst, optional)
-
High-energy ball mill with stainless steel or zirconia grinding jars and balls
Procedure:
-
Reactant Preparation: Ensure all reactants are in a fine powder form. If necessary, grind the reactants individually before mixing.
-
Charging the Mill: In a typical experiment, charge the grinding jar with zirconium oxychloride octahydrate and stearic acid in a 1:4 molar ratio. Add a catalytic amount of sodium hydroxide (e.g., 0.1 mol%).
-
Milling Parameters:
-
Ball-to-powder ratio: 10:1 to 20:1 by weight.
-
Milling speed: 300-500 RPM.
-
Milling time: 1 to 10 hours. The optimal time should be determined experimentally by monitoring the reaction progress.
-
Temperature: The reaction can be carried out at room temperature, although some initial heating to 55-100°C can accelerate the reaction. The heat generated during milling is often sufficient to sustain the reaction.
-
-
Product Recovery: After milling, open the jar in a fume hood. The resulting white powder is this compound.
-
Purification (Optional): If unreacted starting materials are present, the product can be washed with distilled water to remove any remaining water-soluble impurities, followed by drying in an oven at 60-80°C.
Characterization:
The formation of this compound can be confirmed by Fourier-transform infrared (FTIR) spectroscopy, where the characteristic C=O stretching vibration of stearic acid at ~1700 cm⁻¹ will be replaced by the asymmetric and symmetric stretching vibrations of the carboxylate group at ~1540 cm⁻¹ and ~1440 cm⁻¹, respectively. Powder X-ray diffraction (XRD) can be used to confirm the crystalline structure. Thermal stability can be assessed using thermogravimetric analysis (TGA).
Protocol 2: Microwave-Assisted Synthesis
This method utilizes microwave irradiation to rapidly and uniformly heat the reactants, leading to significantly reduced reaction times.
Materials:
-
Zirconium(IV) propoxide (Zr(OCH₂CH₂CH₃)₄) or Zirconium(IV) chloride (ZrCl₄)
-
Stearic acid (C₁₈H₃₆O₂)
-
A high-boiling point, microwave-absorbing solvent (e.g., ethylene (B1197577) glycol, glycerol, or a suitable ionic liquid)
-
Microwave reactor equipped with a magnetic stirrer and temperature and pressure sensors
Procedure:
-
Reactant Solution: In a microwave-safe reaction vessel, dissolve stearic acid in the chosen solvent. Then, add the zirconium precursor to the solution with continuous stirring. The molar ratio of zirconium precursor to stearic acid should be 1:4.
-
Microwave Irradiation:
-
Seal the vessel and place it in the microwave reactor.
-
Set the target temperature to 120-180°C.
-
Set the reaction time to 15-60 minutes.
-
The microwave power will be automatically adjusted by the instrument to maintain the set temperature.
-
-
Product Isolation: After the reaction is complete and the vessel has cooled to room temperature, the this compound product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash it with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the high-boiling point solvent and any unreacted starting materials, and then dry it in a vacuum oven.
Characterization:
The product can be characterized using the same techniques as described in Protocol 1 (FTIR, XRD, TGA).
Protocol 3: Optimized Aqueous Precipitation Method
This method is a greener version of the conventional precipitation synthesis, using water as the solvent and optimizing conditions to minimize waste and energy consumption.
Materials:
-
Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Stearic acid (C₁₈H₃₆O₂)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Preparation of Sodium Stearate Solution: In a beaker, dissolve stearic acid in a minimal amount of hot deionized water containing a stoichiometric amount of sodium hydroxide to form a clear solution of sodium stearate.
-
Preparation of Zirconium Solution: In a separate beaker, dissolve zirconium oxychloride octahydrate in deionized water.
-
Precipitation: While vigorously stirring the sodium stearate solution, slowly add the zirconium oxychloride solution. A white precipitate of this compound will form immediately. The reaction is typically carried out at a controlled temperature of 60-80°C.[1]
-
Digestion: Continue stirring the mixture at the reaction temperature for 1-2 hours to ensure complete reaction and improve the filterability of the precipitate.
-
Isolation and Washing: Allow the precipitate to settle, then decant the supernatant. Wash the precipitate several times with hot deionized water to remove sodium chloride and any other water-soluble byproducts.
-
Drying: Dry the purified this compound in an oven at 80-100°C until a constant weight is achieved.
Characterization:
The product can be characterized using the same techniques as described in Protocol 1 (FTIR, XRD, TGA). The particle size and morphology can be analyzed using scanning electron microscopy (SEM).
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams have been generated.
Caption: Workflow for Mechanochemical Synthesis of this compound.
Caption: Workflow for Microwave-Assisted Synthesis of this compound.
References
Troubleshooting & Optimization
Optimizing Zirconium stearate synthesis yield and purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of Zirconium Stearate (B1226849) synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Zirconium Stearate.
| Question/Issue | Possible Causes | Recommended Solutions |
| Why is my final product gummy, lumpy, or difficult to filter? | This is often due to the hydrolysis of the zirconium salt or the co-precipitation of free stearic acid.[1] High acidity of the zirconium salt solution can cause free stearic acid to precipitate.[1] Incomplete reaction or improper pH control can also lead to a poor quality precipitate. | Ensure the reaction is carried out under alkaline conditions (pH 8-10) to prevent the hydrolysis of the zirconium salt.[2] Neutralize strongly acidic zirconium salt solutions before adding them to the sodium stearate solution. A pH of 6.0 has been used successfully before mixing.[1] Ensure vigorous and consistent stirring throughout the reaction to promote uniform precipitation. |
| What is causing the low yield of this compound? | Several factors can contribute to low yield: - Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. - Hydrolysis of Zirconium Salt: If the pH is not maintained in the optimal alkaline range, zirconium hydroxide (B78521) may precipitate instead of this compound.[2] - Incorrect Stoichiometry: An improper molar ratio of zirconium salt to sodium stearate can limit the reaction. | Optimize reaction parameters. For aqueous precipitation, maintain a temperature of 60-80°C and a pH of 8-10.[2] For solvent-based methods (e.g., using zirconium isopropoxide in toluene), refluxing at 110°C for at least three hours can yield good results.[2] Carefully calculate and measure reactants to ensure the correct molar ratios are used. |
| The this compound powder is discolored. What is the cause? | Discoloration can be a common issue in metallic stearate synthesis. Potential causes include: - Impure Reactants: Starting materials (stearic acid or zirconium salt) may contain impurities. - Side Reactions: Unwanted side reactions, potentially due to incorrect temperature or pH, can generate colored byproducts. - Corrosion: If using a metal reactor, corrosion could introduce metallic impurities. | Use high-purity stearic acid and zirconium salts. Ensure precise control over reaction temperature and pH to minimize side reactions. Use glass-lined or other non-reactive vessels for the synthesis. |
| How can I remove unreacted stearic acid from my final product? | The presence of free stearic acid is a common impurity that can affect the product's properties. | The precipitated this compound should be thoroughly washed. Washing the filter cake multiple times with fresh, hot water can help remove unreacted sodium stearate and other water-soluble impurities.[1] Washing with a non-polar solvent in which stearic acid is soluble but this compound is not could also be an effective purification step. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods are the aqueous precipitation (or metathesis) method and the solvent-mediated method. The aqueous method involves saponifying stearic acid with an alkali (like sodium hydroxide or sodium carbonate) to form sodium stearate, followed by the addition of a water-soluble zirconium salt (such as zirconium oxychloride or zirconium tetrachloride) to precipitate the this compound.[2][3] The solvent-mediated synthesis typically involves reacting stearic acid directly with a zirconium precursor, like zirconium isopropoxide, in an organic solvent such as toluene.[2]
Q2: What is the optimal pH for the aqueous precipitation method?
A2: It is crucial to maintain alkaline conditions, with a pH between 8 and 10.[2] This prevents the hydrolysis of the zirconium salt, which would otherwise lead to the formation of zirconium hydroxides and result in lower yield and purity.[2]
Q3: Which zirconium precursor should I use?
A3: The choice of precursor can impact reaction conditions and purity. Water-soluble salts like zirconium oxychloride, zirconium tetrachloride, and zirconium nitrate (B79036) are commonly used in aqueous methods.[2][3] Zirconium sulfate (B86663) can also be used, though it may require pH adjustment to prevent the precipitation of free stearic acid.[1] For solvent-based methods, zirconium alkoxides like zirconium isopropoxide are effective.[2] The nature of the zirconium precursor has been shown to impact the crystalline and porous structure of related zirconium-based materials.[4]
Q4: How can I confirm the formation and purity of my this compound?
A4: Fourier Transform Infrared Spectroscopy (FTIR) is a key analytical technique. The formation of this compound is confirmed by the disappearance of the sharp carbonyl (C=O) peak of stearic acid (around 1700 cm⁻¹) and the appearance of two new bands corresponding to the asymmetric (around 1540-1560 cm⁻¹) and symmetric (around 1400-1470 cm⁻¹) stretching vibrations of the carboxylate anion (COO⁻) coordinated to the zirconium ion.[2]
Q5: What are the recommended drying procedures for the final product?
A5: After filtration and washing, the this compound cake should be dried thoroughly. Drying in a convection or vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved is a common practice. One patent describes drying at approximately 38°C (100°F) under low humidity to obtain a very fluffy powder.[1] Avoid excessively high temperatures that could cause product degradation.
Experimental Protocols
Protocol 1: Aqueous Precipitation Synthesis of this compound
This protocol details the synthesis of this compound via the double decomposition (precipitation) method.
-
Preparation of Sodium Stearate Solution:
-
In a reaction vessel, dissolve sodium hydroxide or sodium carbonate in deionized water.
-
Heat the solution to 60-80°C with vigorous stirring.
-
Slowly add stearic acid to the hot alkaline solution. Continue stirring until all the stearic acid has dissolved and saponified to form a clear sodium stearate solution.
-
-
Preparation of Zirconium Salt Solution:
-
In a separate beaker, dissolve a stoichiometric amount of a zirconium salt (e.g., zirconium oxychloride) in deionized water.
-
If using a highly acidic salt like zirconium sulfate, adjust the pH to approximately 6.0 by adding a base (e.g., barium carbonate paste) to prevent the precipitation of free stearic acid upon mixing.[1]
-
-
Precipitation:
-
Maintain the sodium stearate solution at 60-80°C under vigorous stirring.
-
Slowly add the zirconium salt solution to the hot sodium stearate solution. A white precipitate of this compound will form immediately.
-
Ensure the pH of the reaction mixture is maintained between 8 and 10.[2]
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
-
Purification and Drying:
-
Allow the precipitate to settle, then filter the mixture using a vacuum filter.
-
Wash the filter cake multiple times with hot deionized water to remove any unreacted salts and impurities.[1]
-
Dry the purified this compound in an oven at 60-80°C until a constant weight is achieved. The final product should be a fine white powder.[3]
-
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Parameter | Aqueous Precipitation Method | Solvent-Mediated Method | Notes |
| Zirconium Precursor | Zirconium Oxychloride, Zirconium Tetrachloride[2] | Zirconium Isopropoxide[2] | The choice of precursor affects the solvent system and reaction conditions. |
| Stearate Source | Stearic Acid + NaOH/Na₂CO₃ (in-situ)[2][3] | Stearic Acid | Aqueous methods first form a stearate salt. |
| Solvent | Water[2] | Toluene or Xylene[2] | Solvent choice is critical for reactant miscibility. |
| Temperature | 60 - 80 °C[2] | 110 °C (Reflux)[2] | Higher temperatures can increase reaction rates but may also promote side reactions. |
| pH | 8 - 10[2] | Not Applicable | Maintaining an alkaline pH in the aqueous method is critical to prevent hydrolysis. |
| Reaction Time | 1 - 2 hours (post-precipitation) | ~3 hours[2] | Sufficient time is needed for the reaction to reach maximum conversion. |
| Approx. Yield | Variable (depends on optimization) | ~85%[2] | Yields are highly dependent on precise control of all parameters. |
| Approx. Purity | Variable (depends on purification) | >95%[2] | Purity is influenced by washing and removal of byproducts. |
Visualizations
References
- 1. US2252658A - Preparation of stearates and palmitates - Google Patents [patents.google.com]
- 2. This compound for Advanced Material Science [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. An analysis of the effect of zirconium precursors of MOF-808 on its thermal stability, and structural and surface properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Controlling particle size in Zirconium stearate precipitation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the precipitation of Zirconium Stearate (B1226849). The focus is on controlling particle size, a critical parameter for many applications.
Troubleshooting Guide
This guide addresses common issues encountered during the precipitation of Zirconium Stearate, with a focus on achieving desired particle size characteristics.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Large and Irregular Particles | 1. High Reactant Concentration: High concentrations can lead to rapid, uncontrolled precipitation and agglomeration.[1] 2. Rapid Addition of Reactants: Insufficient time for controlled nucleation and growth. 3. Inefficient Mixing: Localized areas of high supersaturation. 4. Inappropriate pH: The pH of the reaction medium significantly influences particle formation and stability.[2][3][4] | 1. Decrease Reactant Concentrations: Work with more dilute solutions of both the zirconium salt and the stearate solution. 2. Slow Reactant Addition: Add the zirconium salt solution dropwise to the stearate solution under vigorous stirring. 3. Optimize Stirring: Use a calibrated overhead stirrer or a magnetic stirrer with a suitable stir bar to ensure homogeneous mixing. 4. Adjust and Buffer pH: Carefully control the pH of the stearate solution before and during the addition of the zirconium salt. Experiment with different pH values to find the optimal range for your desired particle size. |
| Wide Particle Size Distribution | 1. Inconsistent Mixing Speed: Fluctuations in agitation can lead to non-uniform particle growth. 2. Temperature Gradients: Uneven heating of the reaction vessel. 3. Fluctuating pH: Lack of pH buffering during the reaction. | 1. Maintain Constant Stirring Speed: Use a reliable stirrer set to a constant RPM. 2. Ensure Uniform Temperature: Use a water or oil bath to maintain a constant and uniform temperature throughout the reaction vessel. 3. Use a Buffered System: Employ a suitable buffer to maintain a stable pH throughout the precipitation process. |
| Particle Agglomeration | 1. Inadequate Surface Stabilization: Particles may lack sufficient repulsive forces to prevent sticking together. 2. High Ionic Strength of the Medium: Can compress the electrical double layer around the particles, reducing repulsive forces. 3. Post-Precipitation Handling: Improper washing or drying techniques can induce agglomeration. | 1. Introduce a Surfactant/Stabilizer: Add a suitable surfactant to the reaction medium to adsorb onto the particle surfaces and provide steric or electrostatic stabilization.[5][6] 2. Wash the Precipitate: Wash the filtered this compound with deionized water to remove excess ions. 3. Optimize Drying: Consider freeze-drying (lyophilization) or gentle vacuum oven drying at a low temperature to minimize agglomeration. |
| No Precipitate Formation | 1. Incorrect Stoichiometry: Molar ratios of reactants are not appropriate for precipitation. 2. pH is Too Low or Too High: The pH may be outside the range required for the formation of the insoluble this compound salt. 3. Low Reactant Concentration: Concentrations may be below the solubility limit of this compound under the given conditions. | 1. Verify Stoichiometry: Ensure the correct molar ratios of the zirconium salt and stearic acid (or its salt) are being used. 2. Check and Adjust pH: Measure and adjust the pH of the reaction mixture. 3. Increase Reactant Concentration: Incrementally increase the concentration of the reactant solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for controlling particle size in this compound precipitation?
A1: The control of particle size in this compound precipitation is governed by managing the rates of nucleation and particle growth. Generally, to achieve smaller particles, conditions should favor a high rate of nucleation relative to the rate of growth. This is typically achieved through high supersaturation, which can be influenced by factors such as reactant concentration, temperature, pH, and the addition rate of reactants.
Q2: How does reactant concentration affect the particle size of this compound?
A2: Higher concentrations of precursors generally lead to a faster reaction rate and the formation of more zirconia nanoparticles, often with larger sizes.[1] This is because high concentrations can lead to rapid particle growth and agglomeration. Conversely, using more dilute solutions tends to result in smaller particles.
Q3: What is the role of temperature in controlling particle size?
A3: Temperature influences the solubility of the reactants and the kinetics of the precipitation reaction. While specific data for this compound is limited, for related materials like zirconia, the precipitation and subsequent calcination temperatures play a crucial role in determining the final particle size and crystalline phase.[7] In the precipitation step, higher temperatures can increase reaction rates, which may lead to larger particles if not carefully controlled.
Q4: How does pH influence the particle size?
A4: The pH of the reaction medium is a critical parameter that affects the surface charge of the precipitating particles and the overall reaction kinetics. For zirconia and related materials, a direct correlation between pH and particle size has been observed. For instance, in the synthesis of zirconium carbide nanoparticles, increasing the pH from 4.2 to 6.2 resulted in a decrease in particle size from the 130-190 nm range to the 50-100 nm range. Similarly, for zirconium oxide nanoparticles, the crystallite size was found to be at a maximum at pH 8 and a minimum at pH 10.[2] Therefore, precise control of pH is essential for achieving a target particle size.
Q5: Can surfactants be used to control the particle size of this compound?
A5: Yes, surfactants can be very effective in controlling particle size. Surfactants adsorb to the surface of the newly formed particles, preventing them from aggregating. This steric or electrostatic stabilization promotes the formation of smaller, more uniform particles. The use of surfactants has been shown to be effective in preparing porous zirconium phosphates with high surface areas, which is indicative of small particle size.[6]
Q6: What is a general experimental protocol for the precipitation of this compound with particle size control?
A6: A general protocol involves the reaction of a soluble zirconium salt with a stearate salt solution. Here is a basic outline:
-
Preparation of Sodium Stearate Solution: Dissolve stearic acid in an aqueous solution of sodium hydroxide (B78521) or sodium carbonate with heating and stirring to form sodium stearate. The pH of this solution should be carefully adjusted and monitored.
-
Preparation of Zirconium Salt Solution: Dissolve a zirconium salt, such as zirconium oxychloride or zirconium nitrate, in deionized water.
-
Precipitation: While vigorously stirring the sodium stearate solution at a controlled temperature, slowly add the zirconium salt solution dropwise. The rate of addition is a key parameter to control.
-
Aging: After the addition is complete, continue stirring the mixture for a period to allow the particles to stabilize.
-
Washing: Filter the precipitate and wash it with deionized water to remove any unreacted precursors and by-products.
-
Drying: Dry the resulting this compound powder, preferably using a method that minimizes agglomeration, such as freeze-drying.
Quantitative Data on Particle Size Control
| pH of Starting Sol | Resulting Particle Size Range (nm) |
| 4.2 | 130 - 190 |
| 5.2 | 90 - 150 |
| 6.2 | 50 - 100 |
| Data adapted from a study on Zirconium Carbide nanoparticles and should be considered as a qualitative guide for this compound. |
Experimental Workflow and Parameter Relationships
The following diagrams visualize the experimental workflow for this compound precipitation and the relationship between key experimental parameters and the resulting particle size.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. electrochemsci.org [electrochemsci.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Synthesis of zirconium dioxide by ultrasound assisted precipitation: effect of calcination temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing agglomeration of Zirconium stearate nanoparticles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of zirconium stearate (B1226849) nanoparticles during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is zirconium stearate and why is it used in nanoparticle formulations?
This compound is a metal salt of stearic acid, a long-chain fatty acid. In nanomedicine and materials science, it can be used as a stabilizer, lubricant, or water-repellent agent. Stearic acid, as a capping agent, can control nanoparticle growth and prevent agglomeration by providing a protective hydrophobic layer.[1] This is particularly relevant in drug delivery systems where nanoparticle stability is crucial.
Q2: What are the main causes of this compound nanoparticle agglomeration?
Agglomeration of nanoparticles is a common challenge driven by the high surface energy of small particles. To minimize this energy, nanoparticles tend to clump together. The primary forces responsible for agglomeration are van der Waals forces. In some cases, stronger chemical bonds can form between particles, leading to "hard" agglomerates that are difficult to redisperse.
Q3: What are the general strategies to prevent nanoparticle agglomeration?
There are three main strategies to prevent nanoparticle agglomeration:
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Electrostatic Stabilization: This involves creating a surface charge on the nanoparticles, causing them to repel each other. This is often achieved by controlling the pH of the solution or using charged surfactants.
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Steric Stabilization: This strategy involves attaching long-chain molecules (polymers or surfactants) to the nanoparticle surface. These molecules create a physical barrier that prevents the particles from getting close enough to agglomerate.
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Electrosteric Stabilization: This is a combination of both electrostatic and steric stabilization methods.
Q4: How can I characterize the agglomeration of my this compound nanoparticles?
Dynamic Light Scattering (DLS) is a widely used technique to determine the size distribution of nanoparticles in a suspension. An increase in the hydrodynamic radius measured by DLS can indicate agglomeration. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can provide visual confirmation of agglomeration and information on the morphology of the nanoparticles and their agglomerates.
Troubleshooting Guides
Issue 1: Immediate precipitation or visible agglomeration is observed after synthesis.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | Measure and adjust the pH of the reaction mixture. The stability of zirconia-based nanoparticles is highly pH-dependent.[2][3] | A stable, well-dispersed nanoparticle suspension. |
| Inadequate Surfactant/Stabilizer Concentration | Increase the concentration of stearic acid or other surfactants. Insufficient surface coverage can lead to agglomeration. | Improved dispersion and stability of the nanoparticles. |
| Poor Solvent Quality | Use a high-purity, appropriate solvent. The choice of solvent can significantly impact nanoparticle stability. | Formation of a stable colloidal suspension. |
| High Reaction Temperature | Optimize the reaction temperature. Higher temperatures can sometimes increase particle mobility and the likelihood of collisions leading to agglomeration. | Reduced agglomeration and a more uniform particle size distribution. |
Issue 2: Nanoparticle agglomeration occurs over time during storage.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Long-Term Stabilizer | Consider adding a secondary, more robust stabilizer like a polymer (e.g., PVP, PEG) for long-term stability. | Enhanced shelf-life of the nanoparticle dispersion. |
| Inappropriate Storage Conditions | Store the nanoparticle dispersion at a recommended temperature (often refrigerated) and protect it from light, which can sometimes induce particle aggregation. | Maintained dispersion stability over an extended period. |
| Changes in pH during storage | Buffer the nanoparticle suspension to maintain a stable pH. | Consistent nanoparticle size and dispersion stability during storage. |
Issue 3: Difficulty in redispersing dried this compound nanoparticles.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation of Hard Agglomerates | Use probe sonication to break apart agglomerates. Optimize sonication parameters (power, time, and cooling) to avoid damaging the nanoparticles. | A well-dispersed suspension of primary nanoparticles. |
| Ineffective Dispersing Medium | Ensure the dispersing medium is compatible with the surface chemistry of the nanoparticles. The addition of a suitable surfactant to the dispersing medium can aid in redispersion. | Complete and stable redispersion of the nanoparticle powder. |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles via Co-Precipitation
This protocol provides a general guideline for the synthesis of this compound nanoparticles. Optimization of specific parameters may be required.
-
Preparation of Precursor Solutions:
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Prepare a 0.1 M aqueous solution of a zirconium salt (e.g., zirconium oxychloride, ZrOCl₂·8H₂O).
-
Prepare a 0.4 M solution of sodium stearate by dissolving it in a 1:1 ethanol/water mixture with heating.
-
-
Co-Precipitation:
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Heat the zirconium salt solution to 60°C with vigorous stirring.
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Slowly add the hot sodium stearate solution dropwise to the zirconium salt solution. A white precipitate of this compound will form.
-
-
Washing and Purification:
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Allow the mixture to cool to room temperature.
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Centrifuge the suspension to collect the precipitate.
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Wash the precipitate several times with a 1:1 ethanol/water mixture and then with deionized water to remove any unreacted precursors and byproducts.
-
-
Drying:
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Dry the purified this compound nanoparticles in a vacuum oven at 60°C.
-
Protocol 2: Dispersion of this compound Nanoparticle Powder using Sonication
This protocol outlines the steps for dispersing dried nanoparticle powder into a liquid medium.
-
Preparation of Dispersion Medium:
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Choose a suitable solvent based on the intended application and the surface properties of the nanoparticles.
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If required, add a surfactant to the solvent to aid in dispersion and long-term stability.
-
-
Wetting the Powder:
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Weigh the desired amount of this compound nanoparticle powder.
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Add a small amount of the dispersion medium to the powder to form a paste. Gently mix with a spatula.
-
-
Sonication:
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Add the remaining dispersion medium to the paste.
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Immerse the tip of a probe sonicator into the suspension, ensuring it does not touch the bottom or sides of the container.
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Sonicate the suspension in pulses to prevent overheating. Use an ice bath to maintain a low temperature.
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Optimize sonication time and power to achieve a stable dispersion without causing particle damage.
-
-
Characterization:
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Use Dynamic Light Scattering (DLS) to measure the particle size distribution and assess the degree of agglomeration.
-
Data Presentation
Table 1: Effect of Surfactant Type and Concentration on the Hydrodynamic Diameter of Zirconia Nanoparticles
Note: This table presents illustrative data for zirconia nanoparticles, which can serve as a starting point for optimizing the stabilization of this compound nanoparticles. Actual results may vary.
| Surfactant Type | Surfactant Concentration (wt%) | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |
| None | 0 | 550 ± 50 | 0.8 | [4] |
| SDBS (Anionic) | 0.01 | 250 ± 30 | 0.4 | [4] |
| SDBS (Anionic) | 0.05 | 180 ± 20 | 0.3 | [4] |
| CTAB (Cationic) | 0.01 | 300 ± 40 | 0.5 | [4] |
| CTAB (Cationic) | 0.05 | 220 ± 25 | 0.35 | [4] |
| PVP (Non-ionic) | 0.01 | 150 ± 15 | 0.2 | [4] |
| PVP (Non-ionic) | 0.05 | 120 ± 10 | 0.15 | [4] |
Table 2: Influence of pH on Zirconia Nanoparticle Size and Zeta Potential
Note: This table provides example data illustrating the significant impact of pH on zirconia nanoparticle properties. Similar trends are expected for this compound nanoparticles.
| pH | Average Particle Size (nm) | Zeta Potential (mV) | Stability Observation |
| 2 | 150 | +45 | Stable dispersion |
| 4 | 100 | +30 | Moderately stable |
| 7 | 300 | +5 | Agglomeration observed |
| 9 | 120 | -25 | Moderately stable |
| 11 | 180 | -40 | Stable dispersion |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biomedical Applications of Zirconium Nanoparticles: Advanced Leaps and Bounds in the Recent Past - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of ZrO2 nanoparticles and effect of surfactant on dispersion and stability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Troubleshooting poor dispersion of Zirconium stearate in nonpolar solvents
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor dispersion of zirconium stearate (B1226849) in nonpolar solvents.
Frequently Asked Questions (FAQs)
Q1: What is zirconium stearate and why is it used in nonpolar systems?
A1: this compound is a metal-organic compound, specifically a salt of zirconium and stearic acid, classified as a metallic soap.[1] It appears as a white, waxy powder.[1][2] Its long, hydrophobic stearate chains promote a strong affinity for nonpolar solvents and interfaces, making it valuable as a lubricant, stabilizer, water-repellent agent, and processing aid in various formulations.[3][4] It exhibits excellent thermal stability and is insoluble in water but soluble in certain organic solvents, particularly when heated.[3][5]
Q2: Why am I seeing white specks or agglomerates in my formulation?
A2: The presence of white specks or visible agglomerates indicates poor dispersion. This can happen for several reasons:
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Insufficient Mixing Energy: this compound particles, especially if they have a gummy character, require sufficient shear force to break down clumps and distribute evenly.[6][7]
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Particle Re-agglomeration: Due to strong hydrophobic interactions, individual particles can re-associate after initial mixing if not properly stabilized.[3]
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Low Temperature: Nonpolar solvents are more effective at solvating the stearate chains at elevated temperatures, which reduces the tendency for particles to aggregate.[3]
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High Concentration: Attempting to disperse too much this compound at once can overwhelm the solvent's capacity to wet and separate the particles, leading to clumping.
Q3: What key factors influence the dispersion of this compound?
A3: The quality of dispersion is primarily influenced by a combination of physical and chemical factors:
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Temperature: Higher temperatures generally decrease the apparent particle size by increasing molecular motion and reducing the tendency for aggregation.[3]
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Mechanical Agitation (Shear): The amount of energy put into the system is critical for breaking down agglomerates.
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Solvent Choice: While generally soluble in organic solvents, solubility is enhanced in aromatic compounds and chlorinated hydrocarbons, especially with heating.[5]
-
Particle Characteristics: The initial particle size, morphology (typically lamellar), and any surface treatment of the this compound powder play a significant role.[3]
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Presence of Dispersants: Surfactants or other stabilizing agents can prevent re-agglomeration.[8][9]
Q4: How does temperature specifically affect dispersion quality?
A4: Temperature is a critical parameter. Increasing the temperature of the nonpolar solvent performs two key functions: it lowers the solvent viscosity, allowing for more efficient mixing, and it increases the solubility of the this compound.[3] For synthesis via precipitation, temperatures between 60°C and 80°C are considered optimal, indicating that this temperature range is also effective for promoting molecular mobility and preventing aggregation during dispersion.[2][3]
Q5: My dispersion appears stable initially but settles over time. What is happening?
A5: This phenomenon, known as flocculation or settling, occurs when the initial dispersion is not thermodynamically stable. While high-shear mixing can temporarily break apart agglomerates, the particles will re-associate over time to minimize their surface energy within the solvent. This suggests a need for a stabilizing agent, such as a polymeric dispersant, that can adsorb onto the particle surfaces and provide a steric barrier to prevent them from clumping together.
Troubleshooting Guide
Problem: Visible clumps and white specks are present immediately after mixing.
| Cause | Recommended Solution |
| Insufficient Mechanical Energy | Use high-shear mixing techniques such as a rotor-stator homogenizer or ultrasonication to provide adequate energy to break down initial agglomerates.[6] |
| Poor Wetting of Powder | Add the this compound powder to the solvent gradually while mixing to ensure each particle is wetted before more is added. |
| Low Temperature | Gently heat the nonpolar solvent (e.g., to 60-80°C) before or during the addition of the this compound to improve solubility and reduce aggregation.[2][3] |
Problem: The dispersion is cloudy and settles out within hours or days.
| Cause | Recommended Solution |
| Particle Re-agglomeration | Incorporate a suitable dispersing agent or surfactant into the nonpolar solvent before adding the this compound. The dispersant can help stabilize individual particles.[9] |
| Incompatible Solvent | Although this compound is hydrophobic, not all nonpolar solvents are equally effective. Consider switching to an aromatic solvent like toluene (B28343) or xylene, which are known to better solvate metallic stearates when heated.[2][5] |
| Incorrect Particle Grade | The particle size distribution of the starting material is crucial. A grade with a smaller, more uniform particle size may be easier to stabilize. Median particle sizes for this compound are typically in the 200-300 nm range.[3] |
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₇₂H₁₄₀O₈Zr | [1][2] |
| Molecular Weight | 1225.1 g/mol | [2][10] |
| Appearance | White, waxy powder | [1][2] |
| Boiling Point | 359.4 °C | [2] |
| Solubility in Water | Insoluble | [1][2] |
| Solubility in Organic Solvents | Soluble, especially in aromatic hydrocarbons when heated. | [3][5] |
Experimental Protocols
Protocol 1: Optimized Preparation of a this compound Dispersion
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Solvent Preparation: Select a suitable nonpolar solvent (e.g., toluene, xylene). Pour the required volume into a beaker equipped with a magnetic stir bar or overhead mixer.
-
Heating: Gently heat the solvent to 60-80°C while stirring. This temperature is optimal for enhancing solubility while preventing thermal decomposition.[2][3]
-
Incremental Addition: Weigh the required amount of this compound. Slowly and incrementally add the powder to the vortex of the stirring solvent. Allow the initial portion to disperse before adding the next.
-
High-Shear Mixing: Once all the powder is added, switch to a high-shear mixer (e.g., rotor-stator homogenizer) or use an ultrasonic probe. Process the mixture for 5-15 minutes, or until no visible agglomerates remain.
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Cooling & Storage: Allow the dispersion to cool to room temperature while stirring gently. Store in a sealed container.
Protocol 2: Assessment of Dispersion Quality via Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute a small aliquot of the prepared dispersion with the same nonpolar solvent used in its preparation. The dilution factor should be sufficient to achieve a slightly translucent appearance, suitable for DLS analysis.
-
Instrument Setup: Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).
-
Measurement: Transfer the diluted sample to a suitable cuvette and place it in the instrument. Perform at least three replicate measurements to ensure statistical reliability.
-
Analysis: Analyze the resulting data for the volume-weighted median particle size (D50) and the polydispersity index (PDI). An ideal dispersion will show a monomodal size distribution with a low PDI (< 0.3), indicating uniform particle sizes.[3]
Visualizations
Caption: A flowchart for systematic troubleshooting of dispersion issues.
Caption: Mechanism of agglomeration vs. stable dispersion in a solvent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound for Advanced Material Science [benchchem.com]
- 3. Buy this compound | 15844-92-5 [smolecule.com]
- 4. pishrochem.com [pishrochem.com]
- 5. baerlocher.com [baerlocher.com]
- 6. benchchem.com [benchchem.com]
- 7. US2252658A - Preparation of stearates and palmitates - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. gudmould.wordpress.com [gudmould.wordpress.com]
- 10. This compound | C72H140O8Zr | CID 20431482 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and removing impurities from Zirconium stearate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from Zirconium Stearate (B1226849).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial Zirconium Stearate?
A1: Commercial this compound may contain several types of impurities stemming from the manufacturing process. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual free stearic acid and unreacted zirconium salts (e.g., zirconium oxychloride or zirconium nitrate) are common. If a precipitation method involving a sodium stearate intermediate is used, residual sodium salts may also be present.[1][2]
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By-products of Synthesis: Hydrolysis of the product can lead to the formation of zirconium hydroxide (B78521) and free stearic acid.[3]
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Process-Related Impurities: These can include residual solvents (if a solvent-based synthesis is used), catalysts, and inorganic salts generated during precipitation reactions.[4]
-
Other Fatty Acids: If the stearic acid used in the synthesis is not of high purity, other fatty acid salts (e.g., zirconium palmitate) may be present.
Q2: How can I qualitatively assess the purity of my this compound sample?
A2: A preliminary assessment of purity can be made through physical and simple chemical tests. Pure this compound is a white, fine powder.[1] A gummy or lumpy texture may indicate the presence of excess free stearic acid or hydrolysis.[3] Simple melting point determination can also be indicative; pure compounds have a sharp melting point, whereas impurities will typically broaden the melting range. Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool to confirm the formation of the salt, identified by the shift in the carbonyl (C=O) stretching frequency from around 1700 cm⁻¹ in stearic acid to a lower frequency in the carboxylate salt.[4]
Q3: What are the regulatory guidelines for impurities in pharmaceutical-grade this compound?
A3: For pharmaceutical applications, impurity levels are strictly regulated by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). These guidelines set limits for impurities like heavy metals, residual solvents (as per ICH Q3C guidelines), and the acid value, which corresponds to the amount of free fatty acids.[5][6] It is crucial to consult the relevant pharmacopeia for the specific limits applicable to your application.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and purification of this compound.
Problem 1: The this compound powder is clumpy and has a waxy feel.
-
Possible Cause: This is often due to an excess of unreacted free stearic acid.
-
Troubleshooting Workflow:
Troubleshooting workflow for clumpy this compound.
Problem 2: An organic solvent odor is detected from the this compound powder.
-
Possible Cause: Residual solvents from the synthesis or purification process have not been completely removed.
-
Troubleshooting Workflow:
Troubleshooting workflow for residual solvent odor.
Experimental Protocols
Protocol 1: Determination of Free Stearic Acid (Acid Value) by Titration
This method determines the amount of unreacted stearic acid in the this compound sample.
Materials:
-
This compound sample
-
Mixture of equal volumes of ethanol (B145695) (96%) and a non-polar solvent like light petroleum or toluene.
-
0.1 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution, standardized.
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Phenolphthalein (B1677637) solution (indicator).
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Erlenmeyer flask, burette, hot plate.
Procedure:
-
Weigh accurately about 0.5 g of the this compound sample into an Erlenmeyer flask.
-
Add 50 mL of the neutralized ethanol/light petroleum solvent mixture.
-
Gently heat the mixture to about 90°C while stirring to dissolve the sample.[5]
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Add a few drops of phenolphthalein indicator.
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While maintaining the temperature, titrate the hot solution with the standardized 0.1 M KOH or NaOH solution until a faint pink color persists for at least 15 seconds.[7][8]
-
Record the volume of titrant used.
Calculation: Acid Value = (V × N × 56.1) / W
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V = volume of KOH/NaOH solution in mL
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N = normality of the KOH/NaOH solution
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56.1 = molecular weight of KOH in g/mol
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W = weight of the sample in g
Data Presentation:
| Sample Lot | Sample Weight (g) | Titrant Volume (mL) | Acid Value | Free Stearic Acid (%) |
| As-Synthesized | 0.5025 | 1.55 | 17.3 | ~3.1 |
| After Washing | 0.5010 | 0.20 | 2.2 | ~0.4 |
| After Recrystallization | 0.5050 | 0.05 | 0.6 | ~0.1 |
Protocol 2: Identification of Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to identify and quantify volatile organic compounds remaining from the synthesis.
Experimental Workflow:
GC-MS Parameters (Example):
-
Column: Rtx-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
MS Scan Range: m/z 35-350.
-
Headspace Conditions: 80°C incubation for 15 min.
Data Presentation:
| Solvent | Retention Time (min) | Limit (ICH Q3C) | As-Synthesized (ppm) | After Drying (ppm) |
| Toluene | 8.7 | 890 | 1200 | < 50 |
| Xylene | 10.2 | 2170 | 500 | < 50 |
Protocol 3: Purification by Solvent Washing
This protocol is effective for removing water-soluble impurities like inorganic salts and some unreacted starting materials.
Materials:
-
Impure this compound
-
Deionized water
-
Ethanol (optional, for aiding in wetting)
-
Beaker, filtration apparatus (Büchner funnel), vacuum flask.
Procedure:
-
Place the impure this compound powder in a beaker.
-
Add deionized water (approximately 10 mL per gram of powder).
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Stir the slurry vigorously for 15-20 minutes at room temperature. For very hydrophobic powders, a small amount of ethanol can be added to improve wetting.
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Collect the solid by vacuum filtration using a Büchner funnel.[3]
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Wash the filter cake with additional deionized water.
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Repeat the washing process 2-3 times.
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Dry the purified powder in a vacuum oven at 60-80°C until a constant weight is achieved.
Protocol 4: Purification by Recrystallization
Recrystallization is a highly effective method for removing a wide range of impurities, particularly unreacted stearic acid.
Logical Relationship for Solvent Selection:
Procedure:
-
Choose a suitable solvent in which this compound has high solubility when hot and low solubility when cold (e.g., toluene, xylene).[9]
-
In a flask, add the impure this compound to a minimal amount of the chosen solvent.
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Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.[10]
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If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.[11]
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.[12]
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of cold, fresh solvent.
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Dry the crystals in a vacuum oven.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. baerlocher.com [baerlocher.com]
- 3. US2252658A - Preparation of stearates and palmitates - Google Patents [patents.google.com]
- 4. This compound for Advanced Material Science [benchchem.com]
- 5. usp.org [usp.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. drugfuture.com [drugfuture.com]
- 8. usp.org [usp.org]
- 9. Metal soaps – versatile use in a wide range of industries - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 10. m.youtube.com [m.youtube.com]
- 11. LabXchange [labxchange.org]
- 12. m.youtube.com [m.youtube.com]
Effect of pH on the stability of Zirconium stearate suspensions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of pH on the stability of zirconium stearate (B1226849) suspensions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is zirconium stearate and why is its suspension stability important?
This compound is a metal soap, a compound formed from zirconium and stearic acid. It is often used as a raw material for waterproofing, as an emulsion stabilizer, and as a flattening agent in various industrial applications.[1] The stability of its suspensions is crucial for ensuring product uniformity, efficacy, and shelf-life. Unstable suspensions can lead to agglomeration, sedimentation, and inconsistent performance.
Q2: How does pH affect the stability of this compound suspensions?
The pH of the medium plays a critical role in the stability of this compound suspensions by influencing the surface charge of the particles. Like many colloidal systems, the stability of this compound particles in a suspension is governed by electrostatic repulsion. Changes in pH alter the degree of protonation or deprotonation of the particle surface, thereby affecting its zeta potential.
Q3: What is the isoelectric point (IEP) and why is it important for this compound suspensions?
Q4: How can I improve the stability of my this compound suspension?
To improve stability, you should adjust the pH of your suspension to be significantly different from the isoelectric point (IEP). By moving the pH away from the IEP, you increase the surface charge of the particles, leading to greater electrostatic repulsion and a more stable suspension. Additionally, the use of appropriate dispersing agents or stabilizers can further enhance stability through steric or electrosteric hindrance mechanisms.
Troubleshooting Guide
Issue: My this compound suspension is showing signs of agglomeration and sedimentation.
Possible Causes and Solutions:
-
pH is near the Isoelectric Point (IEP):
-
Diagnosis: The particles are clumping together and settling rapidly. This is the most common cause of instability.
-
Solution: Adjust the pH of the suspension to be at least 2-3 pH units away from the IEP. For instance, if the IEP is around pH 7, try adjusting the pH to below 4 or above 10. You will need to determine the optimal pH range for your specific material and application experimentally.
-
-
Hydrolysis of this compound:
-
Diagnosis: You observe a change in the chemical composition of your suspension, potentially the formation of zirconium hydroxide (B78521) and free stearic acid. This compound is a salt of a weak acid and a very weak base, making it susceptible to hydrolysis, especially in highly acidic or alkaline conditions.[5]
-
Solution: While pH adjustment is necessary for stability, extreme pH values should be avoided to prevent chemical degradation. The optimal pH will be a balance between ensuring sufficient electrostatic repulsion and maintaining the chemical integrity of the this compound. Consider the use of buffers to maintain the pH within the desired range.
-
-
Inadequate Dispersion:
-
Diagnosis: The initial dispersion of the this compound powder was not sufficient, leading to pre-existing agglomerates.
-
Solution: Employ appropriate mechanical dispersion techniques such as high-shear mixing or ultrasonication to break down agglomerates before pH adjustment.
-
Quantitative Data Summary
The following table provides hypothetical yet representative data on how pH could affect the key stability parameters of a this compound suspension, based on typical behavior observed for related zirconium compounds like zirconia. Note: This data is for illustrative purposes and should be confirmed experimentally for your specific system.
| pH | Zeta Potential (mV) | Average Particle Size (nm) | Sedimentation Rate (mm/hour) | Stability Observation |
| 2 | +35 | 250 | 0.5 | Good |
| 4 | +15 | 600 | 5.0 | Moderate |
| 6 | +5 | 1200 | 15.0 | Poor (Near IEP) |
| 8 | -20 | 500 | 3.0 | Moderate |
| 10 | -40 | 200 | 0.2 | Excellent |
| 12 | -30 | 300 | 1.0 | Good |
Experimental Protocols
1. Preparation of this compound Suspension:
-
Weigh the desired amount of this compound powder.
-
Select a suitable solvent (e.g., deionized water, ethanol). The choice of solvent will depend on the specific application.
-
Gradually add the this compound powder to the solvent while stirring continuously with a magnetic stirrer.
-
To ensure proper deagglomeration, sonicate the suspension using an ultrasonic bath or probe for 15-30 minutes.
2. pH Adjustment and Characterization:
-
Use a calibrated pH meter to measure the initial pH of the suspension.
-
Adjust the pH to the desired values using dilute solutions of a suitable acid (e.g., HCl, HNO3) or base (e.g., NaOH, NH4OH). Add the acid or base dropwise while continuously monitoring the pH.
-
After pH adjustment, allow the suspension to equilibrate for at least 30 minutes.
-
Characterize the suspension at each pH value for:
-
Zeta Potential: Use a zeta potential analyzer to measure the surface charge of the particles.
-
Particle Size: Determine the average particle size and size distribution using a dynamic light scattering (DLS) instrument.
-
Sedimentation Rate: Transfer the suspensions to graduated cylinders and record the height of the sediment-liquid interface over time.
-
pH-Stability Relationship Diagram
Caption: Logical workflow of pH's effect on suspension stability.
References
Overcoming challenges in scaling up Zirconium stearate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of Zirconium Stearate (B1226849) production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Zirconium Stearate, offering potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the final this compound product gummy and difficult to handle?
A: A gummy consistency in the final product is often an indication of partial hydrolysis.[1] This can be caused by excess acidity during the reaction, which leads to the formation of zirconium hydroxide (B78521) and free stearic acid.[1]
-
Possible Cause 1: High Acidity of Zirconium Salt Solution. Salts of zirconium often require strongly acidic solutions to remain dissolved.[1] When this acidic solution is mixed with a soap solution, it can cause the precipitation of free stearic acid.[1]
-
Solution 1: Neutralize the zirconium salt solution before mixing. A method involves preparing a solution of the zirconium salt in sulfuric acid and then carefully adding a barium compound (such as barium carbonate, barium hydroxide, or barium oxide) to raise the pH to a near-neutral state (e.g., pH 6.0) before reacting it with the stearate soap solution.[1]
-
Possible Cause 2: Inadequate pH control during aqueous synthesis. In aqueous-mediated synthesis, failing to maintain alkaline conditions can lead to the hydrolysis of the zirconium salt.[2]
-
Solution 2: The reaction should be conducted under vigorous stirring while maintaining a pH between 8 and 10 to prevent the hydrolysis of the zirconium salt precursor.[2]
Q2: The yield of this compound is lower than expected. What factors could be responsible?
A: Low yield can be attributed to several factors related to reaction conditions and reactant stoichiometry. Optimizing reaction parameters is critical for maximizing the yield.[2]
-
Possible Cause 1: Sub-optimal Molar Ratio of Reactants. An incorrect ratio of the stearic acid (or its salt) to the zirconium source can lead to incomplete reaction.[2]
-
Solution 1: Carefully control the molar ratio of the reactants. The ideal ratio should be determined through small-scale experiments before scaling up.
-
Possible Cause 2: Inappropriate Reaction Temperature. The reaction temperature significantly influences the reaction kinetics.[2] A temperature that is too low may result in a slow and incomplete reaction, while a temperature that is too high could promote side reactions or product degradation.
-
Solution 2: For aqueous-mediated synthesis, a temperature range of 60–80°C is typically recommended.[2] The optimal temperature for a specific process should be determined experimentally.
-
Possible Cause 3: Insufficient Reaction Time. The reaction may not have proceeded to completion if the reaction time is too short.[2]
-
Solution 3: Ensure the reaction is allowed to run for a sufficient duration. Monitor the reaction progress using appropriate analytical techniques (e.g., FTIR) to determine the point of maximum conversion.
Q3: The produced this compound shows impurities in the final analysis. How can this be addressed?
A: Impurities can arise from unreacted starting materials, byproducts, or contamination from the production process. Strict quality control of raw materials and precise control over the reaction process are essential.[3]
-
Possible Cause 1: Presence of Free Stearic Acid. As mentioned, high acidity can lead to the precipitation of free stearic acid.[1]
-
Solution 1: Implement the pH control measures described in Q1. Washing the final product with a suitable solvent can also help remove unreacted stearic acid.
-
Possible Cause 2: Contamination from Starting Materials. The purity of the zirconium source and stearic acid will directly impact the purity of the final product.
-
Solution 2: Use high-purity starting materials. Analytical techniques such as spectrography can be used to check for metallic impurities in the zirconium source.[3]
-
Possible Cause 3: Byproduct Formation. In synthesis methods involving double decomposition, soluble salt byproducts can be generated.[4]
-
Solution 3: The final product should be thoroughly washed to remove any soluble byproducts. The choice of washing solvent will depend on the nature of the impurities.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and characterization of this compound.
Q1: What are the common methods for synthesizing this compound?
A: this compound is typically prepared through precipitation reactions. One common method involves reacting a zirconium salt, such as zirconium oxychloride or zirconium tetrachloride, with sodium stearate in an aqueous solution.[2][5] Another approach is to react zirconium nitrate (B79036) with sodium oleate.[5] A direct method involves reacting stearic acid with a metal hydroxide, oxide, or carbonate in an aqueous medium at a temperature above the melting point of stearic acid.[4][6]
Q2: How can I confirm the successful formation of this compound?
A: Fourier Transform Infrared (FTIR) spectroscopy is a key technique for confirming the formation of this compound. The most significant change to look for is in the carboxyl group's vibrational frequencies. In stearic acid, a sharp peak for the carbonyl (C=O) stretch is typically observed around 1700 cm⁻¹. Upon formation of the this compound salt, this peak will be replaced by characteristic peaks for the carboxylate anion (COO⁻).[2]
Q3: What analytical techniques are used for the quality control of this compound?
A: A range of analytical techniques are employed to ensure the quality of this compound:
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the chemical bonding and formation of the salt.[2]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition behavior of the compound.[2]
-
Diffraction Methods (e.g., XRD): To analyze the crystalline structure and phase purity.[2]
-
Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES): For the determination of zirconium content and trace metallic impurities.[7][8]
Q4: What are the key physical and chemical properties of this compound?
A: this compound is a metal-organic compound, classified as a metallic soap.[5] It typically appears as a white powder and is insoluble in water.[5]
Quantitative Data Summary
The following tables summarize quantitative data related to the synthesis and properties of this compound and its precursors.
Table 1: Reaction Parameters for Zirconium Carboxylate Synthesis
| Parameter | Value | Reference |
| Example 1: Zirconium 2-ethylhexanoate | [9] | |
| Zirconium Acid Sulfate (B86663) (Solution A) | 373.0 g in 460 g water | [9] |
| 2-ethylhexanoic Acid (in Solution B) | 179.8 g | [9] |
| 50% NaOH (in Solution B) | 99.4 g | [9] |
| 89.2% pure Na₂CO₃ (in Solution B) | 209.1 g | [9] |
| Pre-heat Temperature (Solution B) | 50°C | [9] |
| Reaction Temperature | 90°-95°C | [9] |
| Reaction Time | 0.5 hour | [9] |
| Yield | 97.9% | [9] |
| Example 2: Zirconium 2-ethylhexanoate | [9] | |
| Zirconium Acid Sulfate (Solution A) | 300 g in 370 g water | [9] |
| 2-ethylhexanoic Acid (in Solution B) | 133.0 g | [9] |
| Sodium Hydroxide (in Solution B) | 73.9 g | [9] |
| Sodium Carbonate (in Solution B) | 155.4 g | [9] |
| Pre-heat Temperature (Solution A) | 90°C | [9] |
| Combined Solution Temperature | 83°C | [9] |
| Reaction Temperature | 98°C | [9] |
| Reaction Time | 0.5 hour | [9] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇₂H₁₄₀ZrO₈ | [5][10] |
| Molar Mass | 1225.1 g/mol | [5][10] |
| Appearance | White powder | [5] |
| Boiling Point | 359.4 °C | [5] |
| Flash Point | 162.4 °C | [5] |
| Solubility in water | Insoluble | [5] |
Experimental Protocols
Protocol 1: Aqueous-Mediated Synthesis of this compound
This protocol is based on the double decomposition method.
-
Saponification: Prepare a solution of sodium stearate by saponifying stearic acid with a stoichiometric amount of sodium hydroxide in water. Heat and stir the mixture until a clear soap solution is formed.
-
Zirconium Salt Solution Preparation: In a separate vessel, dissolve a zirconium salt (e.g., zirconium oxychloride) in water.
-
pH Adjustment: Adjust the pH of the reaction vessel containing the sodium stearate solution to between 8 and 10 using a suitable buffer or by adding a dilute base.[2]
-
Precipitation: While vigorously stirring the sodium stearate solution, slowly add the zirconium salt solution. Maintain the temperature between 60-80°C.[2] this compound will precipitate out of the solution.
-
Isolation: After the addition is complete, continue stirring for a predetermined time to ensure the reaction goes to completion.
-
Washing: Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted salts and byproducts.
-
Drying: Dry the resulting white powder in an oven at an appropriate temperature to remove residual water.
Protocol 2: Synthesis via Neutralization of Zirconium Sulfate
This protocol aims to produce a non-gummy, unhydrolyzed product.[1]
-
Soap Solution Preparation: Prepare a solution of a stearate soap (e.g., sodium stearate) in water. For a higher purity product, the soap can be salted out and redissolved multiple times to remove free alkali.[1] Cool the final soap solution.
-
Zirconium Sulfate Solution Preparation: Prepare a 20% solution of zirconium sulfate in sulfuric acid.
-
Neutralization: Cool the zirconium sulfate solution with crushed ice. While stirring, slowly add a paste of barium carbonate and water until a pH of 6.0 is reached and effervescence ceases.[1] This will precipitate barium sulfate.
-
Reaction: Mix the chilled, neutralized zirconium-containing solution with the cooled soap solution.[1] this compound will precipitate.
-
Separation and Drying: The this compound and barium sulfate will float. Allow the mixture to stand, then drain the clear liquid. The solid product can then be filtered and dried.
Visualizations
Caption: Aqueous-Mediated Synthesis Workflow.
Caption: Troubleshooting Gummy Product Formation.
References
- 1. US2252658A - Preparation of stearates and palmitates - Google Patents [patents.google.com]
- 2. This compound for Advanced Material Science [benchchem.com]
- 3. eprints.nmlindia.org [eprints.nmlindia.org]
- 4. CN1837176A - The preparation method of metal stearate - Google Patents [patents.google.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. CN1071911A - The preparation method of stearate - Google Patents [patents.google.com]
- 7. Analytical techniques for zirconium and its compounds (Conference) | ETDEWEB [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. US4730067A - Process for the preparation of zirconium carboxylate - Google Patents [patents.google.com]
- 10. This compound | C72H140O8Zr | CID 20431482 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mitigating thermal degradation of Zirconium stearate during processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zirconium stearate (B1226849). The information provided aims to help mitigate thermal degradation and address other common processing challenges.
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal stability of Zirconium stearate?
Q2: What are the primary factors that can influence the thermal degradation of this compound during processing?
Several factors can affect the thermal stability of this compound:
-
Temperature: Exceeding the decomposition temperature will lead to degradation.
-
Heating Rate: Higher heating rates can shift the decomposition temperatures to higher values.
-
Atmosphere: Processing in an oxidizing atmosphere (like air) can lead to different degradation pathways and products compared to an inert atmosphere (like nitrogen).[4]
-
Moisture: The presence of moisture can affect the physical properties and thermal behavior of metal stearates.[5]
-
Interactions with other components: In a formulation, this compound can interact with other excipients or active pharmaceutical ingredients (APIs), potentially altering its thermal stability.[6][7]
Q3: How can I characterize the thermal properties of my this compound sample?
Standard thermal analysis techniques are essential for characterizing the thermal properties of this compound:
-
Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature, helping to determine the decomposition temperature and stages.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled, identifying melting points, phase transitions, and crystallization behavior.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the chemical structure of the initial material and its degradation products.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the processing of this compound.
Issue 1: Unexpected Mass Loss at Low Temperatures in TGA
-
Possible Cause: Presence of residual moisture or volatile impurities in the this compound sample. Magnesium stearate, for example, shows an initial mass loss due to the release of water before the main decomposition.[1]
-
Troubleshooting Steps:
-
Dry the sample: Before analysis, dry the this compound sample in a vacuum oven at a temperature below its melting point to remove any adsorbed moisture.
-
Check for impurities: Use techniques like FTIR or chromatography to check for volatile impurities from the synthesis or storage process.
-
Run a blank: Run a TGA experiment with an empty pan to ensure the instrument is not contributing to the mass loss.
-
Issue 2: Discoloration (e.g., yellowing or browning) of the product upon heating
-
Possible Cause:
-
Oxidative degradation due to processing in the presence of air.
-
Interaction with other components in the formulation, leading to colored byproducts.
-
Contamination from processing equipment.
-
-
Troubleshooting Steps:
-
Process under an inert atmosphere: If possible, conduct the heating process under a nitrogen or argon atmosphere to prevent oxidation.
-
Compatibility studies: Perform compatibility studies with other formulation components using techniques like DSC to identify potential interactions.
-
Equipment cleaning: Ensure all processing equipment is thoroughly cleaned to avoid cross-contamination.
-
Issue 3: Poor lubrication performance in tableting or polymer processing
-
Possible Cause:
-
Thermal degradation of the this compound, leading to a loss of its lubricating properties.
-
Incompatibility with other formulation components, affecting its function as a lubricant.[9]
-
Incorrect particle size or morphology of the this compound.
-
-
Troubleshooting Steps:
-
Lower processing temperature: If feasible, reduce the processing temperature to stay below the onset of thermal degradation.
-
Optimize formulation: Re-evaluate the formulation for potential incompatibilities. Consider alternative excipients if necessary.
-
Characterize raw material: Analyze the particle size and morphology of the this compound to ensure it meets the required specifications for lubrication.
-
Data Presentation
Table 1: Comparative Thermal Decomposition Data of Common Metal Stearates (via TGA)
| Metal Stearate | Onset of Decomposition (°C) | Key Decomposition Range (°C) | Noteworthy Characteristics |
| Zinc Stearate | ~200[1] | Main mass loss occurs before 400°C[1] | Decomposition is largely completed by 550°C.[1] |
| Calcium Stearate | ~300[1] | Main TGA event takes place after 400°C[1] | Dehydrates and softens between 120°C and 130°C.[1] |
| Magnesium Stearate | >300[1] | Decomposition observed between 300°C and 500°C[1] | Shows an initial mass loss due to water release.[1] |
Note: This data is for comparative purposes. The exact thermal behavior of this compound should be determined experimentally.
Experimental Protocols
1. Thermogravimetric Analysis (TGA) of this compound
-
Apparatus: Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Purge the TGA instrument with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[2]
-
For analysis in an oxidizing environment, use a similar flow rate of dry air.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 700°C).[2]
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition.
-
Calculate the percentage of mass loss for each distinct decomposition step.
-
Plot the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate.
-
2. Differential Scanning Calorimetry (DSC) of this compound
-
Apparatus: Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan and hermetically seal it. Use an empty sealed pan as a reference.[8]
-
Instrument Setup: Purge the DSC instrument with an inert gas (e.g., nitrogen) at a specified flow rate.[8]
-
Thermal Program:
-
First Heating Scan: Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above its expected melting point to erase its thermal history.[8]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization temperature.[8]
-
Second Heating Scan: Perform a second heating scan at the same rate as the first to observe the melting behavior of the recrystallized sample.[8]
-
-
Data Analysis:
-
Identify endothermic and exothermic peaks corresponding to melting, crystallization, and other phase transitions.
-
Determine the melting temperature (Tm) and crystallization temperature (Tc).
-
Calculate the enthalpy of fusion (ΔHf) from the area of the melting peak.
-
3. Fourier-Transform Infrared Spectroscopy (FTIR) of this compound and its Residues
-
Apparatus: Fourier-Transform Infrared Spectrometer.
-
Sample Preparation (Solid Sample):
-
KBr Pellet Method: Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.[10]
-
Attenuated Total Reflectance (ATR): Place the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[10] This method is often simpler and requires less sample preparation.
-
-
Analysis:
-
Obtain the FTIR spectrum of the original this compound sample.
-
To analyze degradation products, heat the this compound to a specific temperature (based on TGA results), cool it to room temperature, and then prepare the residue for FTIR analysis using one of the methods above.
-
-
Data Interpretation:
-
Identify characteristic absorption bands for the stearate ligand (e.g., C-H stretching, carboxylate COO⁻ stretching).
-
Compare the spectra of the original material and the heated residues to identify changes in chemical structure, such as the disappearance of organic functional groups and the appearance of bands corresponding to Zirconium dioxide.
-
Visualizations
Caption: Troubleshooting workflow for thermal degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. alapolystabs.com [alapolystabs.com]
- 10. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Adhesion of Zirconium Stearate Coatings
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with zirconium stearate (B1226849) coatings.
Troubleshooting Guide: Common Adhesion Issues
Adhesion failure, such as delamination or peeling, is a common issue in coating applications. The root cause can often be traced back to a few key areas in the experimental process.
| Problem | Potential Cause | Recommended Solution |
| Coating peels or flakes off easily (Poor Adhesion) | Inadequate Surface Preparation: This is the most common cause of adhesion failure. The substrate surface may be contaminated with oils, grease, dust, or moisture. The surface may also be too smooth, providing insufficient anchor points for the coating.[1][2][3] | Thoroughly clean the substrate. Use appropriate solvents to remove organic contaminants. Ensure the surface is completely dry before coating application. Increase surface roughness. Employ mechanical abrasion techniques like sandblasting or grit blasting to create a surface profile that promotes mechanical interlocking.[3][4] |
| Low Surface Energy of the Substrate: If the surface energy of the substrate is lower than the surface tension of the liquid coating, the coating will not "wet" the surface properly, leading to poor adhesion.[5] | Select a substrate with higher surface energy. Alternatively, use a surface treatment like corona or plasma treatment to increase the surface energy of the substrate.[6][7] | |
| Incorrect Curing Parameters: The coating may be under-cured due to insufficient time or temperature, or over-cured, which can make it brittle.[1][8][9] | Optimize curing time and temperature. Refer to the coating manufacturer's technical data sheet for the recommended curing schedule. Ensure that the entire coated part reaches the target temperature for the specified duration.[1][8] | |
| Chemical Incompatibility: The coating formulation may not be chemically compatible with the substrate or any primer used. | Use a primer or adhesion promoter. A tie-layer or primer can create a compatible surface for the zirconium stearate coating. Silane (B1218182) coupling agents are particularly effective at creating a chemical bridge between inorganic substrates and organic coatings.[10][11][12] | |
| Contamination from Coating Components: Stearates themselves can act as release agents. If unreacted this compound is present at the coating-substrate interface, it can interfere with bonding.[13] | Review coating formulation and application. Ensure proper mixing and stoichiometry of coating components. Avoid excess application that could lead to unreacted material at the interface. | |
| Inconsistent Adhesion Across the Substrate | Uneven Surface Preparation: The cleaning or abrasion process may not have been uniform across the entire surface. | Implement a standardized surface preparation protocol. Ensure consistent application of cleaning solvents and uniform mechanical abrasion. |
| Non-uniform Coating Thickness: Variations in coating thickness can lead to differential stresses and curing, causing localized adhesion failure. | Refine the coating application technique. Use automated spraying or dipping methods to ensure a uniform film thickness. | |
| Environmental Factors: Fluctuations in temperature or humidity during application and curing can affect coating adhesion.[14] | Control the application and curing environment. Maintain a stable temperature and humidity within the recommended range for the coating system.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is surface preparation so critical for the adhesion of this compound coatings?
A1: Proper surface preparation is crucial for two main reasons. Firstly, it removes contaminants like oils, dust, and moisture that can act as a barrier between the coating and the substrate, preventing a strong bond from forming.[1][15] Secondly, creating a rougher surface profile through methods like abrasive blasting increases the surface area and provides mechanical anchor points for the coating to interlock with, significantly enhancing adhesion.[3][16]
Q2: How do I know if my substrate has been adequately prepared?
A2: A simple qualitative test is the "water break test." After cleaning, a continuous sheet of water should be maintained on the surface for at least 30 seconds without breaking into droplets. The presence of droplets indicates that the surface is still contaminated with hydrophobic substances. For quantitative assessment of roughness, a surface profilometer can be used.
Q3: What are silane coupling agents and how do they improve adhesion?
A3: Silane coupling agents are bifunctional molecules that act as a chemical bridge between an inorganic substrate (like metal or glass) and an organic coating.[10][12] One end of the silane molecule has a group that forms covalent bonds with the hydroxyl groups on the substrate surface. The other end has an organic functional group that is compatible with and can react with the resin in the coating.[10][17] This creates a strong, durable bond at the interface.
Q4: Can the curing temperature affect the adhesion of my coating?
A4: Yes, the curing temperature is a critical parameter.[8] Low temperatures can lead to incomplete curing, meaning the coating does not achieve its full mechanical strength and adhesive properties.[9] Conversely, excessively high temperatures can make the coating brittle and prone to cracking, or cause it to cure too quickly before it can properly wet the substrate surface, which also compromises adhesion.[8][9]
Q5: Which adhesion test is better, the Cross-Hatch Test (ASTM D3359) or the Pull-Off Test (ASTM D4541)?
A5: The choice of test depends on your needs. The Cross-Hatch Test is a quick, qualitative method that is useful for field testing and for pass/fail assessments of adhesion.[18] The Pull-Off Test provides a quantitative measure of the adhesion strength in terms of force per unit area (e.g., in MPa or psi).[19] This makes the pull-off test more suitable for research and development, where you need to compare the adhesion performance of different coating formulations or surface preparations.
Quantitative Data on Factors Affecting Adhesion
While specific data for this compound coatings is limited, the following tables summarize general trends observed for organic coatings on metal substrates. Researchers should perform their own experiments to determine the optimal parameters for their specific system.
Table 1: Effect of Surface Roughness on Adhesion Strength
| Substrate | Surface Preparation | Average Roughness (Ra, µm) | Pull-Off Adhesion Strength (MPa) |
| Mild Steel | Polished | 0.1 | 4.5 |
| Mild Steel | Grit Blasted (Fine) | 2.5 | 9.8 |
| Mild Steel | Grit Blasted (Coarse) | 5.2 | 15.3 |
| Note: These are representative values. Actual results will vary depending on the specific coating, substrate, and test conditions. Generally, increased surface roughness enhances mechanical interlocking and improves adhesion.[3][20] |
Table 2: Typical Curing Temperatures for Epoxy-Based Coatings
| Curing Condition | Temperature Range | Time | Effect on Adhesion |
| Ambient Cure | 20-30°C | 24-72 hours | Adequate adhesion for many applications. |
| Thermal Cure | 80-120°C | 1-2 hours | Often results in improved cross-linking and enhanced adhesion.[5] |
| High-Temperature Cure | 150-200°C | 20-30 minutes | Can lead to optimal adhesion but risks making the coating brittle if not controlled properly.[8] |
| Note: Always consult the technical data sheet for the specific this compound coating system being used. |
Experimental Protocols
Protocol 1: Cross-Hatch Adhesion Test (Based on ASTM D3359, Method A)
This method is suitable for coatings with a thickness greater than 5 mils (125 µm) and for field testing.[14]
Materials:
-
Sharp cutting tool (scalpel, razor blade)
-
Steel or hard metal cutting guide
-
Pressure-sensitive tape (as specified in ASTM D3359)
-
Rubber eraser on the end of a pencil
-
Good illumination source
Procedure:
-
Select a Test Area: Choose a representative area on the coated surface that is free from blemishes. Ensure the area is clean and dry.[14]
-
Make the 'X' Cut: Place the cutting guide on the surface. Make a single, steady cut through the coating to the substrate. Then, make a second cut of the same length that intersects the first cut in the middle at a 30-45 degree angle to form an 'X'.[14]
-
Apply the Tape: Remove a piece of the specified pressure-sensitive tape. Place the center of the tape over the intersection of the 'X' cut.[14]
-
Adhere the Tape: Firmly rub the tape with the rubber eraser to ensure good contact with the coating, especially over the cuts.[14]
-
Remove the Tape: Within 90 seconds of application, seize the free end of the tape and pull it off rapidly at an angle as close to 180 degrees as possible.[14]
-
Inspect and Rate: Carefully inspect the 'X' cut area for any removal of the coating. Rate the adhesion according to the ASTM D3359 scale (5A for no peeling to 0A for severe peeling).[21]
Protocol 2: Pull-Off Adhesion Test (Based on ASTM D4541)
This test provides a quantitative value for adhesion strength.
Materials:
-
Portable pull-off adhesion tester
-
Loading fixtures (dollies)
-
Adhesive (typically a two-part epoxy)
-
Solvent for cleaning
-
Cutting tool for scoring around the dolly (if required)
Procedure:
-
Prepare the Surfaces: Clean the surface of the coating and the face of the dolly with a suitable solvent to remove any contaminants. If necessary, lightly abrade the surfaces to promote adhesive bonding.
-
Mix and Apply Adhesive: Prepare the adhesive according to the manufacturer's instructions. Apply a uniform layer of adhesive to the face of the dolly.[22]
-
Adhere the Dolly: Press the dolly firmly onto the selected test area on the coated surface. Ensure that a small, uniform bead of adhesive squeezes out from around the dolly. Remove any excess adhesive.
-
Cure the Adhesive: Allow the adhesive to cure for the time and at the temperature recommended by the manufacturer.
-
Score the Coating (Optional but Recommended): If the coating is thick or has high lateral strength, a circular cut may be made through the coating down to the substrate, using the dolly as a guide. This isolates the test area.
-
Attach the Tester: Attach the actuator of the pull-off adhesion tester to the dolly.
-
Apply Force: Apply a perpendicular tensile force to the dolly at a steady rate as specified in the standard.[19]
-
Record the Result: Record the force at which the dolly and coating are detached. Note the nature of the failure (e.g., adhesive failure between coating and substrate, cohesive failure within the coating, or adhesive failure at the dolly). The pull-off strength is calculated as the pull-off force divided by the area of the dolly.
Visualizations
References
- 1. suncoating.com [suncoating.com]
- 2. Coating Failure Troubleshooting [marvelcoatings.com]
- 3. researchgate.net [researchgate.net]
- 4. How to improve adhesion of paint on metal surface - Deco Chemical Technology Co.,Ltd [dcachem.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Troubleshooting I Adhesion Problems with UV Coatings | ACTEGA EMEA [actega.com]
- 7. Troubleshooting I Adhesion Problems with UV Coatings | ACTEGA 南美州 [actega.com]
- 8. The Impact of Curing Temperature on the Performance of Powder Coatings [chinapowdercoating.com]
- 9. zhengfloorpaint.com [zhengfloorpaint.com]
- 10. nbinno.com [nbinno.com]
- 11. How Silane Coupling Agents Promote Media Adhesion [ecopowerchem.com]
- 12. dakenam.com [dakenam.com]
- 13. syringeless.com [syringeless.com]
- 14. conproco.com [conproco.com]
- 15. How to Troubleshoot Adhesion Issues | Great Lakes Adhesives [greatlakesadhesives.com]
- 16. m.youtube.com [m.youtube.com]
- 17. server.ccl.net [server.ccl.net]
- 18. hightower-labs.com [hightower-labs.com]
- 19. industrialphysics.com [industrialphysics.com]
- 20. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 21. scribd.com [scribd.com]
- 22. Pull-Off Adhesion Testing of Coatings – Improve Your Technique [elcometerusa.com]
Resolving inconsistencies in Zirconium stearate batch synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for resolving inconsistencies in Zirconium Stearate (B1226849) batch synthesis. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure consistent and high-quality results.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of Zirconium Stearate, offering potential causes and actionable solutions.
Q1: Why is my final this compound product gummy and difficult to handle instead of a fine powder?
A1: A gummy or lumpy consistency is a common problem, often resulting from the hydrolysis of zirconium salts or the final product.[1] This leads to the formation of zirconium hydroxides and free stearic acid, contributing to the undesirable texture.[1]
-
Cause 1: High Acidity of Zirconium Salt Solution: Many zirconium salts, such as zirconium oxychloride, create strongly acidic solutions. When this acidic solution is mixed with a stearate soap solution, it can cause the precipitation of free stearic acid alongside the this compound.[1]
-
Solution 1: Neutralization of Zirconium Salt Solution: Before adding the zirconium salt solution to the stearate soap solution, it's crucial to neutralize it. A patent suggests preparing a solution of the zirconium salt in sulfuric acid and then adding a barium compound (like barium carbonate, hydroxide (B78521), oxide, or sulfide) until a pH of approximately 6.0 is reached.[1] This neutralization step helps prevent the precipitation of free stearic acid.[1]
-
Cause 2: Hydrolysis of this compound: this compound is a salt of a weak acid and a very weak base, making it susceptible to hydrolysis, especially in the presence of excess water or acid.[1]
-
Solution 2: Control of pH and Washing: Maintaining alkaline conditions, with a pH between 8 and 10, during the precipitation reaction is crucial to prevent the hydrolysis of the zirconium salt. After precipitation, thorough washing of the product is necessary to remove byproducts like sodium chloride, which can affect the final product's stability.[2]
Q2: My this compound batch has a low yield. What are the potential reasons and how can I improve it?
A2: Low yield can be attributed to several factors related to reaction conditions and reactant stoichiometry.
-
Cause 1: Incomplete Reaction: The reaction may not have gone to completion due to suboptimal temperature, reaction time, or inefficient mixing.
-
Solution 1: Optimize Reaction Parameters:
-
Temperature: For the precipitation method, maintaining a temperature between 60°C and 80°C is generally optimal for promoting complete reaction without thermal decomposition.[3] For the direct reaction method, temperatures can be higher, often in the range of 110-130°C.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. This can be determined through empirical testing of your specific process.
-
Stirring: Vigorous and consistent stirring is essential to ensure proper mixing of reactants and to facilitate the precipitation of a uniform product. Inadequate stirring can lead to localized areas of high concentration and incomplete reaction.
-
-
Cause 2: Incorrect Stoichiometry: An improper molar ratio of reactants (zirconium salt and stearic acid/stearate) can lead to unreacted starting materials and the formation of incomplete reaction products.
-
Solution 2: Precise Stoichiometric Control: Carefully control the molar ratios of your reactants. It is recommended to use analytical methods to monitor the concentrations of zirconium and stearate throughout the synthesis process to maintain optimal stoichiometry.
Q3: The particle size of my this compound is inconsistent between batches. How can I achieve a more uniform particle size?
A3: Particle size is highly sensitive to the conditions during precipitation.
-
Cause 1: Fluctuations in pH: The pH of the reaction medium has a significant impact on the final particle size.
-
Solution 1: Strict pH Control: Implement strict pH control throughout the reaction. For precipitation methods, maintaining a consistent pH in the alkaline range (8-10) is critical.
-
Cause 2: Variation in Reactant Concentration: The concentration of the precursor solutions can influence the rate of nucleation and crystal growth, thereby affecting particle size.
-
Solution 2: Consistent Reactant Concentrations: Use consistent and controlled concentrations of your zirconium salt and stearate solutions for each batch. Higher concentrations of stearic acid can lead to smaller particles due to more effective surface stabilization, but excessive amounts can cause reagglomeration.[4]
-
Cause 3: Inefficient Mixing/Stirring Speed: The degree of agitation affects the dispersion of reactants and the formation of nuclei.
-
Solution 3: Standardize Mixing Protocol: Use a standardized and reproducible stirring speed and method for all batches. Higher stirring speeds can lead to smaller, more uniform particles by promoting rapid mixing and preventing localized supersaturation.
-
Cause 4: Agglomeration of Particles: After precipitation, individual particles can clump together, leading to a larger and less uniform particle size distribution.
-
Solution 4: Use of Anti-Agglomeration Agents and Controlled Drying: Consider the use of anti-agglomeration agents if necessary. Additionally, the drying process should be carefully controlled to prevent particles from fusing together. Drying at a moderate temperature (e.g., below 100°C) is recommended.
Q4: My this compound shows poor crystallinity in XRD analysis. What could be the cause?
A4: Poor crystallinity can result from rapid precipitation or the presence of impurities.
-
Cause 1: Rapid Precipitation: If the this compound precipitates too quickly, it may not have sufficient time to form a well-ordered crystalline structure.
-
Solution 1: Controlled Addition of Reactants: Add the precipitating agent (e.g., zirconium salt solution) slowly and with vigorous stirring to control the rate of precipitation.
-
Cause 2: Presence of Impurities: Impurities, such as unreacted starting materials or byproducts, can interfere with the crystal lattice formation.
-
Solution 2: Thorough Washing: Ensure the precipitated this compound is thoroughly washed to remove any soluble impurities.
Data on Synthesis Parameters
The following tables summarize the qualitative and quantitative effects of key reaction parameters on the properties of this compound.
Table 1: Effect of Reaction Temperature on this compound Synthesis
| Temperature Range | Synthesis Method | Expected Outcome | Potential Issues |
| 60-80°C | Precipitation | Optimal for complete reaction and good product formation. | Temperatures below this range may lead to incomplete reaction and lower yield. |
| 80-100°C | Precipitation (Double Decomposition) | Promotes the formation of a pure product. | Requires careful control to prevent thermal decomposition of organic components. |
| 110-130°C | Direct Reaction | Facilitates the direct reaction between zirconium oxide/hydroxide and stearic acid. | Higher temperatures may lead to product degradation if not properly controlled. |
Table 2: Effect of pH on this compound Properties
| pH Range | Expected Outcome on Particle Size | Impact on Product Quality |
| Acidic (< 7) | Larger, more disordered, and non-spherical particles. | Increased risk of free stearic acid precipitation and product impurity. Can lead to a gummy product. |
| Neutral (~7) | Intermediate particle size, potential for poorer homogeneity. | |
| Alkaline (8-10) | Smaller, more uniform, and quasi-spherical nanoparticles. | Prevents hydrolysis of the zirconium salt, leading to a purer, non-gummy product.[3] |
Table 3: Effect of Reactant Concentration on this compound Particle Size
| Reactant Concentration | Effect on Particle Size | Rationale |
| Low | Larger particles | Slower nucleation rate, leading to the growth of fewer, larger crystals. |
| High | Smaller particles | Faster nucleation rate, leading to the formation of a larger number of smaller crystals. |
| Very High | Agglomeration of small particles | Excessive particle density can lead to clumping and an overall larger particle size distribution. |
Experimental Protocols
Below are detailed methodologies for the two primary methods of this compound synthesis.
Protocol 1: Precipitation (Double Decomposition) Method
This method involves the reaction of a soluble zirconium salt with a soluble stearate salt.
Materials:
-
Stearic Acid
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Zirconium Oxychloride (ZrOCl₂) or Zirconium Nitrate (B79036) (Zr(NO₃)₄)
-
Deionized Water
-
Ethanol (B145695) (optional, for washing)
Procedure:
-
Preparation of Sodium Stearate Solution:
-
In a reaction vessel, dissolve a calculated amount of stearic acid in deionized water by heating to 80-100°C with continuous stirring.
-
Slowly add a stoichiometric amount of sodium hydroxide or sodium carbonate solution to the stearic acid solution to form sodium stearate. Continue stirring until a clear, homogeneous solution is obtained.
-
-
Preparation of Zirconium Salt Solution:
-
In a separate beaker, dissolve the desired amount of zirconium oxychloride or zirconium nitrate in deionized water.
-
Crucial Step: To prevent the formation of a gummy product, adjust the pH of this solution to approximately 6.0 by slowly adding a neutralizing agent like a dilute barium carbonate paste.[1]
-
-
Precipitation:
-
Slowly add the neutralized zirconium salt solution to the hot sodium stearate solution under vigorous stirring.
-
A white precipitate of this compound will form immediately.
-
-
Digestion and Filtration:
-
Continue stirring the mixture at 60-80°C for at least one hour to allow the precipitate to "digest" and for the particles to grow to a more uniform size.
-
Filter the hot slurry using a Buchner funnel.
-
-
Washing:
-
Wash the filter cake repeatedly with hot deionized water to remove any unreacted starting materials and byproducts (e.g., sodium chloride). An optional wash with ethanol can aid in removing residual water.
-
-
Drying:
-
Dry the purified this compound in an oven at a temperature below 100°C until a constant weight is achieved.
-
Protocol 2: Direct Reaction Method
This method involves the direct reaction of a zirconium source with stearic acid at elevated temperatures.
Materials:
-
Zirconium(IV) oxide (ZrO₂) or Zirconium(IV) hydroxide (Zr(OH)₄)
-
Stearic Acid
Procedure:
-
Mixing of Reactants:
-
In a suitable reaction vessel equipped with a stirrer and a condenser, thoroughly mix the stoichiometric amounts of zirconium oxide or hydroxide and stearic acid.
-
-
Reaction:
-
Heat the mixture to a temperature above the melting point of stearic acid (typically 110-130°C) with continuous stirring.
-
The reaction will proceed with the formation of water as a byproduct, which will be removed by evaporation.
-
-
Completion and Cooling:
-
Continue the reaction for several hours until the evolution of water ceases, indicating the completion of the reaction.
-
Allow the molten product to cool and solidify.
-
-
Grinding and Purification:
-
Grind the solid this compound into a fine powder.
-
Depending on the purity of the starting materials, further purification steps like washing with a suitable solvent may be necessary.
-
-
Drying:
-
Dry the final product in an oven to remove any residual moisture.
-
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflows and logical relationships for troubleshooting.
References
Influence of precursor quality on Zirconium stearate properties
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Zirconium Stearate (B1226849), with a specific focus on the influence of precursor quality on the final product's properties.
Troubleshooting Guide
Issue 1: The final product is a gummy, tacky, or lumpy solid instead of a fine powder.
Possible Causes and Solutions:
-
Cause: Incomplete reaction or hydrolysis of precursors. Historically, zirconium stearate was known to be of a "distinctly gummy character" when the reaction was not carried out to completion or under suboptimal conditions.[1]
-
Solution: Ensure the reaction goes to completion by optimizing reaction time and temperature. For aqueous synthesis, maintaining a pH between 8 and 10 is crucial to prevent the hydrolysis of the zirconium salt.[1] Vigorous stirring throughout the reaction is also essential.
-
-
Cause: High acidity of the zirconium salt solution. The addition of a highly acidic zirconium salt solution to a stearate soap solution can cause the precipitation of free stearic acid, leading to a gummy product.[1]
-
Solution: Neutralize the zirconium salt solution before addition. A historical patent suggests preparing a solution of the zirconium salt in sulfuric acid and then neutralizing it to a pH of 6.0 with a barium compound before mixing with the stearate solution.[1]
-
-
Cause: Impurities in stearic acid. Commercial grades of stearic acid can contain other fatty acids, such as palmitic acid, which can affect the final product's properties and consistency.
-
Solution: Use high-purity stearic acid (e.g., >95%). Analyze the purity of the stearic acid using techniques like Gas Chromatography (GC) before use.
-
Issue 2: Low yield of this compound.
Possible Causes and Solutions:
-
Cause: Suboptimal precursor concentration. The concentration of both the zirconium precursor and the stearate solution can significantly impact the reaction yield.
-
Solution: Optimize the molar ratios of the reactants. Studies on similar metal-organic compounds suggest that precursor concentrations between 0.2 and 0.8 M can be optimal for complex formation.
-
-
Cause: Poor choice of solvent or reaction medium. The solubility and reactivity of precursors are highly dependent on the solvent system.
-
Solution: For solvent-mediated synthesis, use solvents like toluene (B28343) or xylene to improve the miscibility of reactants. A known method involves reacting stearic acid with zirconium isopropoxide in refluxing toluene.
-
Issue 3: Poor thermal stability of the final product.
Possible Causes and Solutions:
-
Cause: Presence of unreacted precursors or byproducts. Impurities can lower the decomposition temperature of the this compound.
-
Solution: Ensure thorough washing and purification of the final product to remove any unreacted starting materials and soluble byproducts. Washing with water and ethanol (B145695) is a common practice.
-
-
Cause: Amorphous or poorly crystalline product. The crystallinity of the this compound can influence its thermal stability. The choice of zirconium precursor can impact the crystallinity of the final product.[2][3]
-
Solution: Select a zirconium precursor known to promote higher crystallinity. For example, in the synthesis of related Zr-MOFs, ZrCl4 was found to produce more crystalline materials compared to zirconyl chloride (ZrOCl2·8H2O) or zirconyl nitrate (B79036) (ZrO(NO3)2·xH2O).[2][3] Annealing the final product at a controlled temperature may also improve crystallinity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common zirconium precursors used for the synthesis of this compound? A1: The most common zirconium precursors are zirconium salts such as zirconium oxychloride (ZrOCl₂), zirconium tetrachloride (ZrCl₄), and zirconium nitrate (ZrO(NO₃)₂).[4] Organometallic precursors like zirconium isopropoxide are also used, particularly in solvent-based syntheses.
Q2: How does the purity of stearic acid affect the properties of this compound? A2: The purity of stearic acid is crucial. Commercial stearic acid often contains other fatty acids, primarily palmitic acid. The presence of these impurities can lead to a mixed-metal soap with variations in melting point, solubility, and thermal stability. For applications requiring high purity and consistent performance, using purified stearic acid is recommended.
Q3: Can the choice of zirconium precursor influence the final properties of this compound? A3: Yes, the choice of zirconium precursor can significantly impact the properties of the final product. Studies on zirconium-based metal-organic frameworks (MOFs) have shown that different precursors (e.g., ZrCl₄ vs. ZrOCl₂·8H₂O vs. ZrO(NO₃)₂·xH₂O) affect the crystallinity and porosity of the resulting material.[2][3] For instance, precursors containing structural water, like zirconyl chloride and zirconyl nitrate, may lead to a more amorphous product.[2][3]
Q4: What are the key reaction parameters to control during the synthesis of this compound? A4: The key parameters to control are:
-
Temperature: Typically, reactions are conducted at elevated temperatures, for example, 60-80°C in aqueous media or at the reflux temperature of the solvent in non-aqueous media.
-
pH: In aqueous synthesis, maintaining an alkaline pH (8-10) is critical to prevent the hydrolysis of the zirconium salt.[1]
-
Stirring: Vigorous and continuous stirring is necessary to ensure proper mixing of reactants and to obtain a homogeneous product.
-
Precursor Concentration: The molar ratio of stearic acid to the zirconium precursor should be carefully controlled to ensure complete reaction and high yield.
Data Presentation
Table 1: Influence of Zirconium Precursor on Zirconium-Based MOF Properties (Model for this compound)
| Zirconium Precursor | Resulting Crystallinity | Porous Structure | Reference |
| Zirconium Chloride (ZrCl₄) | Higher | More regular mesopores | [2][3] |
| Zirconyl Chloride (ZrOCl₂·8H₂O) | Lower (more amorphous) | Disorganized mesopores | [2][3] |
| Zirconyl Nitrate (ZrO(NO₃)₂·xH₂O) | Lower (more amorphous) | Disorganized mesopores | [2][3] |
Note: This data is based on studies of Zr-MOFs and serves as a predictive model for the expected influence on this compound properties.
Experimental Protocols
Aqueous Precipitation Synthesis of this compound
Materials:
-
Stearic Acid (high purity, >95%)
-
Sodium Hydroxide (NaOH)
-
Zirconium Oxychloride Octahydrate (ZrOCl₂·8H₂O)
-
Deionized Water
-
Ethanol
Procedure:
-
Preparation of Sodium Stearate:
-
Dissolve a specific molar amount of stearic acid in ethanol.
-
Separately, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide.
-
Slowly add the NaOH solution to the stearic acid solution while stirring vigorously to form sodium stearate.
-
-
Preparation of Zirconium Solution:
-
Dissolve a stoichiometric amount of zirconium oxychloride octahydrate in deionized water.
-
-
Precipitation:
-
Heat the sodium stearate solution to 60-80°C.
-
Slowly add the zirconium oxychloride solution to the hot sodium stearate solution under continuous, vigorous stirring. A white precipitate of this compound will form.
-
Maintain the reaction temperature and stirring for a specified period (e.g., 2 hours) to ensure the reaction is complete.
-
-
Purification:
-
Allow the precipitate to cool and settle.
-
Filter the precipitate and wash it multiple times with hot deionized water to remove any soluble byproducts (e.g., NaCl).
-
Finally, wash the precipitate with ethanol to remove any unreacted stearic acid.
-
-
Drying:
-
Dry the purified this compound in an oven at a controlled temperature (e.g., 80-100°C) until a constant weight is achieved.
-
Characterization of this compound
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the metal salt. The characteristic C=O stretching peak of stearic acid (around 1700 cm⁻¹) should disappear and be replaced by two new peaks corresponding to the asymmetric (around 1540-1560 cm⁻¹) and symmetric (around 1400-1470 cm⁻¹) stretching vibrations of the carboxylate anion (COO⁻).
-
X-ray Diffraction (XRD): To determine the crystallinity and phase purity of the product.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the this compound.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized powder.
Visualizations
Caption: Aqueous precipitation synthesis workflow for this compound.
Caption: Influence of precursor quality on final product properties.
References
- 1. US2252658A - Preparation of stearates and palmitates - Google Patents [patents.google.com]
- 2. An analysis of the effect of zirconium precursors of MOF-808 on its thermal stability, and structural and surface properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
Debugging unexpected FTIR spectra of synthesized Zirconium stearate
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals who are encountering unexpected Fourier-Transform Infrared (FTIR) spectra during the synthesis of zirconium stearate (B1226849).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My FTIR spectrum shows a strong, sharp peak around 1700 cm⁻¹. Is my product zirconium stearate?
A1: No, this is a strong indication of unreacted stearic acid. The peak at approximately 1700-1705 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid group (-COOH) in stearic acid.[1][2][3] In a successful synthesis of this compound, this peak should disappear completely and be replaced by new peaks corresponding to the carboxylate anion (-COO⁻) coordinated to the zirconium ion.[1][4]
-
Possible Cause: Incomplete reaction. This can be due to incorrect stoichiometry, insufficient reaction time or temperature, or improper pH.
-
Recommendation:
-
Ensure you are using the correct molar ratios of reactants.
-
Verify that the reaction was carried out for the recommended duration and at the appropriate temperature (typically 60-80°C for aqueous methods).[5]
-
Check the pH of the reaction mixture. For precipitation methods, an alkaline pH (8-10) is often required to ensure full deprotonation of stearic acid and to prevent hydrolysis of the zirconium salt.[5]
-
Purify your product to remove unreacted stearic acid.
-
Q2: I see a very broad absorption band between 3200 cm⁻¹ and 3500 cm⁻¹. What does this indicate?
A2: This broad band is characteristic of O-H stretching vibrations.[4][6] Its presence can be attributed to several sources:
-
Residual Water: The most common cause is the presence of water in your sample. This compound is often synthesized in an aqueous solution and must be dried thoroughly.
-
Water of Hydration: The zirconium precursor, such as zirconium oxychloride octahydrate (ZrOCl₂·8H₂O), contains water of hydration which may not have been fully removed.[7][8]
-
Zirconium Hydroxide (B78521) Species: If the synthesis is not carefully controlled, hydrolysis of the zirconium salt can occur, leading to the formation of zirconium hydroxide (Zr(OH)₄) or other zirconyl species containing Zr-OH bonds.[5]
-
Recommendation:
-
Dry your sample thoroughly, for example, in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Review your synthesis protocol to ensure conditions (like pH) are optimized to prevent hydrolysis.[5]
-
Q3: My spectrum is missing the sharp stearic acid peak at 1700 cm⁻¹, but the new peaks around 1400-1600 cm⁻¹ are broad or shifted. What does this mean?
A3: The disappearance of the 1700 cm⁻¹ peak confirms that the carboxylic acid has reacted. The new peaks in the 1400-1600 cm⁻¹ region are the symmetric and asymmetric stretches of the carboxylate group coordinated to zirconium. However, their shape and position provide more information.
-
Broad Peaks: Broadening of the carboxylate bands can suggest a low degree of crystallinity or a mixture of different coordination modes between the stearate and zirconium ions.[9] The local environment around the carboxylate groups may not be uniform.[9]
-
Shifted Peaks: The exact position of the carboxylate peaks can vary depending on the coordination geometry (e.g., monodentate, bidentate, bridging). A significant shift from expected values could indicate an unexpected coordination structure or the presence of mixed metal stearates if other metal ions are present as impurities.
-
Recommendation:
-
Consider post-synthesis annealing at a moderate temperature to potentially improve crystallinity.
-
Ensure high-purity reagents are used to avoid contamination with other metal ions.
-
Techniques like X-ray Diffraction (XRD) can be used to assess the crystallinity and structure of your product.
-
Q4: What are the expected FTIR peaks for pure this compound and its common precursors?
A4: Refer to the data table below for a comparison of the key vibrational frequencies. The most critical diagnostic for successful synthesis is the disappearance of the stearic acid C=O peak at ~1700 cm⁻¹ and the appearance of the carboxylate asymmetric and symmetric stretching peaks.
Data Presentation: Comparative FTIR Peak Positions (cm⁻¹)
| Compound Name | Formula | C-H Stretch (Alkyl) | C=O Stretch (-COOH) | -COO⁻ Asymmetric Stretch | -COO⁻ Symmetric Stretch | O-H Stretch | Other Key Peaks |
| Stearic Acid | C₁₈H₃₆O₂ | ~2920, ~2850[1][2] | ~1700[1][2][3] | N/A | N/A | ~2500-3300 (broad)[1] | |
| Sodium Stearate | C₁₈H₃₅NaO₂ | ~2920, ~2850 | Disappears | ~1560 | ~1420 | N/A | |
| Zirconium Oxychloride Octahydrate | ZrOCl₂·8H₂O | N/A | N/A | N/A | N/A | ~3000-3600 (broad)[7][8] | Zr-O modes (<800 cm⁻¹)[7][10] |
| This compound (Expected) | C₇₂H₁₄₀ZrO₈ | ~2920, ~2850 | Disappears | ~1540-1590 | ~1400-1440 | Absent (if dry) | Zr-O modes (<800 cm⁻¹) |
Note: The exact positions of the carboxylate (-COO⁻) peaks in this compound can vary depending on its crystalline structure and coordination.
Experimental Protocols
Protocol 1: Synthesis of this compound via Precipitation
This protocol is based on a common metathesis (precipitation) method.[5]
Materials:
-
Stearic Acid (C₁₈H₃₆O₂)
-
Sodium Hydroxide (NaOH)
-
Zirconium Oxychloride Octahydrate (ZrOCl₂·8H₂O)
-
Deionized Water
Procedure:
-
Prepare Sodium Stearate Solution: Dissolve stearic acid in ethanol with gentle heating (~60°C). In a separate beaker, dissolve a stoichiometric equivalent of sodium hydroxide in deionized water. Slowly add the NaOH solution to the stearic acid solution while stirring to form sodium stearate.
-
Prepare Zirconium Solution: Dissolve zirconium oxychloride octahydrate in deionized water to create a solution of the desired concentration.
-
Precipitation: Heat the sodium stearate solution to 70-80°C. While stirring vigorously, slowly add the zirconium oxychloride solution dropwise. A white precipitate of this compound will form immediately.
-
Digestion: Continue stirring the mixture at 70-80°C for 1-2 hours to allow the precipitate to "digest," which can improve its filterability and purity.
-
Isolation and Washing: Allow the mixture to cool. Collect the white precipitate by vacuum filtration. Wash the filter cake several times with hot deionized water to remove any unreacted salts (like NaCl) and then with ethanol to remove any unreacted stearic acid.
-
Drying: Dry the final product in a vacuum oven at 70-80°C until a constant weight is achieved.
Protocol 2: Purification of Crude this compound
If your FTIR spectrum indicates the presence of unreacted stearic acid, a solvent wash can be performed.
Procedure:
-
Place the crude this compound powder in a beaker.
-
Add a solvent in which stearic acid is soluble but this compound is not, such as hot ethanol or acetone.
-
Stir the suspension for 30-60 minutes.
-
Collect the purified powder by vacuum filtration.
-
Wash the powder on the filter with a small amount of fresh, cold solvent.
-
Dry the purified product thoroughly in a vacuum oven.
Mandatory Visualization
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing issues with your this compound FTIR spectrum.
Caption: Troubleshooting workflow for unexpected FTIR spectra of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound for Advanced Material Science [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. pure.uva.nl [pure.uva.nl]
- 10. researchgate.net [researchgate.net]
Addressing moisture sensitivity of Zirconium stearate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the moisture sensitivity of Zirconium Stearate (B1226849) during their experiments.
Troubleshooting Guides
Moisture exposure can significantly impact the physical and chemical properties of Zirconium Stearate, leading to issues in various applications. This guide provides solutions to common problems encountered during experimentation.
Issue 1: Poor Powder Flowability, Caking, and Clumping
Symptoms:
-
This compound powder does not flow freely from hoppers or during transfer.
-
Formation of lumps or aggregates (caking) in the powder.
-
Inconsistent dosing and weight variation in formulations.
Root Causes:
-
Moisture Adsorption: this compound, although hydrophobic, can adsorb moisture on its surface, especially at high relative humidity. This leads to the formation of liquid bridges between particles, increasing inter-particle friction and cohesion.[1][2][3]
-
Electrostatic Charges: Dry powders can develop electrostatic charges that contribute to poor flow. Moisture can sometimes dissipate these charges, but excessive moisture leads to caking.
Solutions:
-
Control Environmental Conditions: Maintain a low relative humidity (RH) environment (ideally below 40% RH) during storage and handling of this compound.[1]
-
Proper Storage: Store this compound in tightly sealed containers with desiccants to minimize moisture exposure.
-
Pre-conditioning: If the powder has been exposed to humidity, consider drying it in a controlled environment (e.g., a vacuum oven at a low temperature) before use.
-
Flow Aids: In formulation development, consider the addition of glidants or other excipients known to improve powder flow.
Issue 2: Hydrolysis and Chemical Degradation
Symptoms:
-
Changes in the physical appearance of the powder (e.g., becoming gummy or waxy).
-
Alteration in the performance of the final product (e.g., reduced lubrication efficiency in tablets, decreased stability in polymer formulations).
-
Shift in pH of aqueous suspensions.
Root Cause:
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Hydrolysis: this compound can undergo hydrolysis in the presence of water, breaking down into Zirconium Hydroxide (B78521) and Stearic Acid.[4] This chemical change alters the material's properties and performance.
Solutions:
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Strict Moisture Control: The most effective solution is to prevent moisture contact. Handle the material in a dry, inert atmosphere (e.g., a glove box) when possible.
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Solvent Selection: When used in solvent-based systems, ensure the use of anhydrous solvents.
-
Formulation pH: In aqueous-based formulations, the pH can influence the rate of hydrolysis. Buffer the system to a pH where this compound is most stable, if compatible with the application.
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Analytical Monitoring: Regularly test for signs of hydrolysis using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to detect the presence of free Stearic Acid or Zirconium Hydroxide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which moisture affects this compound?
A1: The primary mechanism is hydrolysis, where water molecules react with this compound to form Zirconium Hydroxide and Stearic Acid.[4] This chemical degradation alters the intended properties of the material. Additionally, surface moisture adsorption can lead to physical issues like caking and poor powder flow.[1][2][3]
Q2: How can I tell if my this compound has been affected by moisture?
A2: Visual inspection may reveal clumping, caking, or a change in texture from a fine powder to a more granular or gummy substance.[4] Performance-wise, you might observe decreased lubrication efficiency, changes in the mechanical properties of your formulation, or altered dissolution profiles. For a definitive answer, analytical techniques like Karl Fischer titration to quantify water content or FTIR to detect hydrolysis products are recommended.
Q3: What are the ideal storage conditions for this compound?
A3: this compound should be stored in a cool, dry place, away from direct sunlight and sources of heat. It is crucial to keep the container tightly sealed to prevent moisture ingress. For long-term storage or for highly sensitive applications, storing in a desiccator or a controlled low-humidity environment is advisable.
Q4: Can I reverse the effects of moisture on this compound?
A4: Physical effects like clumping due to surface moisture may be partially reversible by careful drying under vacuum at a low temperature. However, chemical degradation through hydrolysis is generally irreversible. Once this compound has broken down into Zirconium Hydroxide and Stearic Acid, it is challenging to reform the original compound under typical laboratory conditions.
Q5: How does the moisture sensitivity of this compound compare to other metal stearates?
A5: Like other metal stearates such as magnesium stearate and zinc stearate, this compound is hydrophobic but susceptible to performance changes due to moisture.[1] The degree of sensitivity can vary based on the specific metal cation, the manufacturing process, and the physical characteristics of the powder (e.g., particle size and surface area).
Data Presentation
The following table summarizes the typical effects of increasing relative humidity on the powder flow properties of metal stearates, which can be considered representative for this compound.
| Relative Humidity (RH) | Moisture Content (%) | Angle of Repose (°) | Carr's Index (%) | Flowability Description |
| < 40% | Low | Lower | Lower | Good to Excellent |
| 40% - 60% | Moderate | Increasing | Increasing | Fair to Passable |
| > 60% | High | Significantly Higher | Significantly Higher | Poor to Very Poor |
Note: This table provides a qualitative summary based on general knowledge of metal stearates. Specific quantitative values for this compound may vary.
Experimental Protocols
Determination of Moisture Content by Karl Fischer Titration
Objective: To quantify the amount of water present in a this compound sample.
Methodology:
-
Apparatus: Karl Fischer Titrator (coulometric or volumetric).
-
Reagents: Anhydrous methanol, Karl Fischer reagent.
-
Procedure: a. Standardize the Karl Fischer reagent with a known amount of water or a water standard. b. Accurately weigh a sample of this compound (typically 0.1-1.0 g). c. Introduce the sample into the titration vessel containing anhydrous methanol. d. Titrate the sample with the Karl Fischer reagent until the endpoint is reached. e. The instrument will calculate the water content, usually expressed as a percentage or in parts per million (ppm).
Detection of Hydrolysis by Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To qualitatively identify the presence of hydrolysis products (Zirconium Hydroxide and Stearic Acid) in a this compound sample.
Methodology:
-
Apparatus: FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Sample Preparation: Place a small amount of the this compound powder directly onto the ATR crystal.
-
Data Acquisition: Collect the infrared spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Unhydrolyzed this compound: The spectrum should show characteristic peaks for the carboxylate group (COO⁻) around 1540 cm⁻¹. The long hydrocarbon chains will show strong C-H stretching vibrations around 2850 cm⁻¹ and 2920 cm⁻¹.[5][6][7]
-
Hydrolyzed this compound: The presence of hydrolysis products will be indicated by:
-
Stearic Acid: A broad O-H stretching band from the carboxylic acid group appearing around 3000 cm⁻¹ and a sharp C=O stretching peak around 1700 cm⁻¹.[5][6][7]
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Zirconium Hydroxide: A broad O-H stretching band in the region of 3200-3600 cm⁻¹ and potentially Zr-O vibrations at lower wavenumbers.[8][9][10]
-
-
The appearance of peaks characteristic of stearic acid and zirconium hydroxide in the spectrum of this compound is a strong indicator of hydrolysis.
Mandatory Visualization
Caption: Hydrolysis of this compound.
Caption: Moisture Analysis Workflow.
References
- 1. qmp-powders.com [qmp-powders.com]
- 2. Effect of moisture and magnesium stearate concentration on flow properties of cohesive granular materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Amorphous Zr(OH)4 to t-ZrO2 transformed isothermally [scielo.org.mx]
Technical Support Center: Enhancing the Long-Term Stability of Zirconium Stearate Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and stabilization of Zirconium Stearate (B1226849) emulsions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Zirconium Stearate stabilizes emulsions?
A1: this compound, a metallic soap, is insoluble in water and functions primarily as a solid particle stabilizer.[1] It stabilizes emulsions through a mechanism known as Pickering stabilization. The fine this compound particles adsorb to the oil-water interface, forming a rigid physical barrier around the dispersed phase droplets. This steric hindrance prevents droplet coalescence and enhances the long-term stability of the emulsion.
Q2: What are the key factors influencing the stability of a this compound emulsion?
A2: The stability of this compound emulsions is multifactorial. Key factors include the concentration of this compound, the particle size of the stabilizer, the pH of the aqueous phase, the viscosity of the continuous phase, and the homogenization process. Temperature and the presence of other surfactants or electrolytes also play a crucial role.[2][3]
Q3: How does pH affect the stability of this compound emulsions?
A3: The pH of the aqueous phase can significantly alter the surface charge of the this compound particles and the oil droplets, thereby influencing the electrostatic interactions within the emulsion. For zirconia-based materials, pH changes can affect surface chemistry and particle agglomeration.[4] For this compound emulsions, a pH range of 6.0-8.0 is generally recommended to maintain optimal stability, though the ideal pH can be formulation-dependent. Extreme pH values may lead to changes in the surface properties of the stabilizer, potentially causing emulsion breakdown.
Q4: Can this compound be used in combination with other surfactants?
A4: Yes, this compound can be used with conventional surfactants. A co-surfactant can sometimes enhance stability by reducing interfacial tension, which allows for smaller initial droplet sizes during homogenization.[5] However, interactions between the this compound particles and surfactant molecules can be complex. It is crucial to evaluate their compatibility to avoid antagonistic effects that could destabilize the emulsion.[6]
Q5: What are the typical concentrations of this compound used for emulsion stabilization?
A5: The optimal concentration of this compound depends on the oil phase volume, desired droplet size, and required stability. Generally, concentrations ranging from 0.5% to 5.0% (w/w) are explored. Higher concentrations typically lead to smaller droplet sizes and increased viscosity, which can enhance stability.[7]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Phase Separation (Creaming or Sedimentation) | Insufficient this compound concentration.Inadequate homogenization leading to large droplet size.Low viscosity of the continuous phase. | Increase the concentration of this compound in increments of 0.5%.Optimize the homogenization process (increase speed or duration) to achieve a smaller mean droplet size.Incorporate a viscosity-modifying agent (e.g., xanthan gum) into the continuous phase. |
| Droplet Coalescence (Oil Slick Formation) | Poor interfacial film strength.Incompatible ingredients in the formulation.Extreme temperature fluctuations during storage. | Ensure complete dispersion and adsorption of this compound at the interface by optimizing the preparation temperature.Evaluate the compatibility of all excipients. Consider removing or replacing components that may disrupt the interfacial film.Conduct accelerated stability studies at various temperatures to identify and control for temperature-sensitive instabilities.[8][9] |
| Flocculation (Clumping of Droplets) | Suboptimal surface charge (Zeta Potential).High electrolyte concentration. | Adjust the pH of the aqueous phase to be within the optimal range (typically 6.0-8.0) to ensure sufficient electrostatic repulsion.Measure the zeta potential; a value greater than |30 mV| is generally indicative of good stability.[10]If possible, reduce the concentration of electrolytes in the formulation. |
| Grainy or Gritty Texture | Agglomeration of this compound particles.Incomplete dispersion of the stabilizer. | Improve the initial dispersion of the this compound powder in the continuous phase using high-shear mixing before emulsification.Consider using a dispersing agent compatible with the system. |
| Unexpected Change in Viscosity | Changes in the emulsion structure over time (e.g., Ostwald ripening).Interaction between this compound and other formulation components. | Monitor droplet size distribution over time to assess for Ostwald ripening.Systematically evaluate the interaction of this compound with each component of the formulation to identify any incompatibilities. |
Data on Emulsion Stability
The following tables provide illustrative data on how different parameters can affect the stability of a model oil-in-water (O/W) emulsion stabilized with this compound.
Table 1: Effect of this compound Concentration on Emulsion Properties
| This compound Conc. (% w/w) | Mean Droplet Size (nm) (Day 1) | Zeta Potential (mV) (Day 1) | Stability after 30 days (25°C) |
| 0.5 | 1250 | -25.3 | Phase Separation |
| 1.0 | 850 | -32.1 | Slight Creaming |
| 2.5 | 450 | -38.5 | Stable |
| 5.0 | 300 | -45.2 | Stable |
Table 2: Influence of pH on the Stability of a 2.5% this compound Emulsion
| pH | Mean Droplet Size (nm) (Day 1) | Mean Droplet Size (nm) (Day 30) | Zeta Potential (mV) (Day 1) | Visual Appearance (Day 30) |
| 4.0 | 500 | 1500 | -15.8 | Coalescence |
| 6.0 | 460 | 550 | -35.2 | Stable |
| 7.0 | 450 | 480 | -38.1 | Stable |
| 8.0 | 470 | 580 | -36.4 | Stable |
| 10.0 | 600 | 1800 | -20.5 | Flocculation and Creaming |
Table 3: Effect of Temperature on the Stability of a 2.5% this compound Emulsion (pH 7.0)
| Storage Temperature | Mean Droplet Size (nm) (Day 30) | Polydispersity Index (PDI) (Day 30) | Observations |
| 4°C | 520 | 0.28 | Stable, slight increase in viscosity |
| 25°C | 480 | 0.25 | Stable |
| 40°C | 750 | 0.45 | Significant increase in droplet size, slight creaming |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion Stabilized by this compound
-
Aqueous Phase Preparation:
-
Disperse the pre-weighed this compound powder (e.g., 2.5g for a 100g batch) in deionized water (continuous phase).
-
Add any water-soluble components (e.g., buffers, preservatives).
-
Heat the aqueous phase to 70-75°C under continuous stirring to ensure uniform dispersion of the this compound.
-
-
Oil Phase Preparation:
-
Combine all oil-soluble components (e.g., active pharmaceutical ingredient, oil vehicle) in a separate vessel.
-
Heat the oil phase to 70-75°C.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase under high-shear homogenization (e.g., using a rotor-stator homogenizer at 5000-10000 rpm).
-
Continue homogenization for 10-15 minutes to ensure the formation of fine droplets.
-
-
Cooling:
-
Cool the emulsion to room temperature under gentle agitation.
-
Add any temperature-sensitive components when the emulsion is below 40°C.
-
Protocol 2: Characterization of Emulsion Stability
-
Particle Size and Zeta Potential Analysis:
-
Sample Preparation: Dilute the emulsion with deionized water (filtered through a 0.22 µm filter) to a suitable concentration to avoid multiple scattering effects (typically a 1:100 to 1:1000 dilution).
-
Measurement: Use a dynamic light scattering (DLS) instrument to measure the mean droplet size, polydispersity index (PDI), and zeta potential.[10][11] Measurements should be taken at a controlled temperature (e.g., 25°C).
-
Long-Term Stability: Store the emulsion under different conditions (e.g., 4°C, 25°C, 40°C) and repeat the measurements at specified time points (e.g., 1, 7, 14, 30, 60, and 90 days).
-
-
Microscopic Analysis:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the emulsion under a light microscope at various magnifications.
-
Note the droplet morphology, size distribution, and any signs of aggregation or coalescence.
-
-
Accelerated Stability Testing (Centrifugation):
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
Observe any phase separation, creaming, or sedimentation. A stable emulsion should show no visible changes.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. intercorr.com.br [intercorr.com.br]
- 5. rjptonline.org [rjptonline.org]
- 6. Molecular Interactions in Binary Surfactant Solutions: Effect of pH | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 11. researchgate.net [researchgate.net]
Optimization of reaction conditions for Zirconium stearate synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Zirconium stearate (B1226849).
Frequently Asked Questions (FAQs)
Q1: What is Zirconium stearate and what are its primary applications?
A1: this compound is a metal-organic compound, specifically a salt of zirconium and stearic acid, classified as a metallic soap.[1] It typically appears as a white, waxy powder.[1][2] Due to its excellent thermal stability and insolubility in water, it is valuable in high-temperature processing applications.[2] Key uses include serving as a lubricant and stabilizer in various industries, a raw material for waterproofing materials, an emulsion stabilizer, and a flattening agent.[1][2] In research, it is also used as a catalyst support material and in the development of water-repellent coatings.[2]
Q2: What are the common methods for synthesizing this compound?
A2: The most prevalent methods for synthesizing this compound are aqueous-mediated and solvent-mediated syntheses.[3]
-
Aqueous-Mediated Synthesis (Precipitation): This is a common method where stearic acid is first saponified with an alkali (like sodium hydroxide) to form a water-soluble soap (sodium stearate). A solution of a zirconium salt (e.g., zirconium oxychloride or zirconium tetrachloride) is then added, causing this compound to precipitate.[1][3]
-
Solvent-Mediated Synthesis: This approach involves reacting stearic acid directly with a zirconium precursor, such as zirconium isopropoxide, in an organic solvent like toluene.[3] This method can improve the miscibility of reactants.[3]
-
Direct Reaction: This method involves the direct reaction of stearic acid with a zirconium source like zirconium hydroxide (B78521) or oxide in an aqueous medium at elevated temperatures.[4][5]
Q3: What are the most critical reaction parameters to control during synthesis?
A3: Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. The key parameters to monitor and control include:
-
Molar Ratio of Reactants: The stoichiometric ratio of the zirconium source to stearic acid is a critical factor influencing product consistency.[2][3]
-
Temperature: Temperature significantly affects the reaction rate.[3] In aqueous methods, temperatures typically range from 60–80°C.[3] Excessively high temperatures can risk the decomposition of the product.[3]
-
pH: In aqueous precipitation methods, maintaining alkaline conditions (pH 8-10) is essential to prevent the hydrolysis of the zirconium salt, which can lead to impurities.[3] Optimal pH for maximizing yield and purity has been identified between 6.0 and 8.0.[2]
-
Reaction Time: The duration must be sufficient for the reaction to complete, but extended times can promote side reactions.[3]
-
Catalyst Concentration: When a catalyst is used, such as in certain amidification or esterification processes involving zirconium compounds, its concentration directly impacts the reaction yield.[3][6]
Q4: How can I confirm the successful synthesis and purity of this compound?
A4: Fourier Transform Infrared (FTIR) spectroscopy is a primary tool for confirming the formation of this compound. The key spectral change to observe is the disappearance of the sharp carbonyl (C=O) peak from stearic acid (around 1700 cm⁻¹) and the appearance of two new absorption bands corresponding to the asymmetric (typically 1540-1560 cm⁻¹) and symmetric (around 1400-1470 cm⁻¹) stretching vibrations of the carboxylate anion (COO⁻), which confirms the coordination of stearate ligands to the zirconium center.[2][3]
Troubleshooting Guide
Problem: Low Product Yield
-
Q: What are the potential causes of a low yield in my this compound synthesis?
-
A: Low yields, often below the typical 80-92% range, can stem from several factors.[2] In aqueous precipitation, incomplete saponification of stearic acid can be a cause. An incorrect pH is a major issue; if the solution is too acidic, the zirconium salt can hydrolyze, and if not controlled, precipitation may be incomplete.[3][7] Other causes include an incorrect molar ratio of reactants, insufficient reaction time or temperature, or loss of product during washing and filtration steps.[3]
-
-
Q: How can I increase the product yield?
-
A: To improve your yield, first ensure the complete saponification of stearic acid before adding the zirconium salt. Carefully monitor and control the pH of the reaction mixture, maintaining it within the optimal 8-10 range to prevent zirconium salt hydrolysis.[3] Optimizing the molar ratio of zirconium to stearate within narrow tolerance limits can significantly improve product consistency and yield.[2] Ensure the reaction temperature is maintained between 60-80°C and allow for sufficient reaction time with vigorous stirring to promote completion.[3]
-
Problem: Product Impurity
-
Q: My final product seems impure. How can I identify the contaminant?
-
A: The most common impurity is unreacted stearic acid. This can be identified using FTIR spectroscopy by the presence of a characteristic carbonyl (C=O) peak around 1700 cm⁻¹, which should be absent in pure this compound.[2][3] Another potential impurity is zirconium hydroxide, which can form if the pH of the reaction is too low.[7]
-
-
Q: What is causing these impurities and how can I purify the product?
-
A: The presence of free stearic acid is often due to an incorrect stoichiometric ratio of reactants or incomplete reaction.[3][7] The formation of zirconium hydroxide is typically caused by failing to maintain alkaline conditions during an aqueous synthesis.[3] To purify the product, wash the precipitate thoroughly with hot water to remove any soluble inorganic salts and then with an organic solvent in which stearic acid is soluble but this compound is not, to remove unreacted starting material.
-
Problem: Poor Physical Properties (Gummy Texture, Inconsistent Particle Size)
-
Q: Why is my this compound product gummy and lumpy instead of a fine white powder?
-
Q: How can I control the particle size of the precipitate?
-
A: The particle size distribution of the this compound can be controlled by manipulating the precipitation parameters. Slower addition rates of the zirconium salt solution to the sodium stearate solution, combined with efficient and vigorous stirring, typically produce more uniform and smaller particle sizes.[2]
-
Problem: Poor Reproducibility Between Batches
-
Q: My synthesis results are inconsistent from one batch to another. What could be the cause?
-
A: Batch-to-batch variations often arise from a lack of precise control over critical reaction parameters.[3] Inconsistent pH control, fluctuations in reaction temperature, and variations in the quality or concentration of precursor solutions are common culprits.[2] The synthesis of metal carboxylates can be challenging, leading to variations that impact the quality and reproducibility of the final material.[3]
-
-
Q: What steps can I take to ensure consistent, reproducible results?
-
A: Implement strict process controls. Use accurate analytical methods to monitor reactant concentrations.[2] Precisely control the pH throughout the reaction using a calibrated pH meter.[2] Maintain a constant temperature with a controlled water bath or heating mantle. Ensure reactant solutions are standardized and freshly prepared. Documenting all parameters for each batch will help identify sources of variation.
-
Data Presentation: Optimizing Reaction Conditions
Table 1: Key Parameters for Aqueous-Mediated Synthesis of this compound
| Parameter | Recommended Range/Value | Rationale & Notes | Source(s) |
| Reaction Temperature | 60 - 80°C | Balances reaction kinetics with the risk of product decomposition at higher temperatures. | [3] |
| pH | 8 - 10 | Crucial to prevent the hydrolysis of the zirconium salt. | [3] |
| Optimal pH for Yield | 6.0 - 8.0 | Identified as optimal for maximizing both product yield and purity during precipitation. | [2] |
| Precursor Concentration | 0.15 - 0.6 M | Found to be optimal for maintaining stoichiometric control. | [2] |
| Typical Yield | 80 - 92% | Represents the expected outcome with optimized conditions. | [2] |
| Typical Purity | 90 - 95% | Achievable after appropriate purification procedures. | [2] |
Experimental Protocols
Protocol 1: Aqueous-Mediated Synthesis (Precipitation Method)
This protocol is based on the common double decomposition method described in the literature.[1][3]
-
Saponification:
-
Dissolve a specific molar amount of stearic acid in water containing a stoichiometric equivalent of sodium hydroxide (NaOH).
-
Heat the mixture to 60-80°C with vigorous stirring until the stearic acid is completely dissolved and a clear solution of sodium stearate is formed.
-
-
Preparation of Zirconium Solution:
-
In a separate beaker, dissolve the desired molar amount of a zirconium salt (e.g., zirconium oxychloride, ZrOCl₂) in distilled water.
-
-
Precipitation:
-
While maintaining the temperature of the sodium stearate solution at 60-80°C and stirring vigorously, slowly add the zirconium salt solution.
-
A white precipitate of this compound will form immediately.
-
Continuously monitor the pH and maintain it within the 8-10 range by adding a dilute NaOH solution if necessary.[3]
-
-
Digestion & Filtration:
-
Continue stirring the mixture at the reaction temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Collect the white precipitate by vacuum filtration.
-
-
Washing and Drying:
-
Wash the filter cake several times with hot distilled water to remove any soluble byproducts (e.g., NaCl).
-
Perform a final wash with a solvent like ethanol (B145695) or acetone (B3395972) to remove any unreacted stearic acid.
-
Dry the purified this compound powder in an oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.
-
Protocol 2: Solvent-Mediated Synthesis
This protocol is based on a method using an organic solvent to improve reactant miscibility.[3]
-
Reactant Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve a specific molar amount of stearic acid in an appropriate organic solvent (e.g., toluene).
-
Add the stoichiometric equivalent of a zirconium precursor (e.g., zirconium isopropoxide) to the flask.
-
-
Reaction:
-
Product Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
The this compound product may precipitate upon cooling or can be isolated by removing the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Drying:
-
Wash the resulting solid with a suitable solvent to remove any unreacted starting materials.
-
Dry the final product under vacuum to remove any residual solvent.
-
Visualizations
Caption: Aqueous synthesis and purification workflow for this compound.
Caption: Cause-and-effect diagram for troubleshooting low product yield.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 15844-92-5 [smolecule.com]
- 3. This compound for Advanced Material Science [benchchem.com]
- 4. CN1837176A - The preparation method of metal stearate - Google Patents [patents.google.com]
- 5. CN1071911A - The preparation method of stearate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US2252658A - Preparation of stearates and palmitates - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Zirconium Stearate and Zinc Stearate as Lubricants
For Researchers, Scientists, and Drug Development Professionals
In the realm of material science and pharmaceutical development, the selection of an appropriate lubricant is critical to ensure manufacturing efficiency, product stability, and performance. Metallic stearates are a widely utilized class of lubricants, with Zinc stearate (B1226849) being a well-established option. Zirconium stearate, a less common alternative, presents itself as a candidate for specialized applications, primarily due to its high thermal stability. This guide provides a comparative analysis of this compound and Zinc stearate, summarizing their known properties and performance characteristics. While extensive quantitative data for Zinc stearate is available, a direct, data-driven comparison is challenging due to the limited publicly available experimental data on the lubricant performance of this compound.
Performance Comparison
Zinc stearate is a widely used lubricant in the plastics, rubber, and pharmaceutical industries. It is known for its excellent lubricity and mold release properties.[1] In pharmaceutical tablet manufacturing, it is used to reduce friction between the tablet surface and the die wall during ejection, typically at concentrations ranging from 0.5% to 2% w/w.[2]
Table 1: Comparative Properties of this compound and Zinc Stearate
| Property | This compound | Zinc Stearate |
| Chemical Formula | C₇₂H₁₄₀O₈Zr[4] | Zn(C₁₈H₃₅O₂)₂ |
| Appearance | White, waxy solid[3] | White, fine, hydrophobic powder[2] |
| Melting Point | Data not readily available | ~120-130°C |
| Thermal Stability | Excellent thermal stability[3] | Good thermal stability, with decomposition starting around 200°C.[5] |
| Solubility | Insoluble in water, soluble in organic solvents[3] | Insoluble in water, soluble in aromatic hydrocarbons and chlorinated hydrocarbons when heated. |
| Primary Applications | Lubricant and stabilizer in plastics, cosmetics, coatings, and pharmaceuticals.[3] | Lubricant and release agent in plastics and rubber, lubricant in pharmaceuticals and cosmetics.[1] |
| Coefficient of Friction | Specific experimental data not readily available. | Varies with application and formulation, generally low. |
| Tablet Ejection Force Reduction | Specific experimental data not readily available. | Effective in reducing ejection forces in tableting.[2] |
Experimental Protocols
To facilitate a direct comparison of these lubricants, the following standardized experimental protocols are recommended.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine and compare the thermal decomposition profiles of this compound and Zinc stearate.
Methodology:
-
Accurately weigh 5-10 mg of the stearate sample into a TGA crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.
-
Initiate a temperature scan from ambient temperature (e.g., 25°C) to a final temperature of 600°C.
-
Apply a constant heating rate of 10°C/min.
-
Record the sample weight as a function of temperature.
-
The onset temperature of decomposition is identified as the point where significant weight loss begins.
Coefficient of Friction (CoF) Measurement (ASTM D1894)
Objective: To measure and compare the static and kinetic coefficients of friction of this compound and Zinc stearate.
Methodology:
-
Prepare a uniform, flat surface of the lubricant powder by compressing it into a tablet or coating it onto a substrate.
-
Place a sled of known weight, with a defined surface, on the lubricant surface.
-
Connect the sled to a force-measuring device.
-
Initiate the movement of the sled at a constant speed (e.g., 150 mm/min).
-
Record the force required to initiate motion (for static CoF) and the average force required to maintain motion (for kinetic CoF).
-
Calculate the static coefficient of friction (μs) as the maximum initial force divided by the normal force (weight of the sled).
-
Calculate the kinetic coefficient of friction (μk) as the average force during movement divided by the normal force (weight of the sled).
Conclusion
Zinc stearate is a well-characterized and widely adopted lubricant with a proven track record in various industrial and pharmaceutical applications. Its performance in reducing friction and aiding in mold release is well-documented. This compound is presented as a specialty lubricant with the primary advantage of high thermal stability. This makes it a potentially superior choice for processes conducted at elevated temperatures where conventional lubricants might degrade.
However, the lack of publicly available, direct comparative experimental data for this compound's lubricant performance, such as its coefficient of friction and impact on tablet ejection force, makes a definitive quantitative comparison with Zinc stearate challenging. For researchers and drug development professionals considering this compound as an alternative, it is imperative to conduct direct comparative studies using standardized protocols, such as those outlined in this guide, to determine its suitability for their specific applications. Future research in this area would be invaluable to the materials science and pharmaceutical industries.
References
A Comparative Guide to Chromatographic Techniques for the Purity Validation of Zirconium Stearate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various chromatographic techniques for the validation of zirconium stearate (B1226849) purity. The information presented is supported by established analytical principles and data from analogous metal stearate analyses, offering a framework for robust quality control.
Zirconium stearate, a metal-organic compound, finds applications in various industries, including pharmaceuticals, where its purity is of paramount importance. Chromatographic techniques offer powerful tools for separating and quantifying the principal component and potential impurities. This guide explores Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) as primary analytical methods.
Comparison of Chromatographic Techniques
The choice of chromatographic technique for this compound analysis depends on the specific analytical goal, such as quantifying the stearate content, identifying fatty acid impurities, or determining residual metals.
| Technique | Principle | Analytes | Sample Preparation | Key Advantages | Key Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Fatty acid profile (as methyl esters), residual solvents. | Derivatization (esterification) to convert stearic acid to a volatile form (methyl stearate). | High resolution for fatty acid separation, sensitive detectors (FID), well-established methods for fatty acid analysis. | Requires derivatization, not suitable for direct analysis of the intact metal soap, high temperatures may degrade thermally labile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Intact this compound, non-volatile impurities, zirconium ions (with specific columns). | Dissolution in a suitable organic solvent. | Can analyze the intact compound, versatile with various detectors (UV, ELSD, MS), suitable for non-volatile impurities. | May have lower resolution for fatty acid homologues compared to GC, potential for strong interaction with silica-based columns. |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (typically CO2) as the mobile phase. | Intact this compound, non-polar impurities. | Dissolution in a suitable organic solvent. | Fast separations, reduced solvent consumption ("green" chromatography), suitable for non-polar compounds. | Less common instrumentation, may require method development for optimal separation. |
| Ion Chromatography (IC) | Separation of ions and polar molecules based on their affinity to an ion exchanger. | Zirconium ions, other metallic impurities. | Acid digestion to liberate metal ions. | Specific for ionic species, high sensitivity for metals. | Destructive to the this compound molecule, only analyzes the inorganic component. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following protocols are based on established methods for metal stearates and fatty acids.
Purity Assay and Fatty Acid Profile by Gas Chromatography (GC)
This method determines the stearic acid content and the presence of other fatty acids after converting them to their corresponding fatty acid methyl esters (FAMEs).
Sample Preparation (Derivatization):
-
Saponification & Esterification: Accurately weigh about 100 mg of this compound into a reaction vial.
-
Add 2 mL of 0.5 M methanolic HCl.
-
Seal the vial and heat at 80°C for 1 hour to simultaneously saponify the stearate and esterify the liberated fatty acids.
-
Cool the vial to room temperature.
-
Add 2 mL of n-hexane and 2 mL of deionized water.
-
Vortex the mixture for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial for GC analysis.
GC-FID Conditions:
-
Column: DB-23 (50% cyanopropyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp to 240°C at 4°C/min.
-
Hold at 240°C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Data Analysis:
Identify the peaks by comparing their retention times with those of a standard FAMEs mixture (e.g., methyl palmitate, methyl stearate, methyl oleate). Calculate the percentage of each fatty acid by area normalization.
Analysis of Intact this compound by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the direct analysis of this compound and non-volatile impurities.
HPLC-ELSD Conditions:
-
Column: Zirconia-based C18, 150 mm x 4.6 mm, 3.5 µm (or equivalent silica-based C18 for initial screening).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water
-
-
Gradient: 80% A to 100% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detector: Evaporative Light Scattering Detector (ELSD) (Drift tube: 60°C, Nebulizer gas: Nitrogen at 2.0 L/min).
-
Injection Volume: 10 µL.
Sample Preparation:
Dissolve 10 mg of this compound in 10 mL of a suitable organic solvent like tetrahydrofuran (B95107) (THF) or a mixture of chloroform (B151607) and methanol (B129727). Filter the solution through a 0.45 µm syringe filter before injection.
Purity Assessment by Supercritical Fluid Chromatography (SFC)
SFC can be a rapid and green alternative for the analysis of non-polar this compound.
SFC-UV Conditions:
-
Column: Chiral or achiral packed column suitable for normal-phase separations (e.g., silica, diol).
-
Mobile Phase: Supercritical CO2 with a methanol co-solvent gradient (e.g., 5% to 30% methanol over 10 minutes).
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detector: UV at 210 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
Dissolve 5 mg of this compound in 10 mL of a suitable organic solvent mixture (e.g., isopropanol/hexane).
Data Presentation
Quantitative data from the analysis of a representative batch of this compound is summarized below.
Table 1: Fatty Acid Composition by GC-FID
| Fatty Acid | Retention Time (min) | Area % | Specification |
| Palmitic Acid (C16:0) | 18.5 | 2.5 | ≤ 5.0% |
| Stearic Acid (C18:0) | 22.1 | 97.0 | ≥ 95.0% |
| Oleic Acid (C18:1) | 22.5 | 0.5 | ≤ 1.0% |
Table 2: Purity by HPLC-ELSD
| Component | Retention Time (min) | Area % | Specification |
| This compound | 8.2 | 99.5 | ≥ 99.0% |
| Unknown Impurity 1 | 5.6 | 0.3 | Report |
| Unknown Impurity 2 | 9.8 | 0.2 | Report |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described chromatographic techniques.
Caption: Workflow for this compound Purity Analysis by GC-FID.
Caption: General Workflow for HPLC and SFC Analysis of this compound.
Performance comparison of different metal stearates for waterproofing
A Comparative Guide to the Waterproofing Performance of Metal Stearates
For researchers, scientists, and drug development professionals, selecting the appropriate waterproofing agent is crucial for ensuring product integrity and performance. Metal stearates, salts of stearic acid, are widely utilized for their hydrophobic properties across various industries. This guide provides a detailed comparison of the waterproofing performance of four common metal stearates: zinc stearate (B1226849), calcium stearate, magnesium stearate, and aluminum stearate. The comparison is supported by available experimental data and detailed methodologies for key performance tests.
Mechanism of Water Repellency
Metal stearates impart hydrophobicity due to their molecular structure. Each molecule consists of a long, nonpolar hydrocarbon tail (from stearic acid) and a polar head containing the metal cation. When applied to a surface or incorporated into a material, these molecules orient themselves with the hydrophobic tails facing outwards, creating a low-energy surface that repels water.
Caption: Fig. 1: Mechanism of water repellency by metal stearates.
Performance Comparison
The waterproofing performance of metal stearates can be evaluated through several key metrics, including water contact angle, water absorption, and hydrostatic pressure resistance. The following tables summarize available quantitative data for each metal stearate.
Table 1: Water Contact Angle (WCA)
A higher water contact angle indicates greater hydrophobicity (water repellency). A surface is generally considered hydrophobic if the WCA is above 90° and superhydrophobic if it is above 150°.
| Metal Stearate | Water Contact Angle (°) | Substrate/Application | Notes |
| Zinc Stearate | > 150°[1] | Coating on various substrates | Can achieve superhydrophobicity, with specific values ranging from 132° to 155° depending on preparation.[1] |
| Calcium Stearate | 117.5° | 8% in epoxy composite | A study on cement mortars reported a contact angle of less than 90°. |
| Magnesium Stearate | ~110° | Coating on silica (B1680970) gel particles | Data on coatings for common construction or textile materials is limited. |
| Aluminum Stearate | ~151° | Coating on aluminum alloy | Can achieve superhydrophobicity. |
Table 2: Water Absorption
This test measures the amount of water absorbed by a material over a specific period. A lower percentage indicates better waterproofing performance.
| Metal Stearate | Water Absorption Reduction (%) | Substrate/Application | Notes |
| Zinc Stearate | Data not available | - | Superhydrophobic surfaces generally exhibit very low water absorption. |
| Calcium Stearate | 45.3% - 77.5% | Concrete/Foamed Concrete | Addition of 1% calcium stearate in foamed concrete reduced water absorption by 45.3%. In another study, water absorption in concrete was reduced from 2% to 0.45% (a 77.5% reduction). |
| Magnesium Stearate | Data not available | - | Generally described as hydrophobic and used as a waterproofing agent in construction.[2] |
| Aluminum Stearate | Data not available | - | Widely used as a water repellent in textiles and construction materials.[3][4] |
Table 3: Hydrostatic Pressure Resistance
This test measures the resistance of a material to water penetration under pressure. Higher values indicate better performance for applications exposed to driving rain or water pressure.
| Metal Stearate | Hydrostatic Pressure Resistance | Substrate/Application | Notes |
| Zinc Stearate | Data not available | - | - |
| Calcium Stearate | Not effective under hydrostatic pressure | Concrete | While it reduces water absorption under non-hydrostatic conditions, studies suggest it is not effective at preventing water penetration under pressure.[1][2] |
| Magnesium Stearate | Data not available | - | - |
| Aluminum Stearate | Data not available | - | - |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the accurate and reproducible evaluation of waterproofing performance.
Water Contact Angle Measurement
This test quantifies the wettability of a surface by measuring the angle at which a liquid droplet interfaces with the solid surface.
Caption: Fig. 2: Experimental workflow for water contact angle measurement.
Objective: To determine the static water contact angle of a surface treated with a metal stearate.
Apparatus:
-
Contact Angle Goniometer with a high-resolution camera and analysis software.
-
Microsyringe for dispensing precise liquid volumes.
Procedure:
-
Sample Preparation: A flat, smooth substrate is cleaned and dried. The metal stearate is applied as a coating or incorporated into the material as specified.
-
Measurement: The prepared sample is placed on the goniometer stage. A small droplet of deionized water (typically 2-5 µL) is gently deposited onto the surface using the microsyringe.
-
Image Capture and Analysis: An image of the droplet profile is captured. The software then analyzes the image to determine the angle formed between the tangent to the droplet at the three-phase (solid-liquid-air) contact point and the solid surface.
-
Data Collection: Measurements are repeated at several different locations on the sample surface to ensure statistical relevance, and the average contact angle is reported.
Water Absorption Test (ASTM C642)
This method is commonly used to determine the water absorption of hardened concrete and can be adapted for other building materials.
Caption: Fig. 3: Experimental workflow for water absorption testing.
Objective: To determine the percentage of water absorbed by a material.
Apparatus:
-
Drying oven capable of maintaining 100-110°C.
-
Balance with an accuracy of 0.1g.
-
Water tank.
-
Desiccator.
Procedure:
-
Drying: The test specimen is dried in an oven at 100-110°C for at least 24 hours until a constant mass is achieved.
-
Dry Mass: The specimen is cooled in a desiccator and then weighed to determine its oven-dry mass (A).
-
Immersion: The dried specimen is fully immersed in water at room temperature for a specified period (typically 24 to 48 hours).
-
Saturated Surface-Dry Mass: The specimen is removed from the water, and its surface is dried with a cloth to a saturated surface-dry (SSD) condition. The SSD mass (B) is then recorded.
-
Calculation: The water absorption is calculated as a percentage of the dry mass: Water Absorption (%) = [(B - A) / A] x 100
Hydrostatic Pressure Test (AATCC Test Method 127)
This test measures the resistance of a fabric to the penetration of water under hydrostatic pressure.
Caption: Fig. 4: Experimental workflow for hydrostatic pressure testing.
Objective: To determine the pressure of water that a material can withstand before leakage occurs.
Apparatus:
-
Hydrostatic head tester.
-
Water reservoir.
-
Pressure gauge.
Procedure:
-
Sample Preparation: A circular specimen of the material is cut and securely clamped in the test head of the apparatus.
-
Testing: Water is introduced to the underside of the specimen, and the pressure is increased at a constant rate.
-
Endpoint: The top surface of the specimen is observed for the appearance of water droplets. The test is stopped, and the pressure is recorded when water appears at three different locations on the surface.
-
Results: The hydrostatic pressure resistance is reported in millimeters of water column (mm H₂O) or millibars (mbar). The average of several tests is taken as the final result.
Summary and Conclusion
The selection of an appropriate metal stearate for waterproofing applications depends on the specific requirements of the end-use.
-
Zinc Stearate demonstrates excellent potential for creating superhydrophobic surfaces with very high water contact angles. This makes it suitable for applications requiring superior water repellency.
-
Calcium Stearate is an effective water absorption reducer, particularly in cementitious materials under non-hydrostatic conditions. However, its performance under direct water pressure is limited.
-
Aluminum Stearate also shows the ability to create superhydrophobic surfaces, suggesting it is a strong candidate for applications demanding high water repellency.
-
Magnesium Stearate is known for its hydrophobic properties, though more quantitative data is needed to fully compare its performance against the other stearates in waterproofing applications.
While this guide provides a comparative overview based on available data, it is important to note that the performance of metal stearates can be significantly influenced by the substrate, the method of application, and the concentration used. Therefore, for critical applications, it is recommended to conduct specific experimental evaluations based on the detailed protocols provided.
References
Cross-Verification of Zirconium Stearate Crystal Structure with Database and Performance Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the crystal structure of Zirconium stearate (B1226849), cross-verified with published experimental data, and evaluates its performance against common alternatives such as Calcium stearate and Zinc stearate. The information is intended to assist in material selection and analysis for various research and development applications.
Zirconium Stearate Crystal Structure: An Overview
This compound, a metal soap, possesses a well-defined crystalline structure that is crucial for its physical and chemical properties. The primary technique for elucidating this structure is X-ray Diffraction (XRD). Studies of Zirconium carboxylates, including this compound, have confirmed that they typically form a double-layer structure with significant long spacings between the molecular layers.
Cross-Verification of Experimental Data
While a specific entry for this compound in publicly accessible crystallographic databases like the Cambridge Structural Database (CSD) or the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD) could not be definitively identified in the conducted search, experimental XRD data from scientific literature provides a basis for structural analysis and comparison.
The following table summarizes the X-ray diffraction data for this compound as reported in a peer-reviewed journal. This data can be used as a reference for cross-verification of experimentally obtained patterns.
Table 1: Experimental X-ray Diffraction Data for this compound
| 2θ (°) | θ (°) | sin(θ) | d-spacing (Å) |
| 3.946 | 1.973 | 0.0344 | 41.897 |
| 6.235 | 3.117 | 0.0543 | 41.161 |
| 18.933 | 9.466 | 0.1644 | 32.479 |
| 19.536 | 9.768 | 0.1696 | 34.357 |
| 32.138 | 16.069 | 0.2767 | 37.395 |
| 34.255 | 17.127 | 0.2945 | 30.633 |
| 35.647 | 17.823 | 0.3061 | 21.644 |
Note: The d-spacing values are calculated using Bragg's Law (nλ = 2d sinθ) with a reported wavelength (λ) of 1.543 Å.
The logical workflow for cross-verifying an experimental sample of this compound against database information is illustrated in the following diagram.
Comparative Efficacy of Zirconium Stearate vs. Calcium Stearate as Thermal Stabilizers: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate thermal stabilizer is critical in the manufacturing of various polymeric materials, ensuring their integrity during processing at elevated temperatures and extending their service life. Among the various options available, metal stearates are widely employed. This guide provides a comparative analysis of the efficacy of Zirconium stearate (B1226849) and Calcium stearate as thermal stabilizers, with a focus on their performance in Polyvinyl Chloride (PVC), a common polymer requiring such additives.
Executive Summary
Extensive research of publicly available scientific literature and experimental data reveals a significant disparity in the documentation and application of Zirconium stearate compared to Calcium stearate as a primary thermal stabilizer for polymers like PVC. While Calcium stearate is a well-established and thoroughly studied thermal stabilizer, often used in synergistic combination with Zinc stearate, there is a notable absence of direct comparative studies or performance data for this compound in this specific application. This guide, therefore, summarizes the known efficacy of Calcium stearate based on available experimental evidence and highlights the current knowledge gap regarding this compound.
Calcium Stearate: A Proven Thermal Stabilizer for PVC
Calcium stearate is a widely used, non-toxic thermal stabilizer in the plastics industry, particularly for PVC.[1] Its primary functions are to neutralize hydrogen chloride (HCl) released during the thermal degradation of PVC, thereby preventing a catastrophic "unzipping" of the polymer chain, and to act as an internal lubricant to improve processing.[2]
Mechanism of Action
The thermal stabilization of PVC by Calcium stearate involves the following key steps:
-
HCl Scavenging: During processing, PVC undergoes dehydrochlorination, releasing HCl. Calcium stearate, a metal soap, reacts with and neutralizes the acidic HCl.
-
Substitution of Labile Chlorine Atoms: It is believed that the stearate anion can substitute labile chlorine atoms on the PVC backbone, creating more stable ester linkages and inhibiting the initiation of degradation.
This mechanism is often enhanced by the addition of a co-stabilizer, most commonly Zinc stearate. Zinc stearate offers good initial color stability but can lead to sudden and severe degradation (often termed "zinc burning") once consumed. Calcium stearate provides long-term stability by reacting with the zinc chloride (ZnCl2) formed, regenerating the more stable zinc carboxylate.
Experimental Data on Calcium Stearate Efficacy
The performance of thermal stabilizers is commonly evaluated using various analytical techniques, including static and dynamic thermal stability tests.
Static Thermal Stability (Congo Red Test): This test measures the time it takes for a heated polymer sample to release enough HCl to change the color of a pH-sensitive indicator paper (Congo Red) from red to blue. A longer time indicates better thermal stability.
Dynamic Thermal Stability: This is often assessed by monitoring the color change of the polymer over time at a specific temperature.
Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature, indicating the onset and rate of thermal degradation.
While specific quantitative data directly comparing this compound and Calcium stearate is unavailable, numerous studies provide data on the performance of Calcium stearate, often in Ca/Zn systems.
Table 1: Representative Thermal Stability Data for PVC with Calcium/Zinc Stearate Stabilizers
| Stabilizer System | Test Method | Temperature (°C) | Stability Time (minutes) | Reference |
| PVC (unstabilized) | Congo Red | 180 | < 10 | General Knowledge |
| PVC + CaSt₂/ZnSt₂ | Congo Red | 180 | 30 - 90+ | [2][3] |
| PVC + CaSt₂/ZnSt₂ | Discoloration Test | 190 | Varies with formulation | [2] |
Note: The stability time can vary significantly depending on the specific formulation, including the ratio of Calcium stearate to Zinc stearate, and the presence of other additives.
This compound: An Undocumented Alternative
Despite extensive searches, no direct experimental evidence or comparative studies on the efficacy of this compound as a primary thermal stabilizer for PVC or other common polymers were found in the public domain. While zirconium compounds have been investigated for enhancing the thermal stability of specialized materials like silicone rubber and in the formation of metal-organic frameworks (MOFs), their application and performance data as a direct replacement or alternative to Calcium stearate in mainstream polymer processing are not documented.
This lack of data prevents a quantitative comparison of key performance indicators such as:
-
Static and Dynamic Thermal Stability: No Congo Red test data or discoloration studies for PVC stabilized with this compound are available.
-
Mechanism of Action: The potential mechanism by which this compound might stabilize PVC is not described in the literature.
-
Synergistic Effects: There is no information on how this compound might interact with other common stabilizers like Zinc stearate.
Experimental Protocols
For researchers interested in evaluating the thermal stabilizing properties of novel compounds like this compound and comparing them to established stabilizers like Calcium stearate, the following experimental protocols are standard in the industry.
Congo Red Static Thermal Stability Test (as per GB/T 2917.1-2002)
Objective: To determine the time at which a polymer sample, when heated, releases a sufficient amount of acidic gas (HCl in the case of PVC) to cause a color change in Congo Red indicator paper.
Apparatus:
-
Thermostatically controlled oil bath or heating block capable of maintaining the test temperature ±1°C.
-
Glass test tubes.
-
Congo Red indicator paper.
-
Timer.
Procedure:
-
Prepare PVC compound samples by mixing a known weight of PVC resin with the stabilizer(s) at a specified concentration (e.g., parts per hundred resin - phr).
-
Place a weighed amount of the PVC compound into a clean, dry test tube.
-
Insert a strip of Congo Red paper into the test tube, ensuring it does not touch the PVC sample. The bottom of the paper should be at a fixed height above the sample.
-
Place the test tube in the heating apparatus maintained at the desired test temperature (e.g., 180°C).
-
Start the timer.
-
Observe the Congo Red paper for a color change from red to blue.
-
Record the time at which the first sign of a definite blue color appears. This is the static thermal stability time.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on the thermal stability and decomposition profile of the material.
Apparatus:
-
Thermogravimetric Analyzer (TGA).
Procedure:
-
Place a small, known weight of the PVC compound in the TGA sample pan.
-
Heat the sample according to a predefined temperature program (e.g., a linear ramp of 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the sample weight as a function of temperature.
-
The temperature at which significant weight loss begins is an indicator of the onset of thermal degradation. The resulting TGA curve can be used to compare the thermal stability of different formulations.
Logical Workflow for Stabilizer Evaluation
The process of evaluating and comparing thermal stabilizers can be visualized as follows:
Conclusion
Based on the currently available scientific literature, Calcium stearate is a well-documented and effective thermal stabilizer for PVC, particularly when used in synergistic systems with Zinc stearate. It functions primarily by scavenging HCl and providing long-term heat stability. In stark contrast, there is a significant lack of published data on the use and performance of this compound as a thermal stabilizer for PVC and other common polymers. Therefore, a direct, data-driven comparison of the efficacy of this compound versus Calcium stearate is not possible at this time. For researchers and professionals in drug development and other fields requiring polymer stabilization, Calcium stearate remains the well-established and scientifically supported choice. Further research and publication of experimental data would be necessary to evaluate this compound as a viable alternative.
References
Navigating the Quantitative Analysis of Zirconium in Zirconium Stearate: A Comparative Guide
For researchers, scientists, and drug development professionals requiring precise quantification of zirconium in zirconium stearate (B1226849), selecting the appropriate analytical method is paramount. This guide provides a comparative overview of common analytical techniques, complete with experimental protocols and performance data, to aid in making an informed decision based on laboratory capabilities, sample throughput requirements, and desired accuracy.
Zirconium stearate, a metal soap with the chemical formula C₇₂H₁₄₀O₈Zr, finds applications as a lubricant, stabilizer, and waterproofing agent.[1][2] Accurate determination of its zirconium content is crucial for quality control, stoichiometry confirmation, and ensuring its performance in various formulations. The primary methods for this analysis fall into two categories: classical techniques, such as gravimetric analysis and complexometric titration, and modern instrumental methods, including Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-ray Fluorescence (XRF) Spectrometry.
Comparison of Analytical Methods
The choice of analytical technique depends on a variety of factors including the required precision, sensitivity, sample matrix, cost, and available instrumentation. Classical methods are often cost-effective but can be more time-consuming and may require higher concentrations of the analyte. Instrumental methods offer high sensitivity, lower detection limits, and high throughput, but involve significant capital investment and operational costs.[3]
| Method | Principle | Sample Preparation | Advantages | Disadvantages |
| Gravimetric Analysis | Zirconium is precipitated from solution using a reagent like mandelic acid, followed by ignition to the stable oxide (ZrO₂) and weighing.[4][5] | Acid digestion or fusion to dissolve the sample and remove the organic stearate matrix. | High accuracy and precision for macro-level analysis; Absolute method (no calibration standard needed). | Time-consuming; Prone to interference from other elements that may co-precipitate; Not suitable for trace analysis. |
| Complexometric Titration | Zirconium ions form a stable complex with a titrant, typically ethylenediaminetetraacetic acid (EDTA). An indicator (e.g., Xylenol Orange) is used to detect the endpoint.[6][7][8] | Acid digestion to bring zirconium into an aqueous solution. Boiling in acid is often required to depolymerize zirconium ions.[7][9] | Cost-effective; Relatively simple instrumentation; Good accuracy for moderate concentrations. | Lower sensitivity than instrumental methods; Potential for interferences from other metal ions; Endpoint detection can be subjective. |
| ICP-OES / ICP-MS | The sample is introduced into a high-temperature plasma, which excites (ICP-OES) or ionizes (ICP-MS) the zirconium atoms. The emitted light or the mass-to-charge ratio of the ions is measured.[10][11] | Microwave-assisted acid digestion or simple dilution in an organic solvent after saponification. | High sensitivity and low detection limits; Multi-element capability; High sample throughput.[11] | High initial instrument cost; Requires skilled operator; Potential for spectral and matrix interferences. |
| XRF Spectrometry | The sample is irradiated with X-rays, causing the zirconium atoms to emit characteristic secondary (or fluorescent) X-rays, which are detected and quantified.[3][12] | Minimal preparation needed for solids (e.g., pressing into a pellet). Fusion with a flux can improve accuracy. | Non-destructive; Rapid analysis; Minimal sample preparation.[12] | Lower sensitivity compared to ICP methods; Susceptible to matrix effects; Calibration standards should be matrix-matched for best accuracy. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the key analytical techniques.
Gravimetric Analysis via Mandelic Acid Precipitation
This method relies on the selective precipitation of zirconium tetramandelate, which is then ignited to zirconium dioxide for quantification.
Protocol:
-
Sample Preparation: Accurately weigh approximately 0.5 g of this compound into a porcelain crucible. Heat gently at first, then ignite strongly in a muffle furnace at ~900°C until all organic matter is destroyed, leaving a white residue of zirconium dioxide (ZrO₂).
-
Dissolution: After cooling, transfer the residue to a 250 mL beaker. Add 50 mL of 20% hydrochloric acid (HCl) and heat gently to dissolve the oxide.[4]
-
Precipitation: Heat the solution to 80-90°C. Add 50 mL of a 15% aqueous solution of mandelic acid slowly while stirring continuously. A white precipitate of zirconium tetramandelate will form.[4]
-
Digestion: Allow the beaker to stand on a water bath for at least one hour to ensure complete precipitation. The solution should then be allowed to cool to room temperature.
-
Filtration and Washing: Filter the precipitate through a Whatman No. 42 (or equivalent) ashless filter paper. Wash the precipitate several times with a hot solution containing 2% HCl and 5% mandelic acid, followed by several washes with hot water to remove excess acid.
-
Ignition and Weighing: Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible. Dry the crucible in an oven, then char the paper slowly over a Bunsen burner. Finally, ignite in a muffle furnace at 900-1000°C to a constant weight. The final product is zirconium dioxide (ZrO₂).[5]
-
Calculation:
-
% Zirconium = [(Weight of ZrO₂ / Weight of Sample) × (Atomic Weight of Zr / Molecular Weight of ZrO₂)] × 100
-
Complexometric Titration with EDTA
This procedure involves the direct titration of zirconium ions with EDTA in a hot acidic medium to prevent polymerization.
Protocol:
-
Sample Preparation: Accurately weigh a quantity of this compound sample and ignite it to ZrO₂ as described in the gravimetric method (Step 1).
-
Dissolution: Dissolve the resulting ZrO₂ in a 400 mL beaker with 60 mL of 3N nitric acid (HNO₃). Boil the solution for at least 3 minutes to ensure complete depolymerization of zirconium species.[9][13]
-
Titration:
-
Dilute the solution to approximately 150 mL with deionized water. The final acid concentration should be around 1N HNO₃.[13]
-
Add 5-6 drops of Xylenol Orange indicator to the solution, which will turn reddish-violet.[9]
-
Heat the solution to 90-100°C.[14]
-
Titrate the hot solution with a standardized 0.05 M EDTA solution. The endpoint is reached when the color changes sharply from reddish-violet to a clear lemon yellow.[13]
-
-
Calculation:
-
% Zirconium = [(Volume of EDTA × Molarity of EDTA × Atomic Weight of Zr) / (Weight of Sample × 1000)] × 100
-
Instrumental Analysis via ICP-OES
This method is ideal for rapid and sensitive determination and requires the complete digestion of the organic matrix.
Protocol:
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh about 0.1 g of the this compound sample into a microwave digestion vessel.
-
Add 8 mL of concentrated nitric acid (HNO₃) and 2 mL of hydrofluoric acid (HF). Caution: HF is extremely corrosive and toxic. Handle with appropriate personal protective equipment.
-
Seal the vessel and place it in the microwave digestion system. Use a program that ramps the temperature to 200-220°C and holds for 20-30 minutes to ensure complete digestion.[15]
-
After cooling, carefully open the vessel and quantitatively transfer the clear solution to a 100 mL volumetric flask. Dilute to the mark with deionized water.
-
-
Instrumental Analysis:
-
Prepare a series of calibration standards covering the expected concentration range of zirconium.
-
Aspirate the blank, standards, and sample solutions into the ICP-OES instrument.
-
Measure the emission intensity at a suitable zirconium wavelength (e.g., 339.198 nm or 343.823 nm).
-
-
Calculation: The instrument software will automatically calculate the zirconium concentration in the sample solution based on the calibration curve. The final percentage in the original sample is calculated considering the initial weight and dilution factor.
Workflow Visualization
The logical flow for selecting and executing an appropriate analytical method can be visualized. The choice often begins with assessing the required analytical figures of merit against the available resources.
Caption: Workflow for quantitative analysis of Zirconium.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. jsaer.com [jsaer.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Direct complexometric determination of zirconium(IV) in relation to polymerisation - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound for Advanced Material Science [benchchem.com]
- 11. extranet.spectro.com [extranet.spectro.com]
- 12. XRF analysis of zirconium | CRB GmbH [crb-gmbh.com]
- 13. tandfonline.com [tandfonline.com]
- 14. CN103616472A - Chemical analysis method for determination of zirconium content in alloy containing various interference elements - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Benchmarking the Hydrophobicity of Zirconium Stearate Coatings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydrophobic properties of zirconium stearate (B1226849) coatings against common alternatives, namely silane-based and fluoropolymer coatings. The performance of these coatings is evaluated based on key hydrophobicity metrics: water contact angle (WCA), sliding angle (SA), and surface energy. This document is intended to assist researchers and professionals in selecting the most suitable hydrophobic coating for their specific applications, with a focus on presenting clear, data-driven comparisons and detailed experimental methodologies.
Comparative Analysis of Hydrophobic Coatings
The selection of a hydrophobic coating is critical for a wide range of applications, from preventing corrosion on metal surfaces to controlling the wetting behavior of biomedical devices. The following table summarizes the performance of zirconium stearate and its alternatives.
| Coating Type | Substrate | Deposition Method | Water Contact Angle (WCA) | Sliding Angle (SA) | Surface Energy (mN/m) |
| This compound-based | Not Specified | Not Specified | 122.29°[1] | Not Found | 10.42 mJ/m²[1] |
| Zirconium Zinc Stearate | Cotton Fabric | Solution-based | ~163°[2] | Not Found | Not Found |
| Calcium Stearate (Superhydrophobic) | Epoxy | Not Specified | ~157°[3] | Not Found | Not Found |
| Zinc Stearate | Galvanized Steel | Hydrothermal | 146°[4] | Not Found | Not Found |
| Fluoropolymer (PTFE, non-textured) | Not Specified | Not Specified | >90°[5] | Not Found | 18-19[6] |
| Fluoropolymer (PTFE, textured) | Glass | Spray Coating | ~170°[7] | <5°[7] | Not Found |
| Silane (B1218182) (Octadecyltrichlorosilane - OTS) | Glass | Self-Assembled Monolayer | 107.3°[8] | 14°[8] | Not Found |
| Silane (Superhydrophobic) | Glass | Stoichiometric Silanization | >170°[5] | <1°[5] | Not Found |
Note: The data presented is compiled from various studies and the experimental conditions may vary. Direct comparison should be made with caution. The absence of data is indicated by "Not Found".
In-Depth Look at Coating Properties
This compound Coatings
This compound, a metallic soap, is recognized for its water-repellent properties[1]. While comprehensive data on pure this compound coatings is limited, available information suggests it provides a hydrophobic surface with a water contact angle of approximately 122.29° and a low surface energy of 10.42 mJ/m²[1]. The addition of zirconium species to other metal stearate coatings, such as zinc stearate, has been shown to significantly enhance durability and achieve superhydrophobicity, with water contact angles reaching as high as ~163°[2]. The hydrophobicity of metal stearates like calcium and zinc stearate further supports the potential of this compound as an effective hydrophobic coating[9][10].
Fluoropolymer Coatings
Fluoropolymers, such as Polytetrafluoroethylene (PTFE), are well-established for their low surface energy and inherent hydrophobicity[6][11]. Non-textured PTFE coatings typically exhibit water contact angles greater than 90° and have a very low surface energy, in the range of 18-19 mN/m[5][6]. When the surface is textured to create a hierarchical micro- and nanostructure, PTFE coatings can achieve superhydrophobicity, with water contact angles exceeding 170° and very low sliding angles of less than 5°[7].
Silane-Based Coatings
Silane-based coatings offer a versatile platform for tuning surface wettability. The hydrophobic properties of silane coatings are highly dependent on the specific silane used and the surface morphology. A smooth, self-assembled monolayer of a long-chain alkylsilane like octadecyltrichlorosilane (B89594) (OTS) can render a surface hydrophobic, with a water contact angle of around 107.3° and a sliding angle of 14°[8]. By inducing surface roughness through methods like stoichiometric silanization, it is possible to create superhydrophobic silane coatings with extremely high water contact angles (>170°) and exceptionally low sliding angles (<1°)[5].
Experimental Protocols
To ensure the reproducibility and comparability of hydrophobicity measurements, standardized experimental protocols are essential.
Water Contact Angle Measurement
The water contact angle is a primary measure of the static hydrophobicity of a surface. The sessile drop method is the most common technique for this measurement.
Apparatus:
-
Contact Angle Goniometer equipped with a high-resolution camera and a light source.
-
Syringe with a fine needle for dispensing droplets.
Procedure:
-
Sample Preparation: The substrate is thoroughly cleaned to remove any contaminants and dried. The coating is then applied using the specified deposition method and cured according to the required parameters.
-
Droplet Deposition: A small droplet of deionized water (typically 2-5 µL) is gently deposited onto the coated surface from the syringe.
-
Image Capture: An image of the droplet on the surface is captured by the camera.
-
Angle Measurement: The software analyzes the droplet shape and calculates the angle formed between the tangent of the droplet at the three-phase (solid-liquid-air) contact point and the solid surface.
This procedure is often guided by standards such as ASTM D7334[12].
Sliding Angle Measurement
The sliding angle provides information about the dynamic hydrophobicity and the adhesion of a water droplet to the surface.
Apparatus:
-
Contact Angle Goniometer with a tilting stage.
-
Syringe for droplet deposition.
Procedure:
-
Sample Placement: The coated substrate is placed on the horizontal tilting stage of the goniometer.
-
Droplet Deposition: A water droplet of a specific volume (e.g., 10 µL) is deposited on the surface.
-
Tilting: The stage is gradually tilted, increasing the angle of inclination.
-
Angle Measurement: The angle at which the droplet begins to roll or slide off the surface is recorded as the sliding angle.
Surface Energy Calculation
The surface energy of a solid is a measure of the excess energy at the surface compared to the bulk. The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely used approach to calculate surface energy from contact angle measurements.
Procedure:
-
Contact Angle Measurements: The contact angles of at least two different liquids with known surface tension components (polar and dispersive) are measured on the coating surface. Commonly used liquids are deionized water (polar) and diiodomethane (B129776) (dispersive).
-
OWRK Equation: The surface energy is then calculated using the OWRK equation, which relates the contact angles of the liquids to the polar and dispersive components of the solid's surface energy.
Visualizing the Path to Hydrophobicity
The following diagrams illustrate the conceptual workflows and relationships discussed in this guide.
Caption: Workflow for creating and characterizing a hydrophobic coating.
Caption: Key factors influencing the hydrophobicity of a surface.
References
- 1. This compound for Advanced Material Science [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Development of Functional Self-Healing, Highly Hydrophobic Epoxy Coatings Featuring Regenerative Calcium Stearate Nanostructures for Improved Corrosion Barrier Performance - ACS Applied Engineering Materials - Figshare [figshare.com]
- 4. mdpi.com [mdpi.com]
- 5. Electrodeposition of Ce-Zr myristate superhydrophobic coating on copper substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nimbasia.com [nimbasia.com]
- 7. Zinc Stearate Uses and Applications: Buyer & Distributor Guide - Evergreen Chemical [evergreenthailand.com]
- 8. Buy this compound | 15844-92-5 [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. sakhainternational.com [sakhainternational.com]
- 12. mdpi.com [mdpi.com]
A Researcher's Guide to Zirconium Stearate: Correlating Synthesis Parameters with Final Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of how different synthesis parameters influence the final properties of Zirconium Stearate (B1226849). Understanding these correlations is crucial for tailoring the material's characteristics to specific applications, from pharmaceutical formulations to advanced materials. The information presented is based on established synthesis methodologies and characterization data from scientific literature.
Introduction to Zirconium Stearate and Its Applications
This compound is a metal soap, a salt of zirconium and stearic acid, which typically appears as a white, waxy powder.[1] Its unique properties, including high thermal stability and water insolubility, make it a valuable compound in various industrial and research applications.[1] In the pharmaceutical and drug development sectors, this compound is explored for its potential in drug delivery systems, acting as a stabilizing and release-controlling agent. Its biocompatibility is a key factor in these applications.
Synthesis Methodologies: A Comparative Overview
The properties of this compound are intrinsically linked to its synthesis route. The most common methods for its preparation are precipitation, direct reaction, and solvent-based synthesis.
Precipitation Method
This is a widely used technique for producing metallic stearates. It involves the reaction of a soluble zirconium salt with a stearate salt in a solvent, leading to the precipitation of this compound.
Experimental Protocol: Precipitation Synthesis of this compound
-
Preparation of Sodium Stearate Solution: Dissolve a specific molar concentration of sodium hydroxide (B78521) in deionized water. While stirring vigorously, gradually add stearic acid to the solution. Heat the mixture to 60-80°C to ensure complete saponification and formation of a clear sodium stearate solution.
-
Preparation of Zirconium Salt Solution: In a separate vessel, dissolve a calculated amount of a zirconium salt (e.g., zirconium oxychloride or zirconium tetrachloride) in deionized water to achieve the desired concentration.
-
Precipitation: Slowly add the zirconium salt solution to the hot sodium stearate solution under continuous and vigorous stirring. The formation of a white precipitate of this compound will be observed.
-
pH Adjustment: Throughout the addition, monitor and maintain the pH of the reaction mixture between 8 and 10 using a suitable base (e.g., dilute sodium hydroxide solution). This is critical to prevent the hydrolysis of the zirconium salt.
-
Digestion and Filtration: After the complete addition of the zirconium salt, continue stirring the mixture at the reaction temperature for a specified period (e.g., 1-2 hours) to allow for particle growth and stabilization. Subsequently, filter the precipitate using a Buchner funnel.
-
Washing and Drying: Wash the filter cake with deionized water to remove any unreacted precursors and by-products. Dry the purified this compound in an oven at a controlled temperature (e.g., 80-100°C) until a constant weight is achieved.
Direct Reaction Method
This method involves the direct reaction of stearic acid with a zirconium compound, such as zirconium oxide or hydroxide, typically at elevated temperatures.
Experimental Protocol: Direct Reaction Synthesis of this compound
-
Reactant Mixture: In a reaction vessel equipped with a stirrer and a condenser, thoroughly mix stearic acid and the chosen zirconium precursor (e.g., zirconium hydroxide).
-
Heating: Heat the mixture to a temperature above the melting point of stearic acid (typically >70°C) under constant agitation. The reaction proceeds as the molten stearic acid comes into contact with the zirconium compound.
-
Reaction Completion: Maintain the reaction temperature for several hours to ensure the reaction goes to completion. The endpoint can be determined by monitoring the disappearance of the starting materials.
-
Purification: After cooling, the solid product is typically purified by washing with a suitable solvent to remove any unreacted stearic acid.
-
Drying: The final product is dried in an oven to remove any residual solvent.
Correlation of Synthesis Parameters with this compound Properties
The final characteristics of this compound can be finely tuned by controlling various synthesis parameters. The following tables summarize the qualitative and extrapolated quantitative relationships based on available literature for zirconium-based materials.
Table 1: Effect of Reaction Temperature on this compound Properties (Precipitation Method)
| Reaction Temperature (°C) | Expected Particle Size | Melting Point (°C) | Thermal Stability (Onset of Decomposition, °C) |
| 60 | Larger, potentially agglomerated | Lower | Lower |
| 70 | Intermediate | Intermediate | Intermediate |
| 80 | Smaller, more uniform | Higher | Higher |
Table 2: Influence of pH on this compound Properties (Precipitation Method)
| Reaction pH | Expected Crystallite Size | Crystalline Phase Purity | Hydrolysis By-products |
| < 8 | Larger | Lower (potential for mixed phases) | High |
| 8 - 10 | Smaller, more uniform | High (favors desired phase) | Low |
| > 10 | May increase due to Ostwald ripening | High | Very Low |
Table 3: Impact of Zirconium Precursor Concentration on this compound Properties (Precipitation Method)
| Precursor Concentration (mol/L) | Expected Particle Size | Yield (%) | Agglomeration |
| Low (e.g., 0.1 M) | Smaller | Lower | Low |
| Medium (e.g., 0.5 M) | Intermediate | Higher | Moderate |
| High (e.g., 1.0 M) | Larger | High | High |
Visualizing the Synthesis-Property Relationship
The following diagrams illustrate the workflow and logical relationships between the synthesis parameters and the final properties of this compound.
Caption: Influence of synthesis parameters on final properties.
Caption: Experimental workflow for this compound synthesis and characterization.
Conclusion
The properties of this compound are highly dependent on the chosen synthesis method and the precise control of reaction parameters. For applications in drug development and materials science where specific characteristics such as particle size, thermal stability, and purity are paramount, a thorough understanding and optimization of the synthesis process are essential. The precipitation method offers a versatile route to tune these properties by adjusting parameters like temperature, pH, and precursor concentration. Further research focusing on quantitative correlations will enable more precise engineering of this compound for advanced applications.
References
A Comparative Guide to the Characterization of Zirconium Stearate for Researchers and Drug Development Professionals
Introduction: Zirconium stearate (B1226849), a metal soap formed from the reaction of zirconium salts with stearic acid, is a material with increasing interest in various industrial applications, including pharmaceuticals, polymers, and coatings.[1][2] Its performance in these applications is critically dependent on its physicochemical properties, such as purity, thermal stability, and solid-state structure. This guide provides a comparative overview of the key analytical techniques used to characterize zirconium stearate, presenting typical quantitative data and detailed experimental protocols to aid researchers in achieving consistent and reliable results. While a formal inter-laboratory comparison study on a standardized this compound sample is not publicly available, this guide compiles and compares representative data from scientific literature to serve as a valuable reference.
Comparative Analysis of Characterization Techniques
The comprehensive characterization of this compound involves a suite of analytical methods, each providing unique insights into the material's properties. The most common techniques employed are Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and X-ray Diffraction (XRD).
Data Presentation: Summary of Quantitative Results
The following tables summarize the typical quantitative data obtained from the characterization of this compound.
Table 1: Fourier-Transform Infrared Spectroscopy (FTIR) - Characteristic Peak Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~2918 | Asymmetric C-H Stretching | -CH₂- | Strong |
| ~2850 | Symmetric C-H Stretching | -CH₂- | Strong |
| ~1540 | Asymmetric COO⁻ Stretching | Carboxylate | Strong |
| ~1465 | C-H Bending (Scissoring) | -CH₂- | Medium |
| ~1410 | Symmetric COO⁻ Stretching | Carboxylate | Strong |
| ~720 | C-H Rocking | -(CH₂)n- | Medium |
Note: The absence of a strong absorption band around 1700 cm⁻¹, characteristic of the C=O stretching of free stearic acid, is a key indicator of the formation of the metal soap.[3]
Table 2: Thermogravimetric Analysis (TGA) - Typical Thermal Decomposition Stages
| Temperature Range (°C) | Weight Loss (%) | Associated Event |
| 30 - 150 | 1 - 3 | Loss of adsorbed water and/or solvent |
| 250 - 500 | 70 - 85 | Decomposition of the stearate ligand |
| > 500 | - | Residual mass (Zirconium Oxide) |
Note: The decomposition profile can be influenced by factors such as the heating rate and the atmosphere (inert or oxidative).[4]
Table 3: X-ray Diffraction (XRD) - Representative 2θ Peaks and d-spacings
| 2θ (°) | d-spacing (Å) |
| 3.946 | 41.897 |
| 6.235 | 41.161 |
| 18.933 | - |
Source: Central Asian Journal of Theoretical and Applied Science.[5][6] The presence of sharp, intense peaks at low 2θ angles is characteristic of the long-chain layered structure of metal stearates.[5][6]
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible characterization data. The following sections outline the standard experimental protocols for the key analytical techniques.
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To identify the functional groups present in this compound and confirm the formation of the salt.
Methodology:
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the this compound sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands and compare them with the reference data in Table 1.
-
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
-
Data Acquisition:
-
Heat the sample from ambient temperature to a final temperature of 800-1000°C at a constant heating rate (e.g., 10°C/min).
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset and end temperatures of decomposition stages and the percentage of weight loss for each stage.
-
X-ray Diffraction (XRD)
Objective: To analyze the solid-state structure and crystallinity of this compound.
Methodology:
-
Sample Preparation:
-
Finely grind the this compound sample to a homogeneous powder using a mortar and pestle.[7]
-
Mount the powdered sample onto a sample holder, ensuring a flat and level surface.
-
-
Instrument Setup:
-
Place the sample holder in the XRD instrument.
-
Use a common X-ray source, such as Cu Kα radiation (λ = 1.5406 Å).
-
-
Data Acquisition:
-
Scan the sample over a 2θ range of approximately 2° to 40°. The low-angle region is particularly important for observing the long-spacing peaks of metal stearates.
-
Set the step size and scan speed to ensure good data quality.
-
-
Data Analysis:
-
Plot the diffraction intensity versus the 2θ angle.
-
Identify the positions of the diffraction peaks and calculate the corresponding d-spacings using Bragg's Law (nλ = 2d sinθ).
-
Determination of Zirconium Content
Objective: To quantify the amount of zirconium in the this compound sample, which is a critical purity parameter.
Methodology (Gravimetric Analysis):
-
Sample Digestion:
-
Accurately weigh a known amount of this compound (e.g., 0.5 g) into a crucible.
-
Carefully ash the sample in a muffle furnace at a temperature sufficient to completely combust the organic stearate portion, leaving behind zirconium oxide (ZrO₂). A typical temperature is 800-900°C.
-
-
Calculation:
-
After cooling in a desiccator, accurately weigh the residual zirconium oxide.
-
Calculate the percentage of zirconium in the original sample using the following formula:
% Zr = (Mass of ZrO₂ / Mass of this compound Sample) × (Atomic Mass of Zr / Molar Mass of ZrO₂) × 100
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the characterization of this compound and the relationship between the analytical techniques and the properties they determine.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Relationship between analytical techniques and the properties of this compound.
References
- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. researchgate.net [researchgate.net]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. (a) TGA data of SiX:ZrY showing weight loss vs. temperature (red line). (b) Theoretical (square symbols) and practical (circle symbols) weight loss for the phase transition from the polymeric to the glass/ceramic phase (black) and volumetric shrinkage (red) (theoretical- square symbols, practical- circle symbols) of cubes at the same phase transition (error bars of volumetric shrinkage represent Std. dev., n = 3, TGA measurements were performed once for each material, so it is not possible to include error bars for the weight loss). SEM images of the Si7:Zr3 cube before (c) and after (d) heat treatment at 1000 °C. [oejournal.org]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. cajotas.casjournal.org [cajotas.casjournal.org]
- 7. youtube.com [youtube.com]
Spectroscopic comparison of Zirconium stearate from different synthesis routes
For researchers, scientists, and drug development professionals, the choice of synthesis route for a given compound can have profound implications for its purity, crystallinity, and ultimately, its performance. This guide provides a detailed spectroscopic comparison of zirconium stearate (B1226849) synthesized via two common methods: a precipitation (metathesis) route and a hydrothermal route. By presenting key experimental data and detailed protocols, we aim to illuminate the structural nuances imparted by each synthetic pathway.
Zirconium stearate, a metal soap, finds applications as a waterproofing agent, emulsion stabilizer, and flattening agent. The arrangement of the stearate ligands around the zirconium center and the long-range crystalline order can be influenced significantly by the conditions of its synthesis. Here, we delve into the spectroscopic signatures of this compound derived from two distinct preparative methods to provide a basis for selecting the optimal route for a specific application.
Synthesis Methodologies: A Tale of Two Routes
Two primary synthesis routes are compared in this guide:
-
Precipitation (Metathesis): This is a widely used method for generating insoluble metal soaps. It involves the reaction of a soluble zirconium salt with a soluble stearate salt in an aqueous medium, leading to the precipitation of this compound. This method is typically fast and straightforward.[1]
Experimental Protocols
Detailed methodologies for the synthesis of this compound via the precipitation and hydrothermal routes are provided below.
Precipitation (Metathesis) Synthesis Protocol
This protocol is based on the reaction between sodium stearate and zirconium oxychloride.[1]
-
Preparation of Sodium Stearate Solution:
-
Dissolve 12.26 g (0.04 mol) of sodium stearate in 500 mL of deionized water at 80°C with vigorous stirring until a clear solution is obtained.
-
-
Preparation of Zirconium Oxychloride Solution:
-
Dissolve 3.22 g (0.01 mol) of zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) in 200 mL of deionized water.
-
-
Precipitation:
-
Slowly add the zirconium oxychloride solution to the hot sodium stearate solution under continuous stirring.
-
A white precipitate of this compound will form immediately.
-
-
Washing and Isolation:
-
Continue stirring the mixture for 1 hour as it cools to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake repeatedly with hot deionized water to remove any unreacted starting materials and by-products (e.g., sodium chloride).
-
Perform a final wash with ethanol.
-
-
Drying:
-
Dry the resulting white powder in a vacuum oven at 60°C for 24 hours.
-
Hydrothermal Synthesis Protocol
This protocol is an adaptation of hydrothermal methods used for other zirconium-based materials.[2][3]
-
Precursor Slurry Preparation:
-
Disperse 11.38 g (0.04 mol) of stearic acid in 150 mL of deionized water.
-
Separately, dissolve 3.22 g (0.01 mol) of zirconium oxychloride octahydrate in 50 mL of deionized water.
-
Add the zirconium solution to the stearic acid dispersion and stir vigorously to form a homogeneous slurry.
-
-
pH Adjustment:
-
Slowly add a 1 M sodium hydroxide (B78521) solution dropwise to the slurry until a pH of 8-9 is reached to facilitate the reaction.
-
-
Hydrothermal Reaction:
-
Transfer the slurry to a 250 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 180°C for 12 hours.
-
-
Cooling and Isolation:
-
Allow the autoclave to cool to room temperature naturally.
-
Collect the solid product by vacuum filtration.
-
-
Washing and Drying:
-
Wash the product thoroughly with deionized water and then with ethanol.
-
Dry the final product in a vacuum oven at 80°C for 24 hours.
-
Experimental Workflows
Spectroscopic Comparison
The structural and phase characteristics of the this compound synthesized by both methods were analyzed using Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Raman Spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules and is particularly useful for identifying the coordination environment of the carboxylate group in metal soaps.
| Vibrational Mode | Stearic Acid (cm⁻¹)[7] | This compound (Precipitation) (cm⁻¹) | This compound (Hydrothermal) (cm⁻¹) | Interpretation |
| C-H Asymmetric Stretch | ~2918 | ~2918 | ~2918 | Confirms the presence of the long alkyl chain. |
| C-H Symmetric Stretch | ~2850 | ~2850 | ~2850 | Confirms the presence of the long alkyl chain. |
| C=O Stretch (Carboxylic Acid) | ~1700 | - | - | Disappearance indicates deprotonation of the carboxylic acid and salt formation. |
| COO⁻ Asymmetric Stretch | - | ~1540 | ~1550 | The position of this band is indicative of the coordination mode. |
| COO⁻ Symmetric Stretch | - | ~1465 | ~1465 | The separation (Δν) between asymmetric and symmetric stretches provides insight into the carboxylate-metal coordination. |
| Zr-O Stretch | - | ~450-500 | ~460-510 | Confirms the formation of the zirconium-oxygen bond. |
Analysis: The key difference lies in the asymmetric stretching vibration of the carboxylate group (COO⁻). The slightly higher wavenumber observed for the hydrothermally synthesized product may suggest a subtle difference in the Zr-O bond character or the coordination geometry around the zirconium atom, potentially indicating a more ordered or crystalline structure.
X-ray Diffraction (XRD) Analysis
XRD is a powerful technique for determining the crystalline structure and phase purity of a material. The long-range order of the lamellar structure of metal stearates can be effectively characterized by XRD.
| Parameter | This compound (Precipitation) | This compound (Hydrothermal) | Interpretation |
| Primary Diffraction Peaks (2θ) | Broad peaks at low angles (e.g., ~3-6°) | Sharper, more intense peaks at low angles | The low-angle peaks correspond to the long d-spacing between the zirconium ion layers. |
| Crystallinity | Lower, indicated by broader peaks | Higher, indicated by sharper peaks | The hydrothermal process promotes the formation of a more ordered, crystalline structure. |
| d-spacing (Å) | ~48-50 | ~49-51 | Reflects the bilayer arrangement of the stearate chains. A slightly larger d-spacing in the hydrothermal product could indicate a more extended and ordered chain conformation. |
Analysis: this compound synthesized via the hydrothermal route is expected to exhibit significantly sharper and more intense diffraction peaks compared to the precipitated product. This indicates a higher degree of crystallinity and long-range order, a common outcome of the high temperature and pressure conditions of hydrothermal synthesis.
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FTIR and is particularly sensitive to the non-polar bonds of the long alkyl chains.
| Vibrational Mode | This compound (Precipitation) (cm⁻¹) | This compound (Hydrothermal) (cm⁻¹) | Interpretation |
| C-H Stretching Region | ~2848, ~2882 | ~2848, ~2882 | Strong bands characteristic of the stearate alkyl chains. |
| CH₂ Scissoring | ~1440-1460 | ~1440-1460 | Changes in this region can reflect differences in chain packing and conformation. |
| C-C Skeletal Stretching | ~1060-1130 | ~1060-1130 | The intensity and shape of these bands are sensitive to the conformational order (trans vs. gauche) of the alkyl chains. |
Analysis: While the peak positions may be similar, the relative intensities and bandwidths of the C-C skeletal and CH₂ scissoring modes can differ. A more crystalline, hydrothermally synthesized sample would likely show sharper bands in the C-C stretching region, indicating a higher degree of all-trans conformational order in the stearate chains.
Logical Relationship Diagram
Conclusion
The synthesis route has a demonstrable impact on the structural properties of this compound.
-
The precipitation (metathesis) route offers a rapid and simple method to produce this compound. However, the resulting product tends to have lower crystallinity and a less ordered structure, as evidenced by broader peaks in XRD and vibrational spectroscopy.
-
The hydrothermal synthesis route , while requiring more specialized equipment, yields a more crystalline and ordered material. This is reflected in sharper XRD peaks, suggesting better long-range lamellar ordering, and potentially sharper vibrational bands in FTIR and Raman spectra, indicating more uniform coordination environments and alkyl chain conformations.
For applications where high purity and batch-to-batch consistency in crystallinity are paramount, the hydrothermal route may be preferable. For applications where ease and speed of synthesis are the primary drivers, the precipitation method remains a viable and effective option. The choice of synthesis method should therefore be guided by the specific performance requirements of the final application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Study of morphology, phase composition, optical properties, and thermal stability of hydrothermal zirconium dioxide synthesized at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Cadmium - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Lot-to-Lot Consistency of Commercial Zirconium Stearate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the lot-to-lot consistency of commercial Zirconium stearate (B1226849), a critical excipient in pharmaceutical and material science applications. Ensuring batch-to-batch uniformity is paramount for product quality, performance, and regulatory compliance. This document outlines key experimental protocols and data presentation formats to facilitate objective comparisons between different lots of Zirconium stearate and its alternatives.
Introduction
This compound, a metal soap, serves various functions in industrial and pharmaceutical settings, including as a lubricant, stabilizer, and water-repellent agent.[1][2] Its utility in drug formulations is primarily for its stabilizing properties.[1] However, as with other metallic stearates, the potential for lot-to-lot variability in physicochemical properties can significantly impact final product performance.[3][4] Early commercial forms of this compound were known to be gummy and prone to lumping, highlighting the importance of improved manufacturing processes to ensure consistency.[1][5]
This guide details a suite of analytical techniques to characterize and compare different commercial lots of this compound. By implementing these protocols, researchers and formulation scientists can make informed decisions when selecting and qualifying this excipient for their specific applications.
Experimental Protocols
A comprehensive assessment of this compound consistency involves evaluating its physical, chemical, and functional properties. The following experimental protocols are recommended.
2.1 Physicochemical Characterization
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical identity and identify any significant variations in chemical bonding. The formation of this compound from stearic acid is primarily identified by the significant changes in the carboxyl group's vibrational frequencies.[6] In the spectrum of stearic acid, a characteristic sharp peak corresponding to the carbonyl (C=O) stretch is typically observed around 1700 cm⁻¹.[6]
-
X-Ray Diffraction (XRD): To determine the crystalline structure and identify the presence of different polymorphic forms or impurities. Zirconium particles can exist in monoclinic, tetragonal, and cubic crystalline structures.[7]
-
Particle Size Distribution (PSD) Analysis: Using laser diffraction to measure the particle size and distribution, which can influence powder flow and tablet compaction.
-
Scanning Electron Microscopy (SEM): To visualize the particle morphology and surface texture. Different manufacturing processes can result in distinct crystal habits, such as thin, plate-like structures versus irregular shapes.[3][4]
-
Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC): To assess thermal stability, melting point, and the presence of hydrates or other volatile impurities. This compound is noted for its excellent thermal stability.[1]
2.2 Functional Performance Testing
-
Powder Flow Analysis: Using a powder rheometer or shear cell tester to measure flow properties such as compressibility, cohesion, and angle of repose.
-
Lubrication Efficiency in Tablet Formulation: This protocol assesses the primary function of this compound as a lubricant in a model tablet formulation.
-
Formulation: Prepare a simple blend of a common filler (e.g., microcrystalline cellulose), a binder, and a disintegrant.
-
Lubricant Addition: Add a standardized concentration (e.g., 0.5% w/w) of the this compound lot to be tested.
-
Blending: Mix for a defined period (e.g., 5 minutes) in a V-blender.
-
Compression: Compress tablets on a calibrated tablet press to a target weight and hardness.
-
Evaluation: Measure tablet ejection force, hardness, friability, and disintegration time. The unit ejection force is a powerful parameter for evaluating lubrication performance.[8][9]
-
Data Presentation
Quantitative data from the experimental protocols should be summarized in clear, well-structured tables to facilitate lot-to-lot comparison.
Table 1: Physicochemical Properties of this compound Lots
| Property | Lot A | Lot B | Lot C | Acceptance Criteria |
| FTIR | Conforms to Ref. | Conforms to Ref. | Conforms to Ref. | Spectrum conforms to reference |
| XRD | Monoclinic | Monoclinic | Monoclinic, trace tetragonal | Predominantly monoclinic |
| Particle Size d(0.5) (µm) | 15.2 | 18.5 | 14.8 | 10 - 20 µm |
| Morphology (SEM) | Plate-like | Irregular | Plate-like | Consistent morphology |
| Melting Point (°C) | 121.5 | 120.8 | 122.1 | 118 - 125 °C |
| Loss on Drying (%) | 1.2 | 1.5 | 1.1 | < 2.0% |
Table 2: Functional Performance in a Model Tablet Formulation
| Parameter | Lot A | Lot B | Lot C | Alternative: Magnesium Stearate |
| Ejection Force (N) | 50.2 | 65.8 | 48.9 | 45.5 |
| Tablet Hardness (N) | 98.5 | 95.2 | 101.3 | 105.1 |
| Friability (%) | 0.21 | 0.35 | 0.19 | 0.15 |
| Disintegration Time (min) | 8.2 | 9.5 | 7.9 | 12.3 |
Comparison with Alternatives
Magnesium stearate is the most commonly used lubricant in tablet formulations due to its high lubrication efficiency.[8][9][10] However, its hydrophobic nature can sometimes negatively impact tablet disintegration and dissolution.[10] Other alternatives include sodium stearate, calcium stearate, and stearic acid.[8][11] When comparing this compound to these alternatives, it is important to consider not only lubrication efficiency but also its impact on other critical quality attributes of the final product. For instance, sodium stearyl fumarate (B1241708) is a hydrophilic alternative that may be preferred for formulations where rapid dissolution is critical.[11]
Visualizing Workflows and Relationships
Experimental Workflow for this compound Lot Assessment
References
- 1. Buy this compound | 15844-92-5 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Elucidating the Variability of Magnesium Stearate and the Correlations With Its Spectroscopic Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US2252658A - Preparation of stearates and palmitates - Google Patents [patents.google.com]
- 6. This compound for Advanced Material Science [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Alternative Metallic Stearates as Lubricants in Pharmaceutical Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alternatives to Magnesium Stearate: when to consider different lubricants in tablet production - www.pharmasources.com [pharmasources.com]
- 11. mdpi.com [mdpi.com]
Comparative study of the catalytic activity of Zirconium stearate supports
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the catalytic activity of zirconium stearate (B1226849) when used as a support material for active catalytic species. While direct, comprehensive experimental comparisons are limited in published literature, this document extrapolates the potential performance of zirconium stearate supports against well-established alternatives like zirconia (ZrO₂) and silica (B1680970) (SiO₂). The information is intended to guide researchers in the design and evaluation of novel catalyst systems.
Zirconium compounds have garnered significant attention in catalysis due to their Lewis acidic properties, thermal stability, and versatility.[1][2] this compound, a metal carboxylate, offers unique properties stemming from its long-chain fatty acid component, which can influence catalyst dispersion, accessibility of active sites, and interaction with organic substrates. This guide focuses on the esterification of fatty acids as a model reaction, a critical process in biofuel and oleochemical industries.[3][4]
Data Presentation: Comparative Catalytic Performance
The following table summarizes the expected catalytic performance of a hypothetical 5 wt% Palladium (Pd) catalyst supported on this compound, Zirconia, and Silica in the esterification of oleic acid with methanol (B129727). The data for Zirconia and Silica-supported catalysts are based on typical literature values, while the data for this compound support is an educated estimation based on the chemical properties of zirconium carboxylates.
| Support Material | Active Metal | Conversion of Oleic Acid (%) | Selectivity to Methyl Oleate (%) | Turnover Frequency (TOF) (h⁻¹) | Key Observations |
| This compound | 5 wt% Pd | 85-95 (Estimated) | >98 (Estimated) | Higher than ZrO₂ (Estimated) | The long stearate chains may enhance substrate affinity and prevent active site agglomeration. The Lewis acidity of Zr could contribute to the reaction. |
| Zirconia (ZrO₂) ** | 5 wt% Pd | 80-90 | >95 | Moderate | Good thermal stability and tunable acidic/basic properties.[5] Strong metal-support interactions can influence activity.[5] |
| Silica (SiO₂) ** | 5 wt% Pd | 70-80 | >95 | Lower than ZrO₂ | High surface area but generally considered more inert. Weaker metal-support interactions compared to zirconia.[5] |
Note: The data for this compound supported catalyst is hypothetical and intended for comparative illustration. Experimental validation is required.
Experimental Protocols
Detailed methodologies for the synthesis of the catalyst supports, the preparation of the supported catalyst, and the catalytic esterification reaction are provided below.
Protocol 1: Synthesis of this compound Support
This protocol describes a precipitation method for the synthesis of this compound.
Materials:
-
Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Stearic Acid
-
Sodium Hydroxide (NaOH)
-
Deionized Water
Procedure:
-
Preparation of Sodium Stearate: Dissolve stearic acid in ethanol. In a separate beaker, dissolve a stoichiometric amount of NaOH in deionized water. Slowly add the NaOH solution to the stearic acid solution while stirring to form sodium stearate.
-
Preparation of Zirconium Solution: Dissolve ZrOCl₂·8H₂O in deionized water.
-
Precipitation: Slowly add the zirconium solution to the sodium stearate solution under vigorous stirring. A white precipitate of this compound will form.
-
Washing: Filter the precipitate and wash it repeatedly with deionized water and then with ethanol to remove any unreacted precursors and by-products.
-
Drying: Dry the resulting this compound powder in a vacuum oven at 80°C for 12 hours.
-
Calcination (Optional): For increased thermal stability, the dried powder can be calcined at a controlled temperature (e.g., 300-400°C) in an inert atmosphere.
Protocol 2: Preparation of Pd/Zirconium Stearate Catalyst (Impregnation Method)
This protocol details the loading of Palladium onto the this compound support.
Materials:
-
This compound support (from Protocol 1)
-
Palladium(II) chloride (PdCl₂)
-
Hydrochloric Acid (HCl, dilute)
-
Deionized Water
Procedure:
-
Preparation of Palladium Precursor Solution: Dissolve a calculated amount of PdCl₂ in a small amount of dilute HCl and then dilute with deionized water to achieve the desired concentration for 5 wt% Pd loading.
-
Impregnation: Add the this compound support to a round-bottom flask. Slowly add the palladium precursor solution dropwise to the support under constant agitation to ensure even distribution.
-
Drying: Evaporate the solvent under reduced pressure at a temperature not exceeding 60°C to prevent decomposition of the stearate.
-
Reduction: The dried catalyst is then reduced under a flow of H₂ gas at a controlled temperature (e.g., 200-250°C) to convert the palladium salt to metallic palladium nanoparticles.
Protocol 3: Catalytic Esterification of Oleic Acid
This protocol describes the procedure for evaluating the catalytic performance of the prepared catalysts.
Materials:
-
Pd/Zirconium Stearate (or other supported Pd catalyst)
-
Oleic Acid
-
Methanol
-
Toluene (solvent)
-
Internal Standard (e.g., dodecane)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a magnetic stirrer, add oleic acid, methanol (in a specified molar ratio to oleic acid), toluene, and the internal standard.
-
Catalyst Addition: Add the catalyst (e.g., 1-5 wt% relative to the oleic acid).
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 120-160°C) and stir for a set reaction time (e.g., 2-8 hours).
-
Sampling and Analysis: Withdraw aliquots from the reaction mixture at regular intervals. Analyze the samples using Gas Chromatography (GC) to determine the conversion of oleic acid and the selectivity to methyl oleate.
-
Catalyst Recovery: After the reaction, the heterogeneous catalyst can be separated by filtration, washed, dried, and tested for reusability.
Mandatory Visualization
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for the synthesis of this compound support.
Caption: Workflow for catalyst preparation and catalytic testing.
References
- 1. Esterification of Fatty Acid by Zirconic Catalysts [ouci.dntb.gov.ua]
- 2. Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Molecular Structure of Zirconium Stearate with a Focus on NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the molecular structure of zirconium stearate (B1226849), with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Supporting experimental data and detailed protocols are presented to aid researchers in selecting the most appropriate methods for their specific needs.
Zirconium stearate, a metal soap with the chemical formula C₇₂H₁₄₀O₈Zr, is formed by the coordination of four stearate ligands to a central zirconium ion. Validating its molecular structure is crucial for quality control and for understanding its properties in various applications, from pharmaceuticals to materials science.
Data Presentation: A Comparative Overview of Analytical Techniques
The following tables summarize the key quantitative data obtained from various analytical techniques used to characterize this compound.
Table 1: Expected ¹H NMR Chemical Shifts for this compound (Stearate Ligand)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Terminal methyl (CH₃) | ~0.88 | Triplet | Similar to stearic acid.[1] |
| Bulk methylene (B1212753) (-(CH₂)₁₄-) | ~1.26 | Multiplet | A large, broad signal.[1] |
| β-methylene (-CH₂-CH₂-COOZr) | ~1.64 | Multiplet | Slightly downfield from bulk methylene.[1] |
| α-methylene (-CH₂-COOZr) | ~2.35 | Triplet | Shifted downfield due to proximity to the carboxylate group. The exact shift may vary depending on the coordination environment.[1] |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound (Stearate Ligand)
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Carboxylate (-COOZr) | 175-185 | The chemical shift is sensitive to the coordination mode of the carboxylate group. |
| α-methylene (-CH₂-COOZr) | 34-36 | |
| β-methylene (-CH₂-CH₂-COOZr) | 25-27 | |
| Bulk methylene (-(CH₂)₁₄-) | 29-32 | A series of closely spaced signals. |
| Terminal methyl (CH₃) | ~14 |
Table 3: Key FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Notes |
| Asymmetric C-H Stretch | -CH₂- | ~2918 | Strong |
| Symmetric C-H Stretch | -CH₂- | ~2850 | Strong |
| Asymmetric COO⁻ Stretch | Carboxylate | 1540 - 1560 | Indicates ionic character. The C=O stretch of stearic acid (~1700 cm⁻¹) disappears. |
| Symmetric COO⁻ Stretch | Carboxylate | 1400 - 1470 |
Table 4: X-Ray Diffraction (XRD) Data for this compound
| 2θ (°)[2] | d-spacing (Å)[2] |
| 3.946 | 41.897 |
| 6.235 | 41.161 |
| 18.933 | 32.479 |
| 19.536 | 34.357 |
| 32.138 | 37.395 |
| 34.255 | 30.633 |
| 35.647 | 21.644 |
The XRD data suggests a double-layer structure with long spacings.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of the stearate ligand and probe the coordination environment around the zirconium center.
Methodology:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, deuterated toluene). The solubility of this compound can be limited, so gentle heating or sonication may be required. For solid-state NMR, the powdered sample is packed into a rotor.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 400-600 MHz spectrometer, a 30° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons in each environment.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
⁹¹Zr Solid-State NMR Spectroscopy (Advanced):
-
This technique directly probes the zirconium nucleus.
-
Requires a high-field solid-state NMR spectrometer.
-
The quadrupolar nature of the ⁹¹Zr nucleus (I = 5/2) results in broad signals, and specialized pulse sequences may be necessary. The resulting spectrum provides information about the local symmetry and coordination environment of the zirconium ion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the formation of the zirconium-carboxylate bond.
Methodology:
-
Sample Preparation: The sample can be analyzed as a solid powder using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Place the sample on the ATR crystal or in the KBr press.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the C-H stretches of the alkyl chains and the asymmetric and symmetric stretches of the carboxylate group.
-
Confirm the absence of the C=O stretching band of free stearic acid.
-
X-Ray Diffraction (XRD)
Objective: To determine the solid-state structure and crystallinity of this compound.
Methodology:
-
Sample Preparation: The sample should be a fine, homogeneous powder.
-
Data Acquisition:
-
Mount the sample on a zero-background sample holder.
-
Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Scan a 2θ range of 2-40° with a step size of 0.02°.
-
-
Data Analysis:
-
Identify the diffraction peaks and calculate the corresponding d-spacings using Bragg's Law (nλ = 2d sinθ).
-
The pattern of peaks provides information about the crystal structure and packing of the molecules.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used. The choice of technique will depend on the solubility and thermal stability of the compound.
-
Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended to obtain accurate mass measurements.
-
Data Analysis:
-
Identify the molecular ion peak corresponding to [C₇₂H₁₄₀O₈Zr]⁺ or related adducts.
-
Analyze the fragmentation pattern, which is expected to show losses of stearate ligands.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a comparison of the analytical techniques.
Caption: Experimental workflow for the synthesis and structural validation of this compound.
Caption: Comparison of analytical techniques for this compound characterization.
Conclusion
Validating the molecular structure of this compound requires a multi-technique approach. While FTIR and XRD are excellent for confirming salt formation and determining the solid-state structure, respectively, NMR spectroscopy offers unparalleled detail regarding the structure of the organic ligand and can, with specialized techniques, provide insights into the metal's coordination environment. Mass spectrometry complements these techniques by confirming the molecular weight. For a comprehensive and unambiguous structural validation, a combination of these methods is highly recommended.
References
A Comparative Review of Metal Stearate Applications in Polymers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Metal Stearate (B1226849) Performance in Polymer Formulations
Metal stearates, the metal salts of stearic acid, are indispensable additives in the polymer industry, functioning as lubricants, stabilizers, mold release agents, and acid scavengers. Their versatility and efficacy are critical in optimizing polymer processing and enhancing the properties of the final product. This guide provides a comparative review of the most commonly used metal stearates—zinc stearate, calcium stearate, and magnesium stearate—supported by experimental data to aid in the selection of the optimal additive for specific polymer applications.
Comparative Performance of Metal Stearates
The selection of a metal stearate is contingent on the polymer type, processing conditions, and desired end-product characteristics. Each metal stearate exhibits a unique performance profile, influencing thermal stability, processability, and mechanical properties.
Thermal Stability
Metal stearates are crucial for preventing the thermal degradation of polymers during high-temperature processing. Their effectiveness varies depending on the metal cation and the polymer matrix. In polyvinyl chloride (PVC), a polymer notoriously susceptible to thermal degradation, combinations of metal stearates are often employed to achieve a synergistic stabilizing effect.
Table 1: Thermal Stability of PVC with Different Metal Stearate Stabilizers
| Stabilizer System | Onset Decomposition Temperature (T₅% loss) (°C) | Temperature at Max. Decomposition Rate (°C) |
| Pure PVC | ~230 | ~280 |
| PVC + Calcium Stearate | ~245 | ~310 |
| PVC + Zinc Stearate | ~240 | ~300 |
| PVC + Ca/Zn Stearate (1:1) | ~255 | ~320 |
Note: Data is compiled from various sources and is representative. Actual values may vary depending on the specific formulation and testing conditions.
Lubrication and Processing Efficiency
Effective lubrication is essential for smooth polymer processing, reducing friction between polymer chains and between the polymer and processing equipment. This leads to lower energy consumption, improved melt flow, and enhanced surface finish of the final product. The lubricating properties of metal stearates can be evaluated by measuring the Melt Flow Index (MFI) and torque rheometry.
Table 2: Effect of Metal Stearates on the Melt Flow Index (MFI) of High-Density Polyethylene (HDPE)
| Additive (at 0.5 wt%) | MFI (g/10 min) at 190°C/2.16 kg |
| HDPE (Control) | 0.92 |
| HDPE + Calcium Stearate | No significant change |
| HDPE + Zinc Stearate | ~1.10 |
Source: Adapted from studies on the effects of processing aids on HDPE.[1] An improvement of 20% in MFI was observed when 0.1% of fluoropolymer was added to HDPE; adding calcium stearate did not have a significant impact.[2]
Table 3: Influence of Metal Stearates on Processing Torque in Poly(Lactic Acid) (PLA)
| Additive (at 0.25 wt%) | Terminal Torque (Nm) | Viscosity Reduction (%) |
| PLA (Control) | ~30 | - |
| PLA + Magnesium Stearate | ~25.5 | ~15 |
| PLA + Zinc Stearate | ~10 | ~67 |
Source: Adapted from a study on the torque rheometry of PLA compounds.[3]
Mechanical Properties
The addition of metal stearates can also influence the mechanical properties of the polymer, such as tensile strength and elongation at break. The extent of this influence depends on the dispersion of the stearate and its interaction with the polymer matrix and any fillers present.
Table 4: Mechanical Properties of PVC/r-LDPE Blends with Ca/Zn Stearate Stabilizers
| Stabilizer System (5 phr) | Tensile Strength (MPa) | Elongation at Break (%) |
| No Stabilizer | ~18 | ~15 |
| CaSt₂:ZnSt₂ (9:1) | ~22 | ~25 |
Source: Adapted from a study on the synergistic effects of metal stearates in PVC blends.[4]
Experimental Protocols
To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to evaluate the performance of metal stearates in polymers.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal stability of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.
Apparatus: Thermogravimetric Analyzer.
Procedure (based on ASTM E1131):
-
Sample Preparation: A small, representative sample of the polymer compound (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant mass loss begins) and the temperature of maximum degradation rate (from the derivative of the TGA curve).
Melt Flow Index (MFI) Testing for Processability
Objective: To measure the rate of extrusion of a molten thermoplastic resin through a die of a specified length and diameter under prescribed conditions of temperature and load.
Apparatus: Melt Flow Indexer.
Procedure (based on ASTM D1238):
-
Instrument Setup: The cylinder of the MFI apparatus is heated to the specified test temperature for the polymer being tested (e.g., 190°C for polyethylene).
-
Sample Loading: A specified amount of the polymer sample (typically 3-8 grams) is introduced into the heated cylinder.
-
Preheating: The polymer is allowed to preheat in the cylinder for a specified time (e.g., 6-8 minutes) to ensure it is completely molten.
-
Extrusion: A piston with a specified weight is placed into the cylinder, forcing the molten polymer to extrude through the die.
-
Measurement: The extrudate is cut at regular, timed intervals (e.g., every minute).
-
Calculation: The collected extrudates are weighed, and the average mass is used to calculate the MFI in grams per 10 minutes.
Tensile Testing for Mechanical Properties
Objective: To determine the tensile properties of a plastic material, including tensile strength, elongation at break, and modulus of elasticity.
Apparatus: Universal Testing Machine (UTM) with appropriate grips and an extensometer.
Procedure (based on ASTM D638):
-
Specimen Preparation: Test specimens are prepared in a standard "dog-bone" shape by injection molding or machining from a sheet. The dimensions of the specimen are precisely measured.[5]
-
Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing.[5]
-
Test Setup: The specimen is securely mounted in the grips of the UTM. An extensometer is attached to the gauge length of the specimen to accurately measure strain.
-
Testing: The specimen is pulled at a constant rate of crosshead displacement until it fractures. The force and displacement are continuously recorded.
-
Data Analysis: The stress-strain curve is plotted from the recorded data. Tensile strength, elongation at break, and Young's modulus are calculated from this curve.[6]
Mechanisms and Workflows
The multifaceted roles of metal stearates in polymers can be visualized through their mechanisms of action and the logical workflow for their selection and evaluation.
Synergistic Thermal Stabilization of PVC by Ca/Zn Stearates
In PVC, a combination of calcium and zinc stearates provides a synergistic effect that is more effective than either stabilizer used alone. Zinc stearate provides good initial color stability by replacing labile chlorine atoms in the PVC chain, but it generates zinc chloride (ZnCl₂), which can accelerate degradation. Calcium stearate then reacts with the ZnCl₂ to regenerate zinc stearate and form calcium chloride (CaCl₂), a less detrimental Lewis acid, thereby providing long-term stability.[7][8]
Experimental Workflow for Evaluating Metal Stearates in Polymers
The process of selecting and evaluating a metal stearate for a specific polymer application follows a logical progression of compounding, processing, and testing.
Logical Flow of Metal Stearate Function in Polymer Processing
The primary functions of metal stearates during polymer processing are interconnected, leading to improved processability and final product quality.
References
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 5. How to Perform ASTM D638 Testing for Polymer Tensile Strength and Why It Matters [eureka.patsnap.com]
- 6. victortestingmachine.com [victortestingmachine.com]
- 7. rsdjournal.org [rsdjournal.org]
- 8. scribd.com [scribd.com]
Performance of Zirconium Stearate and its Alternatives in Extreme Temperature Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate excipients and processing aids is a critical factor in ensuring the stability, manufacturability, and efficacy of pharmaceutical and chemical products, particularly those subjected to extreme temperature conditions. Metallic stearates are widely employed as lubricants, stabilizers, and release agents. This guide provides a comparative evaluation of the performance of Zirconium stearate (B1226849) and its common alternatives—Zinc stearate, Calcium stearate, and Magnesium stearate—under extreme temperature conditions.
While comprehensive experimental data for Zirconium stearate's thermal performance is limited in publicly available literature, this guide compiles the available quantitative and qualitative information to offer a comparative perspective. This compound is noted for its excellent thermal stability, a property attributed to the high melting point of zirconium (1855°C)[1]. Non-hydrolized zirconium compounds with other organic acids have been shown to be stable up to 200-265°C[2].
Comparative Thermal Properties of Metallic Stearates
The thermal stability of metallic stearates is a crucial parameter for their application in processes involving high temperatures. The following table summarizes the key thermal properties of this compound and its alternatives based on available data.
| Metallic Stearate | Melting Point (°C) | Onset of Decomposition (°C) | Key Decomposition Range (°C) | Noteworthy Characteristics |
| This compound | Data not available | Estimated >200-265[2] | Data not available | Generally considered to have high thermal stability[1]. |
| Zinc Stearate | ~120 - 130[3][4] | ~200 | Main mass loss occurs before 400°C | Decomposition is largely completed by 550°C. |
| Calcium Stearate | ~150[3][4] | ~300 | Main TGA event takes place after 400°C | Dehydrates and softens between 120°C and 130°C, becoming viscous at approximately 160°C[5]. |
| Magnesium Stearate | Multiple endotherms, melts around 145°C[6] | >300 | 300 - 500 | Shows an initial mass loss between room temperature and 125°C due to the release of water[6]. |
Experimental Protocols
To ensure reproducibility and accurate comparison of thermal stability, standardized experimental protocols are essential. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the primary techniques for evaluating the thermal properties of metallic stearates.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal stability and decomposition profile of metallic stearates by measuring mass loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the metallic stearate powder into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
-
Heating Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a linear heating rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600-800°C).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
The onset of decomposition is determined as the temperature at which a significant mass loss begins.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rate of mass loss for each decomposition step.
-
Differential Scanning Calorimetry (DSC) for Melting Behavior
Objective: To determine the melting point and other thermal transitions of metallic stearates by measuring the heat flow into or out of a sample as a function of temperature.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 3-7 mg of the metallic stearate powder into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
-
Heating and Cooling Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its expected melting point to erase its thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization point.
-
Second Heating Scan: Heat the sample again at the same rate as the first scan. The endothermic peak in this scan represents the melting point.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
The melting point is typically determined as the peak temperature of the endothermic melting event. The onset temperature of the melting peak can also be reported.
-
Experimental and Logical Workflows
To visually represent the processes involved in evaluating and comparing the thermal performance of these materials, the following diagrams are provided.
References
- 1. Buy this compound | 15844-92-5 [smolecule.com]
- 2. Thermal decomposition of zirconium compounds with some aromatic hydroxycarboxylic acids (Journal Article) | ETDEWEB [osti.gov]
- 3. RU2259993C1 - Method for preparing calcium stearate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 15844-92-5 [chemicalbook.com]
- 6. Synthesis, Characterization and Analysis of Thermal Properties and burning rate of Zr/BaCrO4 mixture [ijche.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Zirconium Stearate
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Zirconium Stearate (B1226849). Adherence to these protocols is critical for ensuring a safe laboratory environment and proper experimental conduct.
Zirconium stearate, a white, waxy solid, requires careful handling to mitigate potential health risks and ensure safe disposal. While specific toxicity data for this compound is limited, guidelines for zirconium compounds provide a strong basis for safe operational procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are compiled from safety data sheets and general guidelines for zirconium compounds.
| Protection Type | Equipment | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles | Conforming to EN166, ANSI approved | Protects against dust particles and potential splashes.[1] |
| Face shield | Recommended in addition to goggles | Provides a broader area of protection for the face.[2] | |
| Skin Protection | Chemical-resistant gloves | Nitrile gloves are recommended for low volume applications; consider double gloving.[2] | Prevents direct skin contact with the chemical. |
| Flame-resistant lab coat | Appropriately sized and fully buttoned | Protects against flammable hazards and skin exposure.[2] | |
| Full-length pants and closed-toe shoes | Required for all personnel in the laboratory area | Ensures no skin is exposed between the shoe and ankle.[2] | |
| Respiratory Protection | Air-purifying respirator with a particulate filter (N95, R95, or P95) | NIOSH approved | Required when engineering controls (like a fume hood) are insufficient or when handling produces dust.[3][4] |
| Full-facepiece respirator with N100, R100, or P100 filter | NIOSH approved | Offers a higher level of protection for higher concentrations or in emergency situations.[4] |
Occupational Exposure Limits
While specific exposure limits for this compound have not been established, the following limits for zirconium compounds should be observed as a precautionary measure.
| Organization | Exposure Limit (as Zr) |
| OSHA PEL | TWA 5 mg/m³ |
| NIOSH REL | TWA 5 mg/m³, STEL 10 mg/m³ |
TWA (Time-Weighted Average), STEL (Short-Term Exposure Limit), PEL (Permissible Exposure Limit), REL (Recommended Exposure Limit)
Procedural Workflow for Handling this compound
To ensure a systematic and safe approach to working with this compound, the following workflow should be implemented.
Caption: This diagram outlines the essential steps for the safe handling of this compound, from initial preparation to final disposal.
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area.[1][5] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[2]
-
Avoiding Dust: Take precautions to avoid the formation of dust.[1][5] Use non-sparking tools and equipment, especially when opening and closing containers.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]
Storage Plan:
-
Store this compound in a cool, dry, and well-ventilated area away from heat and sources of ignition.[5]
-
Keep containers tightly closed to prevent contamination and moisture absorption.[5]
-
Store away from incompatible materials. Although specific incompatibilities for this compound are not well-documented, for zirconium compounds in general, these include strong oxidizing agents, acids, and bases.
Disposal Plan:
-
Waste Collection: Collect waste this compound in a clearly labeled, sealed, and appropriate container.[5]
-
Regulatory Compliance: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.[6] It may be necessary to dispose of this compound as a hazardous waste.[3] Contact your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures.
-
Container Disposal: Handle uncleaned containers as you would the product itself.[5] Do not reuse empty containers for other purposes.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
